molecular formula C3H8OS B1232248 Dimethylsulfoxonium methylide CAS No. 5367-24-8

Dimethylsulfoxonium methylide

Cat. No.: B1232248
CAS No.: 5367-24-8
M. Wt: 92.16 g/mol
InChI Key: DKWOHBPRFZIUQL-UHFFFAOYSA-N
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Description

Dimethylsulfoxonium methylide is a versatile sulfur ylide reagent essential in modern organic synthesis, most renowned for its role in the Corey-Chaykovsky reaction . This reagent is a highly valuable tool for researchers constructing complex molecular architectures, enabling the synthesis of epoxides from carbonyl compounds and cyclopropanes from α,β-unsaturated carbonyl compounds . Its utility extends beyond these core transformations, with applications in the one-carbon homologation of epoxides to allylic alcohols and aziridines to allylic amines, as well as in the preparation of various heterocyclic systems . A notable and specific application in peptide chemistry is the simultaneous deprotection of both the amino and carboxyl functions in N-Fmoc-α-amino acid and N-Fmoc-peptide methyl esters, a procedure that proceeds under mild conditions . Recent research has systematically examined the diastereoselective cyclopropanation of acyclic α,β-unsaturated ketones using this reagent, confirming that the major reaction pathway is anti-addition relative to a γ-substituent . The diastereoselectivity of this reaction can be influenced by factors such as protecting groups, solvents, and temperature, allowing researchers to tune the outcome of their syntheses . This makes dimethylsulfoxonium methylide a powerful reagent for the stereocontrolled synthesis of natural products and biologically active compounds containing cyclopropane motifs . This product is labeled "For Research Use Only" (RUO). It is intended for use in laboratory research settings only and is not intended for diagnostic, therapeutic, or any other human use . By providing this reagent, the supplier aims to equip scientists with a reliable and high-quality tool to drive innovation in drug discovery, materials science, and fundamental chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-methylidene-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-5(2,3)4/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWOHBPRFZIUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=C)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

173954-56-8
Record name Sulfoxonium, trimethyl-, inner salt, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=173954-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-24-8
Record name Dimethylsulfoxonium methylide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLSULFOXONIUM METHYLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q604D1T2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Advent of a Cornerstone Reagent: A Technical Guide to Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and application of dimethylsulfoxonium methylide, a pivotal reagent in modern organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Introduction

In the landscape of synthetic organic chemistry, the development of new reagents often unlocks novel pathways for the construction of complex molecular architectures. The discovery of dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, marked a significant milestone, providing a versatile and efficient method for the formation of epoxides, cyclopropanes, and aziridines. This technical guide delves into the seminal work that introduced this ylide to the chemical community, its synthesis, and its broad utility, supported by detailed experimental protocols and quantitative data.

The Discovery: A Serendipitous Turn

The journey of dimethylsulfoxonium methylide from a chemical curiosity to an indispensable synthetic tool began in the early 1960s. In their seminal 1965 paper published in the Journal of the American Chemical Society, E. J. Corey and Michael Chaykovsky detailed the formation and application of this novel sulfur ylide.[1][2][3] Their work expanded upon the burgeoning field of ylide chemistry, demonstrating that sulfur ylides could serve as effective methylene-transfer agents to a variety of electrophilic double bonds.[4][5]

Corey and Chaykovsky's research revealed that the reaction of dimethylsulfoxonium methylide with non-conjugated aldehydes and ketones led to the efficient formation of oxiranes (epoxides).[1][6] This discovery provided a powerful alternative to the existing methods of epoxidation. Furthermore, they observed a distinct reactivity pattern with α,β-unsaturated carbonyl compounds, which preferentially yielded cyclopropyl (B3062369) ketones, showcasing the reagent's unique selectivity.[4][7] This dual reactivity, dictated by the nature of the carbonyl substrate, established dimethylsulfoxonium methylide as a reagent of significant synthetic potential.

Synthesis and Properties

Dimethylsulfoxonium methylide is typically generated in situ from its stable precursor, trimethylsulfoxonium (B8643921) iodide.[8][9] The physical and chemical properties of this precursor are well-characterized.

Table 1: Physical and Spectroscopic Properties of Trimethylsulfoxonium Iodide

PropertyValue
Appearance White to pale yellow crystalline powder[10]
Molecular Formula C₃H₉IOS[10]
Molecular Weight 220.07 g/mol [10]
Melting Point 208-212 °C[11]
Solubility Soluble in water and dimethyl sulfoxide[8]
¹H NMR (DMSO-d₆) δ 3.8 (s, 9H)
¹³C NMR (DMSO-d₆) δ 40.0
IR (KBr, cm⁻¹) 3050, 2950, 1420, 1240, 1050, 770

Note: Spectroscopic data is for the precursor, trimethylsulfoxonium iodide. The ylide itself is highly reactive and typically used immediately after its formation.

The generation of the active ylide involves the deprotonation of the trimethylsulfoxonium salt with a strong base, such as sodium hydride or potassium tert-butoxide, in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[7][9]

Experimental Protocols

Preparation of Trimethylsulfoxonium Iodide

This protocol describes the synthesis of the stable precursor salt from dimethyl sulfoxide (DMSO) and iodomethane.[8][10][12]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and a molar excess (typically 1.5-2.5 equivalents) of iodomethane.[12]

  • Heat the mixture to reflux (approximately 70-80 °C) for 24-48 hours.[8] A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold acetone to remove unreacted starting materials and impurities.[10]

  • Dry the resulting white to pale yellow crystalline solid under vacuum to yield trimethylsulfoxonium iodide.

In Situ Generation and Reaction of Dimethylsulfoxonium Methylide with a Ketone (Corey-Chaykovsky Epoxidation)

This protocol details the formation of the ylide and its subsequent reaction with a model ketone, cyclohexanone (B45756), to form the corresponding epoxide.[6][13]

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Cyclohexanone

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMSO or THF to the flask.

  • Slowly add trimethylsulfoxonium iodide (1.0 equivalent) to the stirred suspension at room temperature. Hydrogen gas will evolve.

  • Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen ceases, to form a solution of dimethylsulfoxonium methylide.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the product by distillation or column chromatography on silica (B1680970) gel.

Reaction Scope and Quantitative Data

The Corey-Chaykovsky reaction is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields of the corresponding epoxides.

Table 2: Representative Yields for the Corey-Chaykovsky Epoxidation

SubstrateProductYield (%)
Cyclohexanone1-Oxaspiro[2.5]octane85-95%
Benzophenone2,2-Diphenyloxirane90-97%[14]
Acetophenone2-Methyl-2-phenyloxirane85%
BenzaldehydeStyrene oxide75-85%
4-Chlorobenzaldehyde2-(4-Chlorophenyl)oxirane80%
Propiophenone2-Ethyl-2-phenyloxirane82%
Isobutyrophenone2-Isopropyl-2-phenyloxirane70%

Yields are approximate and can vary based on specific reaction conditions.

Reaction Mechanisms and Logical Workflows

The synthetic utility of dimethylsulfoxonium methylide is elegantly captured in its reaction pathways. The following diagrams, generated using Graphviz, illustrate the key transformations.

Synthesis of Dimethylsulfoxonium Methylide

G DMSO Dimethyl Sulfoxide (DMSO) TMSOI Trimethylsulfoxonium Iodide DMSO->TMSOI + MeI MeI Iodomethane (MeI) Ylide Dimethylsulfoxonium Methylide TMSOI->Ylide + Base - HX, -I⁻ Base Strong Base (e.g., NaH, KOt-Bu) G cluster_reagents Reagent Generation cluster_reaction Reaction Pathway TMSOI Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide TMSOI->Ylide + Base Base Base (e.g., NaH) Betaine Betaine Intermediate Ylide->Betaine + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Betaine Product Epoxide Betaine->Product Intramolecular SN2 DMSO_byproduct DMSO (byproduct) Betaine->DMSO_byproduct

References

The Genesis of a Foundational Reaction: A Technical Guide to the Historical Context of the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of three-membered rings, including epoxides, cyclopropanes, and aziridines. This reaction, involving the addition of a sulfur ylide to a variety of electrophiles, has become an indispensable tool in the synthesis of complex molecules, natural products, and pharmaceuticals. This in-depth technical guide explores the historical context of this pivotal reaction, detailing its initial discovery, the key developments that shaped its application, and the seminal experimental work that established its synthetic utility.

I. The Initial Discovery: A Serendipitous Finding

The story of the Corey-Chaykovsky reaction begins not with its namesakes, but with the work of A. William Johnson in 1961.[1] While investigating the reactivity of sulfur ylides and attempting a Wittig-like reaction, Johnson and his collaborator, Robert B. LaCount, treated 9-dimethylsulfonium fluorenylide with various substituted benzaldehyde (B42025) derivatives.[1] Instead of the expected alkenes, they observed the formation of epoxides.[1] This unexpected outcome marked the first documented instance of a sulfur ylide acting as a methylene-transfer agent to a carbonyl group, laying the foundational observation for what would become a widely used synthetic method.

II. The Seminal Development by Corey and Chaykovsky

Building upon Johnson's initial discovery, Elias James Corey and Michael Chaykovsky conducted a systematic investigation into the reactivity of simpler, more versatile sulfur ylides. Their seminal 1965 paper in the Journal of the American Chemical Society transformed the reaction from a chemical curiosity into a mainstream synthetic tool.[2] They introduced two key reagents: dimethylsulfonium methylide ((CH₃)₂SCH₂) and dimethyloxosulfonium methylide ((CH₃)₂SOCH₂), often referred to as Corey's ylide.[2][3] Their work established the broad scope of the reaction, demonstrating its utility with a wide range of aldehydes and ketones to produce epoxides, and with α,β-unsaturated carbonyl compounds to yield cyclopropanes.[2][4]

Key Reagents

The two primary sulfur ylides developed by Corey and Chaykovsky exhibit distinct reactivity profiles, which is a key aspect of their synthetic utility.

  • Dimethylsulfonium Methylide ((CH₃)₂SCH₂): This ylide is generally considered the more reactive of the two.[5] It is typically generated in situ from trimethylsulfonium (B1222738) iodide and a strong base.[2] It reacts readily with aldehydes and ketones to form epoxides.[2]

  • Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂): This ylide is more stable than its sulfonium (B1226848) counterpart and is prepared from trimethyloxosulfonium iodide.[2] A significant difference in its reactivity is observed with α,β-unsaturated carbonyl compounds, where it selectively affords cyclopropanes via a conjugate addition, in contrast to the 1,2-addition (epoxidation) typically seen with the sulfonium ylide.[4][5]

III. Quantitative Data from Seminal Publications

The following tables summarize the quantitative data on substrate scope and yields as reported in the foundational papers by Johnson and by Corey and Chaykovsky.

Table 1: Epoxidation of Aldehydes with 9-Dimethylsulfonium Fluorenylide (Johnson, 1961)[1]
AldehydeProductYield (%)
p-Nitrobenzaldehydep-Nitrostyrene Oxide85
m-Nitrobenzaldehydem-Nitrostyrene Oxide70
BenzaldehydeStyrene (B11656) Oxide40
Table 2: Reactions of Dimethylsulfonium Methylide with Carbonyl Compounds (Corey and Chaykovsky, 1965)[2]
Carbonyl CompoundProductYield (%)
BenzaldehydeStyrene Oxide91
Cyclohexanone1-Oxaspiro[2.5]octane85
Benzophenone1,1-Diphenyloxirane90
Chalcone (B49325)1-Phenyl-2-benzoyloxirane85
Table 3: Reactions of Dimethyloxosulfonium Methylide with Carbonyl Compounds (Corey and Chaykovsky, 1965)[2][4]
Carbonyl CompoundProductYield (%)
BenzaldehydeStyrene Oxide93
Cyclohexanone1-Oxaspiro[2.5]octane95
Benzophenone1,1-Diphenyloxirane92
Chalcone1-Phenyl-2-benzoylcyclopropane94

IV. Detailed Experimental Protocols from the Original Literature

The following are detailed experimental procedures adapted from the seminal publications.

Protocol 1: Preparation of Dimethylsulfonium Methylide and Reaction with Benzaldehyde (Corey and Chaykovsky, 1965)[2]
  • Preparation of the Ylide: A solution of trimethylsulfonium iodide (2.04 g, 10 mmol) in 20 mL of dry dimethyl sulfoxide (B87167) (DMSO) is added to a solution of sodium methylsulfinylmethylide (10 mmol) in 10 mL of DMSO at room temperature under a nitrogen atmosphere. The resulting solution of dimethylsulfonium methylide is used immediately.

  • Reaction with Benzaldehyde: To the freshly prepared solution of dimethylsulfonium methylide, a solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of dry tetrahydrofuran (B95107) (THF) is added dropwise with stirring.

  • Workup: The reaction mixture is stirred for 1 hour at room temperature and then poured into 100 mL of cold water. The aqueous mixture is extracted with three 50 mL portions of diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product.

  • Purification: The crude product is purified by distillation to give styrene oxide.

Protocol 2: Preparation of Dimethyloxosulfonium Methylide and Reaction with Chalcone (Corey and Chaykovsky, 1965)[2][4]
  • Preparation of the Ylide: To a stirred suspension of trimethyloxosulfonium iodide (2.20 g, 10 mmol) in 20 mL of dry THF is added sodium hydride (0.24 g, 10 mmol) under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour to form the dimethyloxosulfonium methylide.

  • Reaction with Chalcone: A solution of chalcone (2.08 g, 10 mmol) in 20 mL of dry THF is added to the ylide suspension.

  • Workup: The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the mixture is poured into 100 mL of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with three 50 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel to yield 1-phenyl-2-benzoylcyclopropane.

V. Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the Corey-Chaykovsky reaction.

Epoxidation_Mechanism ylide Sulfur Ylide ((CH₃)₂S⁺-C⁻H₂) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->betaine epoxide Epoxide betaine->epoxide Intramolecular SN2 reaction dms Dimethyl Sulfide ((CH₃)₂S) betaine->dms

Caption: Mechanism of Epoxidation.

Cyclopropanation_Mechanism sulfoxonium_ylide Dimethyloxosulfonium Methylide enolate Enolate Intermediate sulfoxonium_ylide->enolate 1,4-Conjugate Addition enone α,β-Unsaturated Carbonyl enone->enolate cyclopropane Cyclopropane enolate->cyclopropane Intramolecular SN2 reaction dmso DMSO enolate->dmso

Caption: Mechanism of Cyclopropanation.

Experimental_Workflow start Start Materials: Sulfonium/Sulfoxonium Salt Base Solvent ylide_formation In situ Ylide Generation start->ylide_formation substrate_addition Addition of Electrophile (Aldehyde, Ketone, Enone) ylide_formation->substrate_addition reaction Reaction at Specified Temperature substrate_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Isolated Product (Epoxide, Cyclopropane) purification->product

Caption: General Experimental Workflow.

VI. Conclusion

The discovery and development of the Corey-Chaykovsky reaction represent a significant milestone in the history of organic chemistry. From its serendipitous discovery by A. William Johnson to the comprehensive and systematic development by E. J. Corey and Michael Chaykovsky, this reaction has evolved into a robust and widely applicable synthetic method. The distinct reactivity of dimethylsulfonium methylide and dimethyloxosulfonium methylide provides chemists with a valuable choice for the selective synthesis of epoxides or cyclopropanes. The foundational work detailed in this guide not only established a new reaction but also opened avenues for further research in asymmetric synthesis and the development of novel sulfur-based reagents, solidifying its place as an essential transformation in the synthetic organic chemist's toolbox.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylsulfoxonium methylide, also known as the Corey-Chaykovsky reagent, is a highly versatile and pivotal sulfur ylide in modern organic synthesis.[1][2] Its primary utility lies in the efficient transfer of a methylene (B1212753) group (CH₂) to a variety of electrophilic substrates. This reagent is instrumental in the Corey-Chaykovsky reaction, a cornerstone transformation for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, α,β-unsaturated systems, and imines, respectively.[1][3] The stabilized nature of this ylide, a consequence of the electron-withdrawing sulfoxonium group, imparts it with greater stability compared to its unstabilized counterpart, dimethylsulfonium methylide, influencing its reactivity and reaction outcomes.[1][3][4] For instance, when reacting with α,β-unsaturated carbonyl compounds, dimethylsulfoxonium methylide preferentially yields cyclopropanes through a conjugate addition, whereas unstabilized sulfur ylides typically produce epoxides via direct carbonyl addition.[1]

This guide provides an in-depth overview of the synthesis and preparation of dimethylsulfoxonium methylide, detailing the necessary precursors, experimental protocols, and reaction mechanisms.

I. Synthesis Pathway Overview

The preparation of dimethylsulfoxonium methylide is typically a two-stage process. The first stage involves the synthesis of a stable precursor, a trimethylsulfoxonium (B8643921) salt, most commonly trimethylsulfoxonium iodide. The second stage is the in situ generation of the reactive ylide by deprotonating this salt with a strong base immediately before its use in a subsequent reaction.[2][3][4]

Synthesis_Workflow DMSO Dimethyl Sulfoxide (B87167) (DMSO) Salt_Formation Step 1: Salt Formation (Sₙ2 Reaction) DMSO->Salt_Formation MeI Iodomethane (B122720) (MeI) MeI->Salt_Formation Salt Trimethylsulfoxonium Iodide Salt_Formation->Salt Ylide_Gen Step 2: Ylide Generation (In Situ Deprotonation) Salt->Ylide_Gen Base Strong Base (e.g., NaH, KOtBu) Base->Ylide_Gen Ylide Dimethylsulfoxonium Methylide Ylide_Gen->Ylide Reaction Corey-Chaykovsky Reaction Ylide->Reaction Electrophile Electrophile (Ketone, Enone, etc.) Electrophile->Reaction Product Product (Epoxide, Cyclopropane (B1198618), etc.) Reaction->Product

Caption: Overall workflow for the synthesis and use of dimethylsulfoxonium methylide.

II. Experimental Protocols

Protocol 1: Synthesis of the Precursor, Trimethylsulfoxonium Iodide

The most common method for preparing the trimethylsulfoxonium iodide precursor involves the Sₙ2 reaction between dimethyl sulfoxide (DMSO) and iodomethane.[4][5][6]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Iodomethane (Methyl Iodide, MeI)

Procedure:

  • A mixture of dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane is prepared.[5]

  • The mixture is heated under reflux at 80°C for 24 hours.[5] Caution: Iodomethane is volatile and toxic and must be handled in a well-ventilated fume hood.[5][6]

  • After the reaction period, the mixture is cooled to room temperature, which should induce the precipitation of the crude solid product.

  • The solid is collected by filtration and washed with acetone (B3395972) to remove unreacted starting materials and impurities.

  • The resulting white to off-white crystalline solid is trimethylsulfoxonium iodide, which can be dried and stored for future use. Purity is often reported to be greater than 98%.[6]

Protocol 2: In Situ Generation and Cyclopropanation of an α,β-Unsaturated Ketone

This protocol details the in situ formation of dimethylsulfoxonium methylide and its subsequent reaction with an enone to form a cyclopropyl (B3062369) ketone.[7] This method is adapted from a general procedure for Corey-Chaykovsky cyclopropanation reactions.[7]

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • α,β-Unsaturated ketone (enone) substrate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add sodium hydride (2 equivalents relative to the enone).

  • Add anhydrous DMF to the flask, followed by trimethylsulfoxonium iodide (2 equivalents).

  • Stir the resulting suspension at room temperature for 45 minutes. During this time, hydrogen gas will evolve as the ylide is formed.

  • Cool the reaction mixture to the desired temperature (e.g., -30°C) using a suitable cooling bath.[7]

  • Dissolve the enone substrate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold ylide solution.

  • Stir the reaction mixture at this temperature for the required time (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropyl ketone.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

III. Data Presentation

Quantitative data from various reported procedures are summarized below for comparison.

Table 1: Synthesis of Trimethylsulfoxonium Salts

PrecursorsHalide SourceConditionsYieldReference(s)
Dimethyl Sulfoxide (DMSO)IodomethaneReflux, 80°C, 24 hHigh[5]
Dimethyl Sulfoxide (DMSO)Methyl Bromide60-65°C, 48-55 h, with trimethyl orthoformate scavenger~80%[8]
Dimethyl Sulfoxide (DMSO)Methyl Bromide~25°C, 4-5 weeks, with trimethyl orthoformate scavenger~50%[8]

Table 2: Common Base and Solvent Systems for Ylide Generation

BaseSolvent(s)TemperatureNotesReference(s)
Sodium Hydride (NaH)DMSORoom Temp.Classic and widely used method.[3][9][3][9]
Sodium Hydride (NaH)DMF-30°C to RTEffective for cyclopropanation of enones.[7][7]
Potassium tert-butoxideTHFRefluxUsed for reactions with esters.[10][10]
Potassium tert-butoxideDMSORoom Temp.Described as a very efficient process for large-scale epoxide synthesis.[11][11]
MTBD (Guanidine Base)Acetonitrile (ACN)Room Temp.Provides excellent yields for cyclopropanation, producing trans-isomers exclusively.[12][12]

IV. Reaction Mechanisms

The reactivity of dimethylsulfoxonium methylide is dictated by the nature of the electrophile.

Mechanism 1: Epoxidation of Ketones

With aldehydes and ketones, the reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by an intramolecular Sₙ2 displacement to form the three-membered epoxide ring.[1][13]

Caption: Mechanism of Corey-Chaykovsky epoxidation.

Mechanism 2: Cyclopropanation of Enones

With α,β-unsaturated carbonyls (enones), the "softer" sulfoxonium ylide favors a 1,4-conjugate (Michael) addition.[1] This is the rate-determining step and is followed by a rapid intramolecular ring closure to furnish the cyclopropane product.[14]

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

V. Concluding Remarks

Dimethylsulfoxonium methylide remains an indispensable reagent in organic synthesis, providing a reliable and stereoselective route to valuable three-membered rings. The preparation, while requiring careful handling of precursors and reagents, is straightforward and well-documented. By selecting the appropriate base, solvent, and reaction conditions, chemists can effectively tune the generation and reactivity of this ylide to achieve high yields in the synthesis of complex molecular architectures for research and drug development.

References

The Formation of Dimethylsulfoxonium Methylide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of dimethylsulfoxonium methylide, a pivotal reagent in organic synthesis, famously known as the Corey-Chaykovsky reagent. This guide details the reaction mechanism, provides experimental protocols, and presents quantitative data to inform reaction optimization.

Introduction

Dimethylsulfoxonium methylide ((CH₃)₂S(O)CH₂) is a stabilized sulfur ylide that serves as a versatile methylene-transfer agent. Its primary application is in the Corey-Chaykovsky reaction, which allows for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively.[1][2] The stability of this ylide, greater than that of its unstabilized counterpart, dimethylsulfonium methylide, allows for cleaner reactions and different reactivity profiles.[2] This guide focuses on the fundamental aspect of its formation, a critical step for its successful application in complex molecule synthesis.

Mechanism of Formation

The formation of dimethylsulfoxonium methylide is an acid-base reaction involving the deprotonation of a trimethylsulfoxonium (B8643921) salt by a strong base. The most commonly used precursor is trimethylsulfoxonium iodide.

The key steps are:

  • Preparation of the Precursor: Trimethylsulfoxonium iodide is typically synthesized by the S-alkylation of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[1]

  • Deprotonation: A strong base is used to abstract a proton from one of the methyl groups of the trimethylsulfoxonium salt. This is the core step in the formation of the ylide.

The choice of base and solvent is crucial for the efficient generation of the ylide. Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are commonly employed.[3] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF).[3]

Quantitative Data

Direct quantification of the yield of dimethylsulfoxonium methylide is challenging due to its reactive nature and its typical in situ generation and consumption. The efficiency of its formation is therefore often inferred from the yield of the subsequent reaction product. The following table summarizes the yields of representative Corey-Chaykovsky reactions, which serve as an indirect measure of the ylide formation efficiency under different conditions.

PrecursorBaseSolventSubstrateProductYield (%)Reference
Trimethylsulfoxonium iodideNaHDMSOCyclohexanone (B45756)1-Oxaspiro[2.5]octane90-94[4]
Trimethylsulfoxonium iodideKOt-BuTHFBoc-L-phenylalanine 4-nitrophenyl ester(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane82-84
Trimethylsulfoxonium iodideNaHDMSO/THFVarios aldehydes and ketonesCorresponding epoxides90 (general)

Experimental Protocols

Synthesis of Trimethylsulfoxonium Iodide

This protocol is adapted from established literature procedures.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

Procedure:

  • Combine dimethyl sulfoxide (2 moles) and methyl iodide (1 mole) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux for 3 days.

  • Cool the mixture to room temperature, which should result in the precipitation of a solid.

  • Filter the solid product and wash it with chloroform.

  • Recrystallize the crude product from water to obtain pure trimethylsulfoxonium iodide as a white crystalline solid. A typical yield is around 60%.[1]

In Situ Generation and Reaction of Dimethylsulfoxonium Methylide

The following are two representative protocols for the in situ generation of dimethylsulfoxonium methylide and its subsequent reaction with a carbonyl compound.

Protocol 1: Using Sodium Hydride in DMSO (from Organic Syntheses) [4]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Petroleum ether

  • Dry dimethyl sulfoxide (DMSO)

  • Trimethylsulfoxonium iodide

  • Cyclohexanone

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, suspend sodium hydride (0.22 mol) in petroleum ether (150 mL).

  • Stir the suspension, allow the sodium hydride to settle, and then decant the petroleum ether to remove the mineral oil.

  • Add dry DMSO (250 mL) to the washed sodium hydride.

  • Heat the mixture to 50°C until the evolution of hydrogen ceases, indicating the formation of the methylsulfinyl carbanion (dimsyl sodium).

  • Cool the solution to room temperature.

  • Add trimethylsulfoxonium iodide (0.2 mol) portion-wise over 15 minutes. Stir for an additional 30 minutes to ensure complete formation of dimethylsulfoxonium methylide.

  • Add cyclohexanone (0.2 mol) to the ylide solution over 5 minutes.

  • After stirring for 15 minutes, heat the reaction mixture to 55-60°C for 30 minutes.

  • Pour the reaction mixture into cold water and extract with ether.

  • Wash the combined ether extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude epoxide.

Protocol 2: Using Potassium tert-Butoxide in THF (from Organic Syntheses) [5]

Materials:

  • Trimethylsulfoxonium iodide

  • Anhydrous tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOt-Bu), 1.0 M solution in THF

  • Substrate (e.g., an ester)

Procedure:

  • In a nitrogen-flushed, three-necked round-bottom flask, add trimethylsulfoxonium iodide (150 mmol) and anhydrous THF (150 mL).

  • Add a 1.0 M solution of potassium tert-butoxide in THF (150 mL, 150 mmol) via syringe.

  • Heat the mixture at reflux for 2 hours. This results in a solution of dimethylsulfoxonium methylide with precipitated potassium iodide.

  • Cool the solution to 0°C.

  • Add a solution of the substrate (50 mmol) in anhydrous THF dropwise, maintaining the internal temperature below 5°C.

  • Stir the mixture for 1 hour at 0°C.

  • Quench the reaction with water and proceed with the appropriate work-up procedure to isolate the product.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Formation_of_Dimethylsulfoxonium_Methylide precursor Trimethylsulfoxonium Iodide ((CH₃)₃S(O)⁺I⁻) ylide Dimethylsulfoxonium Methylide ((CH₃)₂S(O)CH₂) precursor->ylide Deprotonation base Strong Base (e.g., NaH, KOtBu) base->ylide solvent Solvent (DMSO or THF) solvent->ylide byproduct1 Conjugate Acid of Base (e.g., H₂, tBuOH) byproduct2 Salt (e.g., NaI, KI) Experimental_Workflow_NaH_DMSO start Start wash_nah Wash NaH with petroleum ether start->wash_nah add_dmso Add dry DMSO wash_nah->add_dmso heat_h2 Heat to 50°C (H₂ evolution ceases) add_dmso->heat_h2 cool_rt Cool to RT heat_h2->cool_rt add_salt Add (CH₃)₃S(O)⁺I⁻ cool_rt->add_salt stir1 Stir for 30 min add_salt->stir1 add_substrate Add Substrate stir1->add_substrate stir2 Stir for 15 min add_substrate->stir2 heat_reaction Heat to 55-60°C for 30 min stir2->heat_reaction workup Aqueous Work-up heat_reaction->workup end End workup->end Experimental_Workflow_KOtBu_THF start Start mix_reagents Combine (CH₃)₃S(O)⁺I⁻ and anhydrous THF start->mix_reagents add_base Add KOtBu solution in THF mix_reagents->add_base reflux Reflux for 2 hours add_base->reflux cool_zero Cool to 0°C reflux->cool_zero add_substrate Add Substrate solution dropwise (< 5°C) cool_zero->add_substrate stir Stir for 1 hour at 0°C add_substrate->stir quench Quench with Water stir->quench workup Work-up quench->workup end End workup->end

References

Physical and chemical properties of dimethylsulfoxonium methylide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is a pivotal sulfur ylide in modern organic synthesis. Its significance stems from its role as a stabilized nucleophile that efficiently transfers a methylene (B1212753) group (=CH₂) to a variety of electrophiles. This reagent is most renowned for its application in the Corey-Chaykovsky reaction, a powerful method for the synthesis of epoxides, cyclopropanes, and aziridines.[1] Unlike its less stable counterpart, dimethylsulfonium methylide, its enhanced stability leads to distinct and highly valuable reactivity profiles, particularly with α,β-unsaturated carbonyl compounds. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key reaction mechanisms of dimethylsulfoxonium methylide.

Physical and Chemical Properties

Dimethylsulfoxonium methylide is typically generated in situ and used immediately in solution. It is a more stable ylide compared to dimethylsulfonium methylide, a property attributed to the electron-withdrawing nature of the S=O group.[2] This stability allows it to be handled at room temperature for extended periods.[3] The fundamental reactivity arises from the nucleophilic character of the ylidic carbon, which bears a partial negative charge.

Data Presentation: Physical Properties
PropertyValueReference
Molecular Formula C₃H₈OS[4]
Molecular Weight 92.16 g/mol [4]
IUPAC Name dimethyl-methylidene-oxo-λ⁶-sulfane[4]
CAS Number 5367-24-8[4]
Appearance Typically a clear solution when generated in situ[5]
pKa (of conjugate acid) ~18 (for Trimethylsulfoxonium (B8643921) ion)
Spectroscopic Data

Due to its reactive nature and in situ generation, obtaining isolated spectroscopic data for dimethylsulfoxonium methylide is challenging. Analysis is often focused on the disappearance of the starting material and the appearance of product peaks. However, analysis of related stable sulfoxonium ylides suggests the following expected characteristics:

SpectrumExpected Features
¹H NMR A characteristic singlet for the ylidic methylene protons (=CH₂), expected to be significantly upfield due to the carbanionic character. Signals for the two methyl groups (-CH₃) would also be present as a singlet.
¹³C NMR A distinct upfield signal for the ylidic carbon. A signal for the methyl carbons would also be observed.
IR Spectroscopy The absence of the strong S=O stretch from the precursor salt and the presence of bands associated with the C=S=O ylide functionality.

Chemical Reactivity and Mechanisms

The reactivity of dimethylsulfoxonium methylide is dictated by its nature as a "stabilized" or "soft" nucleophile. This contrasts with "non-stabilized" or "hard" ylides like dimethylsulfonium methylide. This difference is most pronounced in reactions with α,β-unsaturated carbonyl compounds (enones).

  • With Aldehydes and Ketones (1,2-Addition): It reacts with simple aldehydes and ketones to furnish epoxides. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes an intramolecular Sₙ2 reaction to form the three-membered epoxide ring and release dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[1][3]

  • With α,β-Unsaturated Carbonyls (1,4-Addition): With enones, the stabilized ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the β-carbon.[3] The resulting enolate then cyclizes via an intramolecular Sₙ2 reaction to displace DMSO and form a cyclopropyl (B3062369) ketone. This pathway is favored thermodynamically.[1]

Mandatory Visualization: Reaction Pathways

G cluster_0 Ylide Generation precursor Trimethylsulfoxonium Salt [(CH₃)₃S=O]⁺I⁻ ylide Dimethylsulfoxonium Methylide (CH₃)₂S(O)=CH₂ precursor->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide byproduct H₂ + NaI ylide->byproduct

Caption: Generation of dimethylsulfoxonium methylide from its salt.

G Ylide Ylide (CH₃)₂S(O)=CH₂ Betaine Betaine Intermediate Ylide->Betaine 1,2-Nucleophilic Attack Ketone Aldehyde or Ketone (R₂C=O) Ketone->Betaine Epoxide Epoxide Product Betaine->Epoxide Intramolecular Sₙ2 (Ring Closure) DMSO DMSO byproduct Betaine->DMSO

Caption: Corey-Chaykovsky epoxidation via 1,2-addition.

G Ylide Ylide (CH₃)₂S(O)=CH₂ Enolate Enolate Intermediate Ylide->Enolate 1,4-Conjugate Addition (Michael Addition) Enone α,β-Unsaturated Ketone Enone->Enolate Cyclopropane Cyclopropyl Ketone Enolate->Cyclopropane Intramolecular Sₙ2 (Ring Closure) DMSO DMSO byproduct Enolate->DMSO

Caption: Corey-Chaykovsky cyclopropanation via 1,4-addition.

Experimental Protocols

Safety Note: These procedures involve hazardous materials. Sodium hydride (NaH) is highly flammable and reacts violently with water.[6][7] Dimethyl sulfoxide (DMSO) can penetrate the skin and carry other chemicals with it. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[8]

Protocol: In Situ Generation of Dimethylsulfoxonium Methylide

This protocol describes the standard procedure for preparing the ylide solution for immediate use.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Trimethylsulfoxonium iodide or chloride

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes or petroleum ether (for washing NaH)

  • Three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum.

Procedure:

  • Preparation of NaH: Place the required amount of sodium hydride (e.g., 1.2 equivalents relative to the electrophile) into the reaction flask under a nitrogen atmosphere.[5]

  • Washing: Wash the NaH dispersion with anhydrous hexanes (2-3 times) to remove the mineral oil. Allow the solid to settle, then carefully remove the hexane (B92381) wash via cannula or a syringe.[5]

  • Solvent Addition: Add anhydrous DMSO or THF to the washed NaH.[5]

  • Salt Addition: To the stirred suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.[5]

  • Ylide Formation: Stir the mixture at room temperature for approximately 1 hour. The reaction is complete when hydrogen gas evolution ceases and the solution becomes clear or homogenous, indicating the formation of the soluble methylide.[5][9] The reagent is now ready for use.

Protocol: Epoxidation of Cyclohexanone (B45756)

This procedure is a representative example of a Corey-Chaykovsky epoxidation.[9]

Materials:

  • Pre-formed dimethylsulfoxonium methylide solution in DMSO (from Protocol 3.1)

  • Cyclohexanone

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Substrate Addition: To the freshly prepared ylide solution (1.1 equivalents) at room temperature, add cyclohexanone (1.0 equivalent) dropwise over 5-10 minutes. The reaction is mildly exothermic.[9]

  • Reaction: Stir the mixture for 15 minutes at room temperature, then heat to 55-60°C for 30-60 minutes to ensure completion.[9]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.[9]

  • Extraction: Extract the aqueous layer with diethyl ether (3 times).[9]

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide product.[10]

  • Purification: The product can be further purified by distillation or flash column chromatography if necessary.

Protocol: Cyclopropanation of Chalcone (B49325)

This procedure details the 1,4-addition to an α,β-unsaturated ketone.[5]

Materials:

  • Pre-formed dimethylsulfoxonium methylide solution in DMSO or THF (from Protocol 3.1)

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Substrate Solution: In a separate flask, dissolve the chalcone (1.0 equivalent) in a minimal amount of anhydrous THF.[5]

  • Reaction Setup: Cool the pre-formed ylide solution (1.2 equivalents) to 0°C using an ice bath.[5]

  • Addition: Slowly add the chalcone solution to the cold ylide solution via syringe or dropping funnel over 15-20 minutes.[5]

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[5]

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).[5]

  • Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.[5]

  • Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel.[5]

Conclusion

Dimethylsulfoxonium methylide remains an indispensable tool in synthetic organic chemistry. Its unique stability and predictable reactivity allow for the stereoselective synthesis of valuable three-membered rings. A thorough understanding of its properties, handling requirements, and divergent reaction mechanisms with different classes of carbonyl compounds is essential for its effective application in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.

References

Stability and Reactivity of Sulfoxonium Ylides: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfoxonium ylides are a class of versatile and relatively stable organosulfur compounds that have become indispensable reagents in modern organic synthesis. Characterized by a carbanionic center adjacent to a positively charged sulfoxonium group, these ylides exhibit a unique blend of stability and reactivity that makes them valuable tools for the construction of complex molecular architectures. First brought to prominence through the seminal work of Corey and Chaykovsky, their utility has expanded far beyond the classic formation of three-membered rings. This guide provides an in-depth overview of the core principles governing the stability and reactivity of sulfoxonium ylides, detailed experimental protocols for their preparation and key reactions, and quantitative data to inform synthetic planning. Particular emphasis is placed on their applications in forming epoxides, cyclopropanes, and aziridines, as well as their role as safer surrogates for diazo compounds in metal-catalyzed reactions.

Stability and Handling

A defining feature of sulfoxonium ylides is their enhanced stability compared to their sulfonium (B1226848) ylide counterparts.[1][2] This increased stability is attributed to the presence of the oxygen atom on the sulfur, which allows for better delocalization of the negative charge on the adjacent carbon.[3]

Key Stability Characteristics:

  • Thermal Stability: Unstabilized sulfoxonium ylides, such as dimethylsulfoxonium methylide, are significantly more stable than their sulfonium analogues. For instance, dimethylsulfoxonium methylide can be stable in a tetrahydrofuran (B95107) (THF) solution at room temperature for several days, whereas dimethylsulfonium methylide decomposes within minutes under the same conditions.[4] Stabilized sulfoxonium ylides, particularly those bearing an adjacent electron-withdrawing group (e.g., a carbonyl group), are often crystalline, bench-stable solids that can be stored for extended periods.[2][5]

  • Basicity: The conjugate acids of sulfoxonium ylides are more acidic (have lower pKa values) than those of analogous sulfonium ylides, indicating that sulfoxonium ylides are weaker bases. The pKa of trimethylsulfoxonium (B8643921) iodide in dimethyl sulfoxide (B87167) (DMSO) is in the range of 16-18, making it amenable to deprotonation by strong bases like sodium hydride.[6]

  • Handling and Storage: Due to their relatively good stability, sulfoxonium ylides and their precursors are generally easier and safer to handle than many other reactive intermediates. Stabilized ylides can be stored as solids, often at room temperature.[5] Solutions of unstabilized ylides are typically generated in situ for immediate use, though they can be kept at low temperatures (0 °C) under an inert atmosphere for some time.[5]

Quantitative Data Summary

Physical Properties of Trimethylsulfoxonium Iodide
PropertyValueReference(s)
Chemical Formula C₃H₉IOS[7]
Molar Mass 220.07 g/mol [7]
Appearance White solid[7]
Melting Point 208-212 °C (decomposes)[7][8]
pKa in DMSO ~17-18 (estimated for methyl sulfoxonium salts)[6]
Reactivity Data: Corey-Chaykovsky Cyclopropanation of Enones

The reaction of dimethylsulfoxonium methylide with α,β-unsaturated ketones (enones) typically proceeds via a 1,4-conjugate addition to yield cyclopropyl (B3062369) ketones. The reaction is known for its high diastereoselectivity, generally favoring the trans isomer.

Substrate (Enone)Product (Cyclopropyl Ketone)Yield (%)Diastereomeric Ratio (dr)Reference(s)
Chalconetrans-1,2-Dibenzoylcyclopropane92>95:5[9]
CyclohexenoneBicyclo[4.1.0]heptan-2-one85>95:5[9]
4-Phenyl-3-buten-2-one1-Acetyl-2-phenylcyclopropane88>95:5[9]
3-Penten-2-one1-Acetyl-2-methylcyclopropane75>95:5[9]
Reactivity Data: Asymmetric Epoxidation and Cyclopropanation

Chiral catalysts can be employed with sulfoxonium ylides to achieve enantioselective transformations.

SubstrateYlideCatalyst SystemProductYield (%)dree (%)Reference(s)
BenzaldehydeDimethylsulfoxonium MethylideLa-Li₃-(biphenyldiolate)₃Styrene Oxide73-84[10]
4-ChlorobenzaldehydeDimethylsulfoxonium MethylideLa-Li₃-(biphenyldiolate)₃4-Chlorostyrene Oxide97-99[10]
ChalconeDimethylsulfoxonium MethylideLa-Li₃-(biphenyldiolate)₃trans-1-Benzoyl-2-phenylcyclopropane91>99:198[10]
4-ChlorochalconeDimethylsulfoxonium MethylideLa-Li₃-(biphenyldiolate)₃trans-1-(4-Chlorobenzoyl)-2-phenylcyclopropane90>99:199[10]

Core Reactivity and Mechanisms

The reactivity of sulfoxonium ylides is dominated by the nucleophilic character of the ylidic carbon. They readily react with a wide range of electrophiles.

The Johnson-Corey-Chaykovsky Reaction

The most prominent reaction of sulfoxonium ylides is the Johnson-Corey-Chaykovsky reaction, which is used to synthesize epoxides, cyclopropanes, and aziridines.[11][12] The general mechanism involves the nucleophilic attack of the ylide on the electrophile to form a betaine (B1666868) intermediate, followed by an intramolecular Sₙ2 reaction to form the three-membered ring and liberate dimethyl sulfoxide (DMSO) as a byproduct.[3][11]

Corey_Chaykovsky_Mechanism Ylide R'R''S(O)CH₂⁻ Electrophile X=Y Ylide->Electrophile Nucleophilic Attack Betaine [R'R''S(O)CH₂-X-Y⁻](Betaine Intermediate) Electrophile->Betaine Forms Product Three-membered Ring + R'R''S=O Betaine->Product Intramolecular Sₙ2

Caption: General mechanism of the Johnson-Corey-Chaykovsky reaction.

Divergent Reactivity with α,β-Unsaturated Carbonyls

A key feature of sulfoxonium ylides is their chemoselective reactivity with α,β-unsaturated carbonyl compounds. As "softer" nucleophiles, they preferentially undergo a 1,4-conjugate addition (Michael addition), leading to the formation of cyclopropanes.[4] This is in contrast to their "harder" and more reactive sulfonium ylide counterparts, which typically favor a 1,2-addition to the carbonyl carbon, resulting in epoxides.[4]

Divergent_Reactivity start α,β-Unsaturated Carbonyl sulfoxonium Sulfoxonium Ylide (Soft Nucleophile) start->sulfoxonium sulfonium Sulfonium Ylide (Hard Nucleophile) start->sulfonium cyclopropane (B1198618) Cyclopropane (1,4-Addition Product) sulfoxonium->cyclopropane Michael Addition epoxide Epoxide (1,2-Addition Product) sulfonium->epoxide Direct Addition

Caption: Divergent pathways for sulfonium vs. sulfoxonium ylides.

Experimental Protocols

Synthesis of Trimethylsulfoxonium Iodide (Precursor)

This protocol describes the synthesis of the salt precursor required for generating dimethylsulfoxonium methylide.

Workflow:

Synthesis_Workflow Reactants Dimethyl Sulfoxide (DMSO) + Methyl Iodide (MeI) Reaction Reflux (e.g., 70°C, 48h) Reactants->Reaction Precipitate Cool & Filter Precipitate Reaction->Precipitate Wash Wash with Chloroform (B151607)/Acetone (B3395972) Precipitate->Wash Product Dry to obtain Trimethylsulfoxonium Iodide Wash->Product

Caption: Workflow for trimethylsulfoxonium iodide synthesis.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Methyl iodide (Iodomethane)

  • Chloroform or Acetone (for washing)

  • Pressure vessel or round-bottom flask with reflux condenser

Procedure:

  • Combine dimethyl sulfoxide (1.0 eq) and methyl iodide (1.0-1.1 eq) in a pressure vessel or a round-bottom flask equipped with a reflux condenser. Caution: Methyl iodide is toxic and volatile; handle only in a well-ventilated fume hood.

  • Heat the mixture with stirring at approximately 70-80 °C for 24-48 hours. A white precipitate will form as the reaction progresses.

  • After the reaction period, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with chloroform or acetone to remove unreacted starting materials.

  • Dry the resulting white crystalline solid under reduced pressure to yield trimethylsulfoxonium iodide. Typical yields are in the range of 65-90%.

In-Situ Generation and Reaction of Dimethylsulfoxonium Methylide (Corey-Chaykovsky Epoxidation)

This protocol describes the formation of the ylide and its subsequent reaction with a ketone to form an epoxide.

Materials:

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Substrate (e.g., cyclohexanone, 1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (for quenching)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion).

  • Wash the sodium hydride with hexanes or petroleum ether to remove the mineral oil, and then carefully decant the solvent.

  • Add anhydrous DMSO or THF to the flask via syringe.

  • Slowly add solid trimethylsulfoxonium iodide to the stirred suspension at room temperature. The mixture will be gently heated (to ~50 °C) until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the formation of the ylide.

  • Cool the resulting milky-white ylide solution to room temperature or 0 °C.

  • Add a solution of the carbonyl compound (e.g., cyclohexanone) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel. For the reaction with cyclohexanone, yields of the corresponding epoxide are typically high (>85%).[1]

Applications in Drug Development

The reliability, stereoselectivity, and functional group tolerance of the Corey-Chaykovsky reaction make sulfoxonium ylides valuable reagents in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The formation of strained epoxide and cyclopropane rings provides access to key structural motifs found in numerous biologically active molecules. Furthermore, their ability to act as safer alternatives to hazardous diazo compounds is a significant advantage in process development and scale-up manufacturing. The development of asymmetric variants of the Corey-Chaykovsky reaction has further enhanced their importance, enabling the stereocontrolled synthesis of chiral building blocks for drug discovery.[10]

Conclusion

Sulfoxonium ylides represent a mature yet continually evolving class of synthetic reagents. Their inherent stability, coupled with a rich and predictable reactivity profile, ensures their continued prominence in organic synthesis. The Johnson-Corey-Chaykovsky reaction, in particular, offers a powerful and often superior alternative to other methods for constructing epoxides and cyclopropanes. For researchers in drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of these versatile building blocks in the creation of novel and complex molecular entities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nucleophilic Character of Dimethylsulfoxonium Methylide

Abstract

Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is a highly versatile and synthetically valuable sulfur ylide. Its distinct nucleophilic character, governed by the electronic properties of the sulfoxonium group, dictates its reactivity and selectivity in a wide array of chemical transformations. This guide provides a comprehensive overview of the fundamental principles governing its nucleophilicity, a detailed examination of its reaction pathways, quantitative data on its reactivity, and standardized experimental protocols. The content herein is intended to serve as a technical resource for professionals engaged in organic synthesis and drug development.

Introduction: The Nature of a Stabilized Ylide

Dimethylsulfoxonium methylide, (CH₃)₂S(O)CH₂, is a sulfur ylide featuring a carbanionic center adjacent to a positively charged sulfoxonium group. The reactivity of this reagent is primarily defined by the nucleophilic nature of its ylidic carbon, which bears a partial negative charge, making it prone to attack electron-deficient centers.[1]

Unlike its unstabilized counterpart, dimethylsulfonium methylide ((CH₃)₂SCH₂), the presence of the oxygen atom on the sulfur in dimethylsulfoxonium methylide withdraws electron density, leading to a more stabilized ylide.[1][2][3] This stabilization moderates its reactivity, classifying it as a "soft" nucleophile and imparting unique selectivity in its reactions, most notably in the celebrated Corey-Chaykovsky reaction.[1][2][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines from various electrophiles.[2][4]

Nucleophilic Reactivity and Mechanistic Pathways

The synthetic utility of dimethylsulfoxonium methylide stems from its distinct reaction patterns with different classes of electrophiles, primarily carbonyl compounds and their α,β-unsaturated analogues.

Epoxidation of Aldehydes and Ketones (1,2-Addition)

With non-conjugated aldehydes and ketones, dimethylsulfoxonium methylide acts as a nucleophile, attacking the electrophilic carbonyl carbon in a 1,2-addition.[5] This initial attack forms a betaine (B1666868) intermediate. The resulting oxygen anion then undergoes an intramolecular Sɴ2 reaction, attacking the now-electrophilic ylidic carbon and displacing dimethyl sulfoxide (B87167) (DMSO) as a leaving group to form the corresponding epoxide (oxirane).[6][7]

Cyclopropanation of α,β-Unsaturated Carbonyls (1,4-Addition)

A hallmark of this stabilized ylide is its pronounced regioselectivity with α,β-unsaturated carbonyl compounds (enones).[1] Instead of a 1,2-addition to the carbonyl group, it preferentially undergoes a 1,4-conjugate addition (Michael addition) to the β-carbon of the alkene.[4][6][8] This Michael-Initiated Ring Closure (MIRC) pathway is favored due to the "soft" nature of the nucleophile.[4] The initial 1,4-addition is the rate-determining step. The resulting enolate then cyclizes via an intramolecular substitution, expelling DMSO to yield a cyclopropyl (B3062369) ketone.[6] This selectivity for cyclopropanation over epoxidation is a key distinction from the more reactive dimethylsulfonium methylide, which typically yields epoxides even with enones.[5][9]

Other Key Transformations

Beyond these primary reactions, dimethylsulfoxonium methylide is employed in:

  • Aziridination: Reaction with imines to form aziridines.[2][6]

  • Ring Expansion: Nucleophilic ring expansion of strained rings like epoxides and oxetanes to yield oxetanes and oxolanes, respectively.[4][10][11]

Quantitative Data on Nucleophilicity and Reactivity

The nucleophilic strength and reactivity of ylides can be quantified to predict reaction outcomes and kinetics. The table below summarizes key data for dimethylsulfoxonium methylide.

ParameterValue / RangeSubstrate ExampleProductYield (%)Reference
Mayr Nucleophilicity (N) 21.29---
pKa of Conjugate Acid ~8.45 (in 80% EtOH)---[12]
Reaction Yield -Chalcone1-benzoyl-2-phenylcyclopropane95[13]
Reaction Yield -(E)-Dec-2-enaltrans-2-formyl-3-heptylcyclopropane85[14]
Reaction Yield -4-tert-Butylcyclohexanone1-tert-Butyl-1,2-epoxycyclohexane91[7]
Activation Energy (ΔG‡) 17.5 kcal/molChalcone (1,4-addition)Cyclopropanation-
Activation Energy (ΔG‡) 23.0 kcal/molChalcone (1,2-addition)Epoxidation-

Table 1: Summary of quantitative data for dimethylsulfoxonium methylide.

Experimental Protocols

The following protocols provide standardized procedures for the generation and application of dimethylsulfoxonium methylide.

Protocol for In Situ Generation of Dimethylsulfoxonium Methylide

This reagent is typically prepared in situ from its stable precursor, trimethylsulfoxonium (B8643921) iodide, due to its limited stability.[2]

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous solvent for washing (e.g., petroleum ether)

  • Nitrogen or Argon atmosphere setup

  • Three-necked round-bottomed flask equipped with a magnetic stirrer

Procedure:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents).

  • Washing: Wash the sodium hydride with anhydrous petroleum ether to remove the mineral oil. Allow the hydride to settle and carefully decant the solvent. Repeat this step twice.[15]

  • Solvent Addition: Add anhydrous DMSO to the flask via a syringe.

  • Precursor Addition: Add trimethylsulfoxonium iodide (1.0 equivalent) to the stirred suspension.

  • Ylide Formation: Heat the mixture gently (e.g., to 50 °C) or stir at room temperature. The reaction is typically complete within 45-60 minutes, indicated by the cessation of hydrogen gas evolution, resulting in a solution of dimethylsulfoxonium methylide.[14][15]

General Protocol for Cyclopropanation of an α,β-Unsaturated Ketone

Materials:

  • Solution of dimethylsulfoxonium methylide (prepared as in 4.1)

  • α,β-Unsaturated ketone (substrate)

  • Anhydrous solvent for substrate dissolution (e.g., DMF, THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • Reaction Setup: Cool the freshly prepared ylide solution to the desired reaction temperature (e.g., -30 °C to 0 °C) in an ice or dry ice/acetone bath.[14]

  • Substrate Addition: Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF) and add it dropwise to the cooled ylide solution.[14]

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Reactions can take several hours to complete.[14]

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl.[14]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the desired cyclopropyl ketone.[14]

Visualizations of Pathways and Mechanisms

The following diagrams, rendered in DOT language, illustrate the key logical and mechanistic pathways involving dimethylsulfoxonium methylide.

G cluster_gen Ylide Generation Salt Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide Salt->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide

Caption: Workflow for the generation of the ylide.

G cluster_paths Reaction Pathways Ylide Dimethylsulfoxonium Methylide Ketone Aldehyde or Ketone (Non-conjugated) Ylide->Ketone 1,2-Addition Enone α,β-Unsaturated Carbonyl (Enone) Ylide->Enone 1,4-Addition (MIRC) Epoxide Epoxide Ketone->Epoxide Cyclopropane Cyclopropyl Ketone Enone->Cyclopropane

Caption: Divergent reactivity of the Corey-Chaykovsky reagent.

G cluster_mech_epox Epoxidation Mechanism start Ylide + Ketone betaine Betaine Intermediate start->betaine Nucleophilic Attack (1,2-Addition) epoxide Epoxide + DMSO betaine->epoxide Intramolecular Sɴ2 (Ring Closure)

Caption: Mechanism of epoxide formation.

G cluster_mech_cyclo Cyclopropanation (MIRC) Mechanism start Ylide + Enone enolate Enolate Intermediate start->enolate Conjugate Addition (1,4-Attack) cyclopropane Cyclopropyl Ketone + DMSO enolate->cyclopropane Intramolecular Attack (Ring Closure)

Caption: Mechanism of cyclopropanation.

Conclusion

Dimethylsulfoxonium methylide is a powerful and selective nucleophile in the synthetic chemist's toolkit. Its character as a stabilized, soft ylide allows for predictable and high-yielding transformations, particularly the formation of epoxides from simple carbonyls and the stereoselective cyclopropanation of α,β-unsaturated systems. A thorough understanding of its reactivity, supported by quantitative data and robust experimental protocols, is crucial for its effective application in the synthesis of complex molecules and active pharmaceutical ingredients.

References

Theoretical and Computational Insights into the Chemistry of Sulfur Ylides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur ylides are a fascinating class of reactive intermediates characterized by a formal positive charge on a sulfur atom adjacent to a carbanion. This unique electronic structure imparts both nucleophilic and electrophilic character to the ylidic carbon, making them exceptionally versatile reagents in organic synthesis. Their utility is most notably demonstrated in the facile construction of three-membered rings, such as epoxides, cyclopropanes, and aziridines, through the celebrated Corey-Chaykovsky reaction. The stereochemical outcome and reactivity of these transformations are subtly influenced by the nature of the substituents on both the ylide and the electrophilic partner.

Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of sulfur ylide structure, stability, and reactivity. Theoretical studies, predominantly employing Density Functional Theory (DFT) and ab initio methods, have provided profound insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study sulfur ylides, presenting key quantitative data, detailed computational protocols, and visual representations of fundamental concepts to aid researchers in this dynamic field.

Core Concepts in Sulfur Ylide Chemistry: A Theoretical Perspective

The Nature of the Ylide Bond

The bonding in sulfur ylides has been a subject of considerable theoretical interest. Early theories involving d-orbital participation to stabilize the adjacent carbanion have been largely superseded by a more nuanced understanding derived from high-level computations. The current consensus, supported by ab initio and DFT calculations, points to a combination of electrostatic attraction between the positively charged sulfur and the negatively charged carbon, and negative hyperconjugation.[1][2] This hyperconjugation involves the donation of electron density from the carbanionic lone pair into the σ* antibonding orbitals of the adjacent S-C or S-H bonds. Natural Bond Orbital (NBO) analysis further elucidates this, revealing a C-S bond order that is intermediate between a single and a double bond, typically in the range of 1.4-1.5 for simple ylides like H₂S-CH₂ and (CH₃)₂S-CH₂.[1]

Stability and Reactivity

The stability of sulfur ylides is critically dependent on the substituents attached to the ylidic carbon. Electron-withdrawing groups can delocalize the negative charge, leading to "stabilized" ylides that are often isolable but less reactive. Conversely, "non-stabilized" or "semi-stabilized" ylides, bearing alkyl or aryl groups, are more reactive and are typically generated in situ.

The nucleophilicity of sulfur ylides, a key determinant of their reactivity, has been quantified computationally through the calculation of their proton affinity (PA). A study employing various DFT and ab initio methods found the SOGGA11-X functional to be particularly accurate for predicting the PA of a diverse set of sulfur ylides.[3] This work demonstrated how different substituents modulate the proton affinity and, by extension, the nucleophilic character of the ylide.

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from various computational studies on sulfur ylides, providing a comparative overview of their structural and energetic properties.

Table 1: Calculated C-S Bond Lengths and NBO Charges for Representative Sulfur Ylides

YlideMethod/Basis SetC-S Bond Length (Å)NBO Charge on CNBO Charge on SReference
H₂S-CH₂B3LYP/6-311+G(d,p)1.644-0.732+0.418[1]
H₂S-CH₂MP2/6-311+G(d,p)1.649-0.710+0.421[1]
H₂S-CH₂CCSD(T)/6-311+G(d,p)1.657-0.702+0.425[1]
(CH₃)₂S-CH₂B3LYP/6-311+G(d,p)1.660-0.689+0.654[1]
(CH₃)₂S-CH₂MP2/6-311+G(d,p)1.666-0.671+0.668[1]
(CH₃)₂S-CH₂CCSD(T)/6-311+G(d,p)1.674-0.665+0.672[1]

Table 2: Calculated Activation Free Energies (ΔG‡) for the Corey-Chaykovsky Reaction

ReactantsReaction TypeMethod/Basis SetΔG‡ (kcal/mol)Reference
DMSOM + ChalconeCyclopropanationNot Specified17.5[4]
DMSM + ChalconeCyclopropanationNot Specified15.5[4]
DMSOM + ChalconeEpoxidationNot Specified23.0[4]
DMSM + ChalconeEpoxidationNot Specified13.3[4]
Ylide 9 + BenzaldehydeEpisulfide FormationPBE0-D3BJ/def2-TZVP,SMD21.2[5]

DMSOM = Dimethylsulfoxonium methylide; DMSM = Dimethylsulfonium methylide

Table 3: Calculated Proton Affinities (PA) of Selected Sulfur Ylides

YlideMethod/Basis SetPA (kJ/mol)Reference
H₂S-CH₂G41083.5[3]
(CH₃)₂S-CH₂G41145.1[3]
H₂S-CH(CN)G4937.2[3]
(CH₃)₂S-CH(CO₂CH₃)G4989.3[3]
H₂S-CH(Ph)G41043.2[3]

Key Reaction Mechanisms: A Computational Perspective

The Corey-Chaykovsky Reaction

The reaction of sulfur ylides with carbonyl compounds to yield epoxides is a cornerstone of their synthetic utility. Computational studies have been instrumental in elucidating the mechanism of this reaction. The generally accepted pathway involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate. This is followed by an intramolecular Sₙ2 reaction where the oxygen anion displaces the sulfide (B99878) to form the epoxide ring.[6][7][8]

Corey_Chaykovsky_Mechanism Ylide R₂S⁺-C⁻H₂ (Sulfur Ylide) Betaine R₂S⁺-CH₂-C(O⁻)R'₂ (Betaine Intermediate) Ylide->Betaine Nucleophilic Attack Carbonyl R'₂C=O (Carbonyl) Carbonyl->Betaine Nucleophilic Attack TS Transition State Betaine->TS Intramolecular Sₙ2 Epoxide H₂C(O)CR'₂ (Epoxide) TS->Epoxide Ring Closure Sulfide R₂S (Sulfide) TS->Sulfide Ring Closure

Corey-Chaykovsky Reaction Mechanism
Cyclopropanation of α,β-Unsaturated Carbonyls

When sulfur ylides react with α,β-unsaturated carbonyl compounds, the reaction can proceed via either 1,2-addition (leading to an epoxide) or 1,4-conjugate addition (leading to a cyclopropane). The regioselectivity is dependent on the stability of the ylide. Unstabilized ylides, such as dimethylsulfonium methylide (DMSM), tend to favor the kinetically controlled 1,2-addition, while stabilized ylides, like dimethylsulfoxonium methylide (DMSOM), typically undergo the thermodynamically favored 1,4-addition.[4][6] DFT calculations have shown that for cyclopropanation, the initial 1,4-addition is often the rate-determining step.[4]

Detailed Computational Protocols

The following protocols outline the standard computational methodologies for investigating sulfur ylides. These are intended as a guide and may require modification based on the specific system and research question.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol is for obtaining the equilibrium geometry and vibrational frequencies of a sulfur ylide.

  • Software: Gaussian 16 or a similar quantum chemistry package.[9]

  • Building the Initial Structure: Construct the sulfur ylide molecule in a molecular editor (e.g., GaussView, Avogadro).

  • Input File Generation:

    • Route Section: #p Opt Freq B3LYP/6-31+G(d,p) SCRF=(Solvent=DMSO,Read)

      • #p: Requests extended output.

      • Opt: Performs a geometry optimization to find the minimum energy structure.

      • Freq: Calculates vibrational frequencies at the optimized geometry. This is crucial to confirm the structure is a true minimum (no imaginary frequencies).

      • B3LYP/6-31+G(d,p): Specifies the theoretical model. B3LYP is a widely used DFT functional. The 6-31+G(d,p) basis set is a good starting point for systems of this type, including diffuse functions (+) for the anionic carbon and polarization functions (d,p).

      • SCRF=(Solvent=DMSO,Read): Includes the effect of a solvent (e.g., DMSO) using the Polarizable Continuum Model (PCM).[10] The Read keyword allows for more specific PCM parameters to be provided.

    • Molecule Specification: Provide the Cartesian coordinates of the atoms.

    • Charge and Multiplicity: Specify the net charge (0 for a neutral ylide) and spin multiplicity (1 for a singlet state).

  • Execution and Analysis:

    • Run the calculation.

    • Analyze the output file to confirm convergence.

    • Verify that there are no imaginary frequencies, confirming a local minimum.

    • Extract the optimized Cartesian coordinates, bond lengths, and bond angles.

Protocol 2: Transition State Search for a Reaction

This protocol is for locating the transition state of a reaction involving a sulfur ylide, for example, the nucleophilic attack on a carbonyl.

  • Software: Gaussian 16.[9]

  • Building the Initial Guess: Construct an initial guess for the transition state geometry. This can be done by modifying the reactant or product geometries to resemble the expected transition state or by using a linear interpolation between reactants and products.

  • Input File Generation:

    • Route Section: #p Opt=(TS,CalcFC,NoEigentest) Freq B3LYP/6-31+G(d,p)

      • Opt=(TS,CalcFC,NoEigentest): Specifies a transition state optimization.

        • TS: Indicates a search for a transition state.

        • CalcFC: Calculates the force constants at the initial geometry to aid the optimization.

        • NoEigentest: Prevents the optimizer from stopping if it encounters more than one imaginary frequency, which can be helpful in the early stages of the search.

      • Freq: Calculates vibrational frequencies to verify the nature of the stationary point.

    • Molecule Specification, Charge, and Multiplicity: As in Protocol 1.

  • Execution and Analysis:

    • Run the calculation.

    • Analyze the output to confirm convergence.

    • Verify that there is exactly one imaginary frequency corresponding to the desired reaction coordinate.

    • Visualize the imaginary frequency to ensure it corresponds to the expected motion along the reaction path.

    • The energy of the transition state can be used to calculate the activation energy of the reaction.

Protocol 3: Natural Bond Orbital (NBO) Analysis

This protocol is for analyzing the bonding and charge distribution in a sulfur ylide.

  • Software: Gaussian 16 with NBO 6.0.

  • Prerequisite: An optimized geometry from Protocol 1.

  • Input File Generation:

    • Route Section: #p B3LYP/6-311+G(2d,p) Pop=NBORead

      • A larger basis set like 6-311+G(2d,p) is often recommended for more accurate electronic structure analysis.

      • Pop=NBORead: Requests an NBO analysis and indicates that NBO options will be provided in a separate input section.

    • Molecule Specification, Charge, and Multiplicity: As in Protocol 1.

    • NBO Input Section:

      • $NBO BNDIDX $END: This is a simple NBO input to calculate bond indices (bond orders). More advanced options can be used to analyze specific donor-acceptor interactions.

  • Execution and Analysis:

    • Run the calculation.

    • Analyze the NBO output section in the Gaussian output file.

    • Extract natural atomic charges, natural population analysis, and bond orders.

Visualization of Computational Workflows and Concepts

Computational_Workflow cluster_pre Pre-processing cluster_calc Calculation cluster_post Post-processing Build Build Initial Structure Input Generate Input File Build->Input Run Run Quantum Chemistry Software (e.g., Gaussian) Input->Run Analyze Analyze Output File Run->Analyze Analyze->Input Refine Geometry/ Method Visualize Visualize Results Analyze->Visualize

General Computational Workflow

Ylide_Stability_Factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Ylide Sulfur Ylide Stability EWG Electron-Withdrawing Groups (e.g., -COR, -COOR, -CN) Ylide->EWG Increases Stability Resonance Resonance Delocalization Ylide->Resonance Increases Stability EDG Electron-Donating Groups (e.g., -Alkyl) Ylide->EDG Decreases Stability

Factors Influencing Ylide Stability

Conclusion

Theoretical and computational chemistry provides a powerful lens through which to view the complex world of sulfur ylides. By leveraging methods such as DFT and ab initio calculations, researchers can gain a detailed understanding of the structural, electronic, and reactive properties of these important synthetic intermediates. This guide has provided a summary of the key theoretical concepts, a compilation of quantitative data from the literature, detailed computational protocols for common tasks, and visualizations of important mechanisms and workflows. It is hoped that this resource will serve as a valuable tool for scientists engaged in the study and application of sulfur ylides, facilitating further discoveries and innovations in this exciting area of chemistry.

References

An In-depth Technical Guide to the Corey-Chaykovsky Reaction for Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the preparation of epoxides from carbonyl compounds. This reaction, which involves the use of sulfur ylides, offers a valuable alternative to traditional epoxidation methods and has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the Corey-Chaykovsky reaction for epoxidation, including its mechanism, substrate scope, quantitative data, detailed experimental protocols, and key visualizations to aid in understanding.

Introduction

The Corey-Chaykovsky reaction, first reported by E.J. Corey and Michael Chaykovsky in 1965, describes the reaction of a sulfur ylide with a ketone or aldehyde to form an epoxide.[1] The reaction can also be extended to the synthesis of aziridines from imines and cyclopropanes from α,β-unsaturated carbonyl compounds.[2] The key reagent in this transformation is a sulfur ylide, typically a sulfonium (B1226848) ylide or a sulfoxonium ylide, which acts as a nucleophilic methylene-transfer agent.[2][3]

A key distinction in the Corey-Chaykovsky reaction lies in the type of sulfur ylide employed. Dimethylsulfonium methylide, an "unstabilized" ylide, is highly reactive and typically reacts with α,β-unsaturated carbonyls at the carbonyl carbon (1,2-addition) to yield epoxides. In contrast, dimethyloxosulfonium methylide (Corey's reagent), a "stabilized" ylide, is less reactive and often undergoes conjugate addition (1,4-addition) with enones to produce cyclopropanes.[4]

Reaction Mechanism

The mechanism of the Corey-Chaykovsky epoxidation proceeds through a two-step sequence:

  • Nucleophilic Addition: The sulfur ylide, generated in situ from a sulfonium salt and a strong base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a betaine (B1666868) intermediate.[5]

  • Intramolecular Nucleophilic Substitution: The negatively charged oxygen of the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the positively charged sulfur. This leads to the formation of a three-membered epoxide ring and the departure of a neutral dialkyl sulfide (B99878) molecule (e.g., dimethyl sulfide).[5]

This mechanism is distinct from the related Wittig reaction, where the analogous phosphorus ylide leads to the formation of an alkene through a four-membered oxaphosphetane intermediate, driven by the formation of the very strong phosphorus-oxygen double bond.

Visualizing the Reaction Pathway

The following diagrams illustrate the key transformations in the Corey-Chaykovsky reaction.

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation Sulfonium_Salt R2S+-CH3 X- Ylide R2S+-CH2- Sulfonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine R'R''C(O-)-CH2-S+R2 Ylide->Betaine Nucleophilic Attack Carbonyl R'R''C=O Carbonyl->Betaine Epoxide R'R''C(O)CH2 Betaine->Epoxide Intramolecular SN2 Sulfide R2S Betaine->Sulfide

Caption: The reaction mechanism of the Corey-Chaykovsky epoxidation.

Quantitative Data: Substrate Scope and Yields

The Corey-Chaykovsky reaction is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields of the corresponding epoxides. The following tables summarize representative yields for different classes of substrates.

Table 1: Epoxidation of Aromatic Aldehydes

AldehydeProductYield (%)Reference
BenzaldehydeStyrene oxide85[6]
4-Methoxybenzaldehyde (B44291)4-Methoxystyrene (B147599) oxide92[6]
4-Chlorobenzaldehyde4-Chlorostyrene oxide88[6]
4-Nitrobenzaldehyde4-Nitrostyrene oxide75[7]
2-Naphthaldehyde2-(Oxiran-2-yl)naphthalene89[6]

Table 2: Epoxidation of Ketones

KetoneProductYield (%)Reference
Acetophenone2-Methyl-2-phenyloxirane91[7]
Benzophenone2,2-Diphenyloxirane95[7]
Cyclohexanone (B45756)1-Oxaspiro[2.5]octane92[2]
4-tert-Butylcyclohexanone4-tert-Butyl-1-oxaspiro[2.5]octane85[2]
2-AdamantanoneSpiro[adamantane-2,2'-oxirane]88[2]

Table 3: Reaction with α,β-Unsaturated Carbonyls

SubstrateYlideMajor ProductProduct Ratio (1,2:1,4)Yield (%)Reference
ChalconeDimethylsulfonium methylide2,3-Diphenyl-2-vinyloxirane>95:585[4]
ChalconeDimethyloxosulfonium methylide1,2-Diphenyl-3-benzoylcyclopropane<5:9590[4]
CarvoneDimethylsulfonium methylideEpoxide>95:582[2]
CarvoneDimethyloxosulfonium methylideCyclopropane<5:9588[2]

Experimental Protocols

The following are detailed experimental procedures for the Corey-Chaykovsky epoxidation of representative ketone and aldehyde substrates.

Epoxidation of Allyl Cyclohexanone[5]

Materials:

Procedure:

  • To a stirred solution of trimethylsulfonium iodide in dry DMSO, add allyl cyclohexanone.

  • Slowly add a solution of potassium tert-butoxide in DMSO to the reaction mixture.

  • Stir the resulting solution at room temperature for 2 hours.

  • After completion of the reaction (monitored by TLC), add water to quench the reaction.

  • Extract the aqueous mixture with ethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired epoxide (88% yield).[5]

Epoxidation of 4-Methoxybenzaldehyde (p-Anisaldehyde)

Materials:

  • Trimethylsulfonium iodide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Dry Dimethyl sulfoxide (DMSO)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous Sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), suspend sodium hydride in dry DMSO.

  • Slowly add a solution of trimethylsulfonium iodide in dry DMSO to the suspension. Stir the mixture at room temperature for 10 minutes, during which hydrogen gas will evolve.

  • Cool the resulting milky-white solution of dimethyloxosulfonium methylide to 0 °C in an ice bath.

  • Add a solution of 4-methoxybenzaldehyde in dry DMSO dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to give 4-methoxystyrene oxide.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the Corey-Chaykovsky epoxidation.

Experimental_Workflow Start Start Ylide_Prep Prepare Sulfur Ylide (in situ) Start->Ylide_Prep Reaction Add Carbonyl Substrate Ylide_Prep->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Isolated Epoxide Purification->Product

Caption: A generalized experimental workflow for the Corey-Chaykovsky epoxidation.

Conclusion

The Corey-Chaykovsky reaction is a versatile and highly valuable tool for the synthesis of epoxides. Its broad substrate scope, generally high yields, and stereoselectivity make it a preferred method in many synthetic applications. For professionals in research, and particularly in drug development where the synthesis of complex chiral molecules is paramount, a thorough understanding of this reaction's mechanism, scope, and experimental nuances is essential. The data and protocols presented in this guide offer a solid foundation for the successful application of the Corey-Chaykovsky reaction in the laboratory.

References

The Corey-Chaykovsky Reaction: A Technical Guide to the Basic Reaction Pathways of Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsulfoxonium methylide, often referred to as Corey's reagent, is a stabilized sulfur ylide that has become an indispensable tool in modern organic synthesis. Its remarkable utility lies in its ability to act as a methylene-transfer agent to a variety of electrophilic functional groups, most notably in the Corey-Chaykovsky reaction. This reaction provides a powerful and often stereoselective method for the formation of three-membered rings, including epoxides, cyclopropanes, and aziridines, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][2][3] This technical guide provides an in-depth overview of the fundamental reaction pathways of dimethylsulfoxonium methylide, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in its effective application.

Formation and Stability of Dimethylsulfoxonium Methylide

Dimethylsulfoxonium methylide is typically prepared in situ by the deprotonation of a trimethylsulfoxonium (B8643921) salt, such as trimethylsulfoxonium iodide or chloride, with a strong base.[4][5] Common bases and solvent systems include sodium hydride in dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[5]

The ylide is stabilized by the adjacent sulfoxonium group, which can delocalize the negative charge on the methylide carbon. This stabilization renders it less reactive and more selective than its unstabilized counterpart, dimethylsulfonium methylide. This difference in stability and reactivity is a key determinant in the divergent reaction pathways observed with certain substrates, particularly α,β-unsaturated carbonyl compounds.

Core Reaction Pathways

The primary utility of dimethylsulfoxonium methylide is in the Corey-Chaykovsky reaction, which encompasses several key transformations.

Epoxidation of Aldehydes and Ketones

The reaction of dimethylsulfoxonium methylide with aldehydes and ketones provides a reliable method for the synthesis of epoxides (oxiranes). The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces the dimethyl sulfoxide (DMSO) leaving group to form the epoxide ring.[2][6]

Experimental Protocol: Epoxidation of Cyclohexanone (B45756)

A detailed procedure for the epoxidation of cyclohexanone using dimethylsulfoxonium methylide has been reported in Organic Syntheses. The following is a summary of the key steps:

  • Preparation of Dimethylsulfoxonium Methylide: In a flask equipped with a magnetic stirrer, sodium hydride (60% dispersion in oil) is washed with petroleum ether to remove the mineral oil. Dry dimethyl sulfoxide (DMSO) is then added, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature. The mixture is stirred to allow for the formation of the ylide.

  • Reaction with Cyclohexanone: The solution of dimethylsulfoxonium methylide is cooled in an ice bath, and cyclohexanone is added dropwise.

  • Workup and Isolation: After the reaction is complete, the mixture is poured into cold water and extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated. The resulting crude product can be purified by distillation to yield the corresponding epoxide.

Quantitative Data: Epoxidation of Ketones

The following table summarizes the yields for the epoxidation of various ketones using a modified Corey-Chaykovsky procedure with trimethylsulfonium (B1222738) iodide and potassium hydroxide (B78521) in tert-butanol.[7]

EntryKetoneProductYield (%)
1Benzophenone2,2-Diphenyloxirane97
24-Methylphenyl phenyl ketone2-(4-Methylphenyl)-2-phenyloxirane95
3Acetophenone2-Methyl-2-phenyloxirane85
4Propiophenone2-Ethyl-2-phenyloxirane82
5Cyclohexanone1-Oxaspiro[2.5]octane78
6Cyclopentanone1-Oxaspiro[2.4]heptane75

Reaction Pathway: Epoxidation of a Ketone

Epoxidation reagents Ketone (R1, R2 = alkyl, aryl) intermediate Betaine Intermediate reagents->intermediate Nucleophilic Attack ylide Dimethylsulfoxonium Methylide ylide->intermediate product Epoxide intermediate->product Intramolecular SN2 (Ring Closure) dmso DMSO intermediate->dmso Elimination

Caption: Epoxidation of a ketone with dimethylsulfoxonium methylide.

Cyclopropanation of α,β-Unsaturated Carbonyl Compounds

A key feature that distinguishes dimethylsulfoxonium methylide from its unstabilized counterpart is its reactivity towards α,β-unsaturated carbonyl compounds (enones). As a "softer" nucleophile, it preferentially undergoes a conjugate (Michael-type) 1,4-addition to the β-carbon of the enone. The resulting enolate then undergoes an intramolecular nucleophilic substitution to displace DMSO and form a cyclopropane (B1198618) ring.[3] In contrast, the "harder" dimethylsulfonium methylide typically favors 1,2-addition to the carbonyl group, leading to epoxide formation.

Experimental Protocol: Cyclopropanation of an Enone

An improved, one-pot procedure for the cyclopropanation of enones has been developed.[8]

  • In situ Generation and Reaction: To a solution of the α,β-unsaturated carbonyl compound and trimethylsulfoxonium iodide in a suitable solvent (e.g., acetonitrile), an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is added.

  • Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, typically with water, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the pure cyclopropyl (B3062369) ketone.

Quantitative Data: Cyclopropanation of α,β-Unsaturated Ketones

The diastereoselectivity of the cyclopropanation can be influenced by factors such as the protecting group on a γ-substituent, the solvent, and the reaction temperature. The following table illustrates the diastereoselective cyclopropanation of a γ-silyloxy-substituted α,β-unsaturated phenyl ketone.[8]

EntryProtecting Group (PG)SolventTemp (°C)anti:syn ratioYield (%)
1TBDMSDMF-309:197
2TBDPSDMF-3011:195
3TIPSDMF-304:188
4TritylDMF-303:185
5TBDMSTHF-787:190

Reaction Pathway: Cyclopropanation of an Enone

Cyclopropanation enone α,β-Unsaturated Ketone enolate Enolate Intermediate enone->enolate 1,4-Conjugate Addition ylide Dimethylsulfoxonium Methylide ylide->enolate product Cyclopropyl Ketone enolate->product Intramolecular Substitution dmso DMSO enolate->dmso Elimination Aziridination imine Imine intermediate Aza-betaine Intermediate imine->intermediate Nucleophilic Attack ylide Dimethylsulfoxonium Methylide ylide->intermediate product Aziridine intermediate->product Intramolecular Substitution dmso DMSO intermediate->dmso Elimination

References

The Role of Dimethylsulfoxonium Methylide in Methylene Transfer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of dimethylsulfoxonium methylide as a key reagent in methylene (B1212753) transfer reactions. Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is a versatile and highly utilized sulfur ylide in modern organic synthesis. Its primary application lies in the transfer of a methylene group (CH₂) to various electrophilic substrates, most notably in the Corey-Chaykovsky reaction to furnish epoxides, cyclopropanes, and aziridines. This document details the fundamental mechanisms, experimental protocols, quantitative data, and logical frameworks governing its reactivity, providing a critical resource for professionals in chemical research and drug development.

Core Principles of Methylene Transfer by Dimethylsulfoxonium Methylide

Dimethylsulfoxonium methylide ((CH₃)₂S(O)CH₂) is a stabilized sulfur ylide, a feature that dictates its unique reactivity profile. The presence of the electron-withdrawing sulfoxonium group stabilizes the adjacent carbanion, rendering the ylide less reactive and more selective than its unstabilized counterpart, dimethylsulfonium methylide ((CH₃)₂SCH₂). This difference in stability and reactivity is crucial in determining the outcome of reactions with various electrophiles, particularly α,β-unsaturated carbonyl compounds.

The fundamental transformation involves the nucleophilic attack of the ylidic carbon onto an electrophilic center, followed by an intramolecular substitution to form a three-membered ring and liberate dimethyl sulfoxide (B87167) (DMSO) as a byproduct.

Data Presentation: Quantitative Analysis of Methylene Transfer Reactions

The following tables summarize the quantitative outcomes of methylene transfer reactions using dimethylsulfoxonium methylide with a variety of substrates under typical reaction conditions.

Table 1: Epoxidation of Aldehydes and Ketones

EntrySubstrateProductYield (%)Diastereomeric Ratio (if applicable)Reference
1Cyclohexanone1-Oxaspiro[2.5]octane85-90N/A
2Benzophenone2,2-Diphenyloxirane91N/A
3Benzaldehyde2-Phenyloxirane85N/A
44-tert-Butylcyclohexanone4-tert-Butyl-1-oxaspiro[2.5]octane909:1 (axial:equatorial attack)
5Propiophenone2-Methyl-2-phenyloxirane80N/A

Table 2: Cyclopropanation of α,β-Unsaturated Carbonyl Compounds

EntrySubstrateProductYield (%)Diastereoselectivity (trans:cis)Reference
1Chalconetrans-1,2-Dibenzoylcyclopropane92>99:1
2CyclohexenoneBicyclo[4.1.0]heptan-2-one75N/A
3Carvone1-Methyl-4-(prop-1-en-2-yl)bicyclo[4.1.0]heptan-2-one88>95:5
4Methyl vinyl ketone1-Acetylcyclopropane50N/A
5Ethyl cinnamateEthyl trans-2-phenylcyclopropane-1-carboxylate85>99:1

Experimental Protocols

This section provides detailed methodologies for the preparation of dimethylsulfoxonium methylide and its subsequent use in epoxidation and cyclopropanation reactions.

Preparation of Dimethylsulfoxonium Methylide

This protocol is adapted from Organic Syntheses.

Materials:

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane (B92381) (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully after each wash.

  • Add anhydrous DMSO to the flask under a nitrogen atmosphere.

  • Stir the suspension and add trimethylsulfoxonium iodide (1.0 equivalent) portion-wise over 10-15 minutes. The temperature of the reaction mixture should be maintained below 25 °C.

  • After the addition is complete, continue stirring the milky white suspension at room temperature for 1-2 hours until the evolution of hydrogen gas ceases. The resulting solution of dimethylsulfoxonium methylide is ready for use.

General Procedure for the Epoxidation of a Ketone

Materials:

  • Solution of dimethylsulfoxonium methylide in DMSO (prepared as in 3.1)

  • Ketone (e.g., cyclohexanone)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the prepared solution of dimethylsulfoxonium methylide (1.1 equivalents) to 10-15 °C in an ice-water bath.

  • Add a solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise to the ylide solution over 5-10 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the crude product by distillation or column chromatography on silica (B1680970) gel as required.

General Procedure for the Cyclopropanation of an α,β-Unsaturated Ketone

Materials:

  • Solution of dimethylsulfoxonium methylide in DMSO (prepared as in 3.1)

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To the prepared solution of dimethylsulfoxonium methylide (1.1 equivalents) at room temperature, add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous DMSO dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude cyclopropyl (B3062369) ketone can be purified by recrystallization or column chromatography.

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows involving dimethylsulfoxonium methylide.

Mechanism of Epoxidation

epoxidation_mechanism ketone Ketone/Aldehyde (R₂C=O) betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Dimethylsulfoxonium Methylide ((CH₃)₂S(O)CH₂) ylide->betaine epoxide Epoxide betaine->epoxide Intramolecular SN2 (Ring Closure) dmso DMSO ((CH₃)₂S=O) betaine->dmso Elimination

Caption: Mechanism of epoxide formation.

Mechanism of Cyclopropanation of Enones

cyclopropanation_mechanism enone α,β-Unsaturated Carbonyl (Enone) enolate Enolate Intermediate enone->enolate 1,4-Conjugate Addition (Michael Addition) ylide Dimethylsulfoxonium Methylide ((CH₃)₂S(O)CH₂) ylide->enolate cyclopropane Cyclopropyl Ketone enolate->cyclopropane Intramolecular SN2 (Ring Closure) dmso DMSO ((CH₃)₂S=O) enolate->dmso Elimination experimental_workflow start Start wash_nah Wash NaH with Hexane start->wash_nah add_dmso Add Anhydrous DMSO wash_nah->add_dmso add_salt Add Trimethylsulfoxonium Iodide add_dmso->add_salt stir Stir at Room Temperature (1-2h) add_salt->stir ylide_ready Ylide Solution Ready stir->ylide_ready add_substrate Add Substrate (Ketone or Enone) ylide_ready->add_substrate react Stir at Appropriate Temperature add_substrate->react quench Quench with Water react->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Methodological & Application

Application Notes and Protocols: Epoxide Synthesis from Ketones using Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of epoxides is a fundamental transformation in organic chemistry, providing key intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The Corey-Chaykovsky reaction, utilizing sulfur ylides, is a powerful and widely employed method for the conversion of ketones and aldehydes to their corresponding epoxides.[1][2][3] This document focuses on the application of dimethylsulfoxonium methylide, a stabilized sulfur ylide, for the efficient synthesis of epoxides from ketones.

Dimethylsulfoxonium methylide offers a reliable method for methylene (B1212753) transfer to a carbonyl group.[1][4] The ylide is typically generated in situ from the deprotonation of a trimethylsulfoxonium (B8643921) salt, such as the iodide or chloride salt, with a strong base like sodium hydride or potassium tert-butoxide.[2][4] This reagent is particularly effective for the epoxidation of a broad range of ketones, including aliphatic, aromatic, and cyclic substrates.

Reaction Mechanism and Specificity

The reaction proceeds via the nucleophilic addition of the ylide to the carbonyl carbon of the ketone.[2][4] This initial attack forms a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfoxonium group results in the formation of the three-membered epoxide ring and the liberation of dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[2][4]

An important distinction in reactivity arises with α,β-unsaturated ketones (enones). While dimethylsulfonium methylide (a related, less stable ylide) typically yields epoxides via 1,2-addition, dimethylsulfoxonium methylide preferentially undergoes a 1,4-conjugate addition followed by ring closure to afford cyclopropyl (B3062369) ketones.[2][3]

Data Presentation: Epoxidation of Various Ketones

The following table summarizes the yields of epoxides synthesized from a variety of ketone substrates using dimethylsulfoxonium methylide.

Ketone SubstrateEpoxide ProductReaction ConditionsYield (%)Reference
Cyclohexanone (B45756)1-Oxaspiro[2.5]octaneNaH, DMSO, rt to 55-60°C67-76[1]
4-tert-Butylcyclohexanone4-tert-Butyl-1-oxaspiro[2.5]octaneNaH, DMSO95[4]
Acetophenone2-Methyl-2-phenyloxiraneLa-Li₃-(BINOL)₃ catalyst, Ar₃P=O, rt99[5]
2-Octanone2-Hexyl-2-methyloxiraneLa-Li₃-(BINOL)₃ catalyst, Ar₃P=O, rt94[5]
Benzophenone2,2-DiphenyloxiraneKOH, t-BuOH85[6]
4-Methoxyacetophenone2-(4-Methoxyphenyl)-2-methyloxiraneLa-Li₃-(BINOL)₃ catalyst, Ar₃P=O, rt99[5]
Cyclopentanone1-Oxaspiro[2.4]heptaneNaH, DMSO75[4]

Experimental Protocols

Protocol 1: Preparation of Dimethylsulfoxonium Methylide

This protocol describes the in situ generation of dimethylsulfoxonium methylide from trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO).

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous petroleum ether or hexanes

  • Three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer.

Procedure:

  • To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous petroleum ether or hexanes (3 x) to remove the mineral oil. Carefully decant the solvent after each wash.

  • Add anhydrous DMSO to the flask.

  • Add trimethylsulfoxonium iodide (1.0 equivalent) to the suspension in one portion.

  • Heat the mixture to approximately 50°C with stirring. The reaction is initiated when hydrogen gas evolution begins.

  • Once gas evolution commences, remove the heat source and allow the reaction to proceed. The reaction mixture will become a clear, greenish solution.

  • Cool the resulting solution of dimethylsulfoxonium methylide in an ice bath before the addition of the ketone substrate.

Protocol 2: General Procedure for the Epoxidation of a Ketone (Example: Cyclohexanone)

This protocol details the synthesis of 1-oxaspiro[2.5]octane from cyclohexanone using the pre-prepared dimethylsulfoxonium methylide solution.[1]

Materials:

  • Solution of dimethylsulfoxonium methylide in DMSO (from Protocol 1)

  • Cyclohexanone

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

  • To the cooled solution of dimethylsulfoxonium methylide (prepared from 0.22 mol of NaH and 0.2 mol of trimethylsulfoxonium iodide in 250 mL of DMSO), add cyclohexanone (0.2 mol, 19.6 g) dropwise over 5 minutes.[1]

  • After the addition is complete, stir the reaction mixture for 15 minutes at room temperature.[1]

  • Heat the reaction mixture to 55-60°C for 30 minutes.[1]

  • Pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 100 mL).[1]

  • Combine the organic extracts and wash with water (100 mL) followed by saturated aqueous sodium chloride solution (50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.[1]

  • Purify the crude product by vacuum distillation to yield 1-oxaspiro[2.5]octane as a colorless liquid (yield: 67-76%).[1]

Visualizations

Reaction Mechanism of Epoxide Formation

Epoxide_Formation ketone Ketone (R₂C=O) betaine Betaine Intermediate ketone->betaine Nucleophilic Addition ylide Dimethylsulfoxonium Methylide ((CH₃)₂S(O)CH₂⁻) ylide->betaine epoxide Epoxide betaine->epoxide Intramolecular SN2 dmso DMSO ((CH₃)₂SO) betaine->dmso

Caption: Mechanism of ketone epoxidation.

Experimental Workflow for Epoxide Synthesis

Epoxide_Workflow prep_ylide Preparation of Dimethylsulfoxonium Methylide (Protocol 1) add_ketone Addition of Ketone (e.g., Cyclohexanone) prep_ylide->add_ketone reaction Reaction at Room Temperature and then 55-60°C add_ketone->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Distillation) workup->purification product Final Epoxide Product purification->product

Caption: Workflow for epoxide synthesis.

Logical Relationship: Ylide Reactivity with Carbonyls

Ylide_Reactivity ylide Dimethylsulfoxonium Methylide ketone Ketone ylide->ketone enone α,β-Unsaturated Ketone (Enone) ylide->enone epoxide Epoxide (1,2-Addition Product) ketone->epoxide Forms cyclopropane Cyclopropyl Ketone (1,4-Addition Product) enone->cyclopropane Preferentially Forms

Caption: Reactivity with carbonyl compounds.

References

Application Notes and Protocols for Aziridination using Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis, serving as precursors to a wide array of nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceuticals. The Corey-Chaykovsky reaction, utilizing sulfur ylides, provides a powerful and stereoselective method for the synthesis of aziridines from imines. This document outlines the protocol for the aziridination of imines using dimethylsulfoxonium methylide, a key reagent in this transformation. The reaction proceeds via the nucleophilic attack of the ylide on the imine carbon, followed by an intramolecular cyclization to furnish the corresponding aziridine (B145994).

Reaction Principle and Signaling Pathway

The aziridination of an imine with dimethylsulfoxonium methylide follows a well-established reaction pathway. The process is initiated by the deprotonation of a trimethylsulfoxonium (B8643921) salt to generate the highly reactive dimethylsulfoxonium methylide. This ylide then acts as a nucleophile, attacking the electrophilic carbon of the imine. The resulting intermediate subsequently undergoes an intramolecular S_N2 reaction, leading to the formation of the three-membered aziridine ring and the liberation of dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[1]

Reaction_Mechanism cluster_ylide_formation Ylide Generation cluster_aziridination Aziridination Reaction sulfonium_salt Trimethylsulfoxonium Iodide ylide Dimethylsulfoxonium Methylide sulfonium_salt->ylide Deprotonation base Strong Base (e.g., NaH, KOtBu) base->ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Attack imine Imine (Substrate) imine->betaine aziridine Aziridine (Product) betaine->aziridine Intramolecular Cyclization dmso DMSO (Byproduct) betaine->dmso Leaving Group Departure

Caption: Reaction mechanism for the aziridination of imines.

Experimental Protocols

A critical aspect of this protocol is the in situ generation of dimethylsulfoxonium methylide, as the reagent is not typically isolated due to its limited stability.[2]

Protocol 1: Generation of Dimethylsulfoxonium Methylide

This procedure describes the preparation of the ylide from trimethylsulfoxonium iodide.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Schlenk line or equivalent inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum is assembled. The flask is thoroughly flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Dispensing the Base:

    • Using Sodium Hydride: If using sodium hydride, the required amount of the 60% oil dispersion is weighed and transferred to the flask. The mineral oil is removed by washing the NaH powder with anhydrous hexanes or petroleum ether under an inert atmosphere, followed by careful decantation of the solvent.[3]

    • Using Potassium tert-Butoxide: If using potassium tert-butoxide, the required amount is quickly weighed and transferred to the reaction flask under a positive pressure of inert gas to minimize exposure to air and moisture.[4]

  • Addition of Solvent and Sulfonium Salt: Anhydrous DMSO or THF is added to the flask via a syringe. The suspension is stirred to ensure good mixing. Trimethylsulfoxonium iodide is then added to the stirred suspension in one portion.[3][4]

  • Ylide Formation: The reaction mixture is stirred at room temperature. The formation of the ylide is typically indicated by the evolution of hydrogen gas (if using NaH) and the formation of a milky white or yellowish suspension. The reaction is generally allowed to proceed for 1-2 hours to ensure complete formation of the ylide.[4] The resulting solution/suspension of dimethylsulfoxonium methylide is then ready for use in the subsequent aziridination reaction.

Protocol 2: Aziridination of an Imine

This protocol details the reaction of the pre-formed dimethylsulfoxonium methylide with an imine substrate.

Materials:

  • Solution of dimethylsulfoxonium methylide (from Protocol 1)

  • Imine substrate

  • Anhydrous solvent (matching the solvent used for ylide generation, e.g., DMSO or THF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or water)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Preparation of the Imine Solution: The imine substrate is dissolved in a minimal amount of the anhydrous solvent in a separate dry flask under an inert atmosphere.

  • Addition of the Imine: The solution of the imine is slowly added dropwise to the stirred solution of dimethylsulfoxonium methylide at room temperature or a pre-determined reaction temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting imine is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup:

    • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution or water at 0 °C.

    • The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aziridine.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Assemble and Dry Glassware B Add Base (NaH or KOtBu) A->B C Add Anhydrous Solvent B->C D Add Trimethylsulfoxonium Iodide C->D E Generate Dimethylsulfoxonium Methylide (Stir for 1-2h) D->E G Add Imine Solution to Ylide E->G F Dissolve Imine in Anhydrous Solvent F->G H Monitor Reaction by TLC G->H I Quench Reaction H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

Caption: General experimental workflow for aziridination.

Data Presentation

The following table summarizes the yields and diastereomeric excess for the aziridination of a variety of tert-butylsulfinyl imines with dimethylsulfonium methylide.

EntryImine Substrate (Ar)Product Yield (%)Diastereomeric Excess (%)
1Phenyl8495
24-Methoxyphenyl8294
34-Chlorophenyl8392
42-Thienyl7588
52-Naphthyl8193
6Cyclohexyl6377
7Isopropyl6885

Data adapted from a study on the Corey-Chaykovsky reaction of chiral sulfinyl imines.[5] The reaction of dimethylsulfonium methylide with a range of aromatic, heterocyclic, and aliphatic tert-butylsulfinyl imines afforded aziridines in good yields and high diastereomeric excess.[5]

Conclusion

The protocol described provides a reliable method for the synthesis of aziridines from imines using dimethylsulfoxonium methylide. The reaction is generally high-yielding and, with chiral auxiliaries on the imine nitrogen, can proceed with a high degree of stereocontrol. This makes it a valuable tool for the synthesis of enantiomerically enriched aziridines, which are of significant interest in medicinal chemistry and drug development. Careful control of anhydrous conditions is crucial for the successful generation and reaction of the sulfur ylide.

References

Application Notes and Protocols: Cyclopropanation of Enones with Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropanation of α,β-unsaturated ketones (enones) using dimethylsulfoxonium methylide is a cornerstone of modern organic synthesis, widely recognized as the Corey-Chaykovsky reaction.[1][2][3] This reaction provides a powerful and reliable method for the stereoselective synthesis of cyclopropyl (B3062369) ketones.[4] The cyclopropane (B1198618) motif is of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties.[5][6] Incorporating a cyclopropane ring can enhance a drug's potency, improve its metabolic stability, and fine-tune its pharmacokinetic profile.[6][7] This versatile functional group is found in a variety of FDA-approved drugs for treating conditions such as COVID-19, asthma, and hepatitis C.[5][8]

Dimethylsulfoxonium methylide, a stabilized sulfur ylide, preferentially undergoes a 1,4-conjugate addition to enones, leading to the formation of a cyclopropane ring, in contrast to the 1,2-addition that typically occurs with unstabilized sulfur ylides to form epoxides.[9][10] This selectivity is a key feature of the reaction's utility. The reaction is known for its operational simplicity and high efficiency, often proceeding with high diastereoselectivity.[4][11]

These application notes provide a detailed overview of the reaction, including its mechanism, experimental protocols, and quantitative data on substrate scope and yields, to aid researchers in the successful application of this important transformation.

Reaction Mechanism and Stereoselectivity

The reaction commences with the generation of dimethylsulfoxonium methylide, typically in situ, by deprotonating a trimethylsulfoxonium (B8643921) salt (such as the iodide or chloride salt) with a strong base like sodium hydride.[1][10] The stabilized ylide then acts as a nucleophile, attacking the β-carbon of the enone in a Michael-type 1,4-addition.[9][12] This step is generally the rate-determining and irreversible step of the cyclopropanation pathway. The resulting enolate intermediate subsequently undergoes an intramolecular nucleophilic substitution, where the enolate oxygen attacks the carbon bearing the sulfoxonium group, leading to ring closure and the expulsion of dimethyl sulfoxide (B87167) (DMSO) to furnish the cyclopropyl ketone.[9][12]

A noteworthy characteristic of this reaction is its diastereoselectivity. The addition of dimethylsulfoxonium methylide to acyclic α,β-unsaturated ketones generally proceeds with an anti-addition relative to a substituent at the γ-position.[4] This stereochemical outcome can be influenced by factors such as protecting groups, the solvent used, and the reaction temperature.[4] For many substrates, the reaction exclusively yields the trans-cyclopropane isomer.[10][11]

Experimental Protocols

General Procedure for the In Situ Generation of Dimethylsulfoxonium Methylide and Subsequent Cyclopropanation of an Enone

This protocol is a generalized procedure based on commonly cited laboratory practices.[10][11][13]

Materials:

  • Trimethylsulfoxonium iodide or chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO) or a suitable solvent system (e.g., acetonitrile)[1][11]

  • The desired α,β-unsaturated ketone (enone)

  • Anhydrous diethyl ether or other extraction solvent

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 - 1.5 equivalents). The mineral oil is typically washed away with a dry, non-reactive solvent like hexanes or petroleum ether under an inert atmosphere.[13] Anhydrous DMSO is then added, and the suspension is stirred.

  • Trimethylsulfoxonium iodide (1.1 - 1.5 equivalents) is added portion-wise to the stirred suspension at room temperature. The mixture is stirred for a specified time (e.g., 1-2 hours) until the evolution of hydrogen gas ceases and a clear or milky-white solution of dimethylsulfoxonium methylide is formed.[13]

  • Cyclopropanation Reaction: The enone (1.0 equivalent), dissolved in a minimal amount of anhydrous DMSO, is added dropwise to the ylide solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period of time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[13]

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The aqueous layer is extracted multiple times with diethyl ether or another suitable organic solvent.

  • The combined organic extracts are washed with water and then with brine to remove any remaining DMSO and salts.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure cyclopropyl ketone.

Quantitative Data

The cyclopropanation of enones with dimethylsulfoxonium methylide is a high-yielding reaction applicable to a wide range of substrates. The following tables summarize representative yields for this transformation.

EntrySubstrate (Enone)BaseSolventYield (%)Reference
1ChalconeNaHDMSO>90[11]
24-Phenyl-3-buten-2-oneMTBDMeCN95[11]
3CyclohexenoneNaHDMSOHigh[13]
4(E)-5-(tert-Butyldimethylsilyloxy)-3-penten-2-oneNaHTHF/DMSO75[4]
5(E)-1,3-Diphenyl-2-propen-1-oneNaHDMSO92[11]

Table 1: Representative yields for the cyclopropanation of various enones.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_cyclopropanation Cyclopropanation Me3S(O)I Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide [Me2S(O)CH2] Me3S(O)I->Ylide + NaH - NaI, - H2 NaH Sodium Hydride (Base) Enone α,β-Unsaturated Ketone (Enone) Ylide->Enone Intermediate Enolate Intermediate Enone->Intermediate + [Me2S(O)CH2] (1,4-Addition) Product Cyclopropyl Ketone Intermediate->Product Intramolecular SN2 Ring Closure DMSO DMSO

Caption: Mechanism of Enone Cyclopropanation.

Experimental Workflow

Experimental_Workflow reagents Prepare Reagents (Trimethylsulfoxonium salt, Base, Enone) ylide_formation In Situ Ylide Formation (Base + Sulfoxonium Salt in Solvent) reagents->ylide_formation reaction Add Enone (Stir at RT or heat) ylide_formation->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Cyclopropyl Ketone purification->product

Caption: General Experimental Workflow.

Applications in Drug Development

The cyclopropane ring is a "bioisostere" for various functional groups, meaning it can mimic their spatial arrangement and electronic properties while offering improved metabolic stability.[6] This has led to its incorporation into numerous drug candidates to enhance their pharmacological profiles. The rigidity of the cyclopropane ring can lock a molecule into a bioactive conformation, increasing its binding affinity and selectivity for its biological target.[6][7] The Corey-Chaykovsky cyclopropanation provides a direct and efficient route to these valuable cyclopropyl-containing building blocks, making it a highly relevant transformation for medicinal chemists and drug development professionals. The synthesis of complex molecules and natural products often utilizes this reaction as a key step.[3]

Safety Considerations

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and with appropriate personal protective equipment.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. It is essential to wear gloves and handle it in a well-ventilated fume hood.

  • The reaction to generate the ylide can be exothermic. Proper temperature control is necessary, especially on a larger scale.

By following the detailed protocols and understanding the underlying principles outlined in these notes, researchers can effectively utilize the cyclopropanation of enones with dimethylsulfoxonium methylide for the synthesis of valuable cyclopropyl ketones for a wide range of applications, including the development of novel therapeutics.

References

Application Notes and Protocols for Enantioselective Synthesis with Chiral Sulfur Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of chiral sulfur ylides in enantioselective synthesis, a powerful tool for the construction of stereochemically complex molecules. The methodologies outlined herein are particularly relevant for the asymmetric synthesis of epoxides, aziridines, and cyclopropanes, which are key structural motifs in many pharmaceuticals and bioactive compounds.

Introduction

Chiral sulfur ylides are versatile reagents that enable the stereoselective transfer of a methylene (B1212753) or substituted methylene group to a variety of electrophiles. The pioneering work of Corey and Chaykovsky established the fundamental reactivity of sulfur ylides, and subsequent research has led to the development of highly efficient chiral versions for asymmetric synthesis. These reactions typically proceed through a betaine (B1666868) intermediate, and the high degree of stereocontrol is achieved through the use of chiral sulfides, which are often derived from readily available natural products like limonene (B3431351) or camphor. The ability to perform these transformations catalytically and with high enantioselectivity makes them highly attractive for synthetic applications.[1][2][3]

This document details the application of two prominent chiral sulfide (B99878) systems: those derived from isothiocineole, developed by Aggarwal and co-workers, and camphor-derived sulfides, utilized extensively by Tang and others.[1][3][4]

Core Applications: Epoxidation, Aziridination, and Cyclopropanation

The general mechanism for the reaction of a chiral sulfur ylide with an electrophile (carbonyl, imine, or Michael acceptor) involves the initial nucleophilic attack of the ylide to form a betaine intermediate. Subsequent intramolecular nucleophilic substitution leads to the formation of the three-membered ring and regeneration of the chiral sulfide.

General_Sulfur_Ylide_Mechanism ChiralSulfide Chiral Sulfide SulfoniumSalt Chiral Sulfonium (B1226848) Salt ChiralSulfide->SulfoniumSalt Alkylation Ylide Chiral Sulfur Ylide SulfoniumSalt->Ylide Deprotonation Betaine Betaine Intermediate Ylide->Betaine + Electrophile Electrophile Electrophile (Aldehyde, Imine, Enone) Electrophile->Betaine Product Product (Epoxide, Aziridine, Cyclopropane) Betaine->Product Ring Closure RegenSulfide Chiral Sulfide (Regenerated) Product->RegenSulfide - Sulfide

Caption: General mechanism of chiral sulfur ylide-mediated reactions.

Enantioselective Epoxidation

Asymmetric epoxidation using chiral sulfur ylides provides a powerful alternative to traditional olefin epoxidation methods, allowing for the direct conversion of carbonyl compounds to chiral epoxides with high stereocontrol. The isothiocineole-derived sulfur ylides have shown exceptional performance in this transformation.[1][5][6]

Quantitative Data for Enantioselective Epoxidation
EntryAldehyde SubstrateProductYield (%)dr (trans:cis)ee (%)Reference
1BenzaldehydeStilbene Oxide95>95:598[3]
24-Chlorobenzaldehyde4-Chlorostilbene Oxide96>95:598[3]
32-Naphthaldehyde2-(Naphthyl)oxirane94>95:598[3]
4CinnamaldehydePhenyl vinyl epoxide85>95:596[3]
5CyclohexanecarboxaldehydeCyclohexyl oxirane88>95:594[3]
Experimental Protocols

Protocol 1.1: Synthesis of Isothiocineole-Derived Benzylsulfonium Salt

This protocol describes the synthesis of the chiral sulfonium salt precursor from the readily available chiral sulfide, isothiocineole.

  • Materials:

  • Procedure:

    • To a solution of (+)-isothiocineole in acetone, add benzyl bromide.

    • Stir the mixture at room temperature for 24 hours.

    • The resulting white precipitate is collected by filtration.

    • Wash the solid with cold acetone and dry under vacuum to afford the benzylsulfonium salt.

Protocol 1.2: Asymmetric Epoxidation of Aldehydes

This protocol details the general procedure for the enantioselective epoxidation of aldehydes using the isothiocineole-derived sulfonium salt.

  • Materials:

    • Isothiocineole-derived benzylsulfonium salt (1.1 equiv)

    • Aldehyde (1.0 equiv)

    • Potassium hydroxide (B78521) (KOH) (1.2 equiv)

    • Acetonitrile (MeCN) and water (as solvent)

  • Procedure:

    • To a stirred suspension of the sulfonium salt and the aldehyde in a 9:1 mixture of MeCN/H₂O at 0 °C, add powdered KOH in one portion.

    • Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure epoxide.

Epoxidation_Workflow Start Start Step1 Combine Sulfonium Salt and Aldehyde in MeCN/H2O at 0 °C Start->Step1 Step2 Add Powdered KOH Step1->Step2 Step3 Stir at 0 °C (Monitor by TLC) Step2->Step3 Step4 Quench with Water and Extract with Et2O Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End Obtain Chiral Epoxide Step5->End

Caption: Experimental workflow for asymmetric epoxidation.

Enantioselective Aziridination

The synthesis of chiral aziridines is of great importance in medicinal chemistry. Chiral sulfur ylides react with N-sulfonylimines to provide enantioenriched aziridines with high diastereoselectivity.

Quantitative Data for Enantioselective Aziridination
EntryImine Substrate (R)ProductYield (%)dr (trans:cis)ee (%)Reference
1PhN-Tosyl-2-phenylaziridine92>99:198[3]
24-MeO-C₆H₄N-Tosyl-2-(4-methoxyphenyl)aziridine95>99:199[3]
32-ThienylN-Tosyl-2-(2-thienyl)aziridine88>99:197[3]
4CinnamylN-Tosyl-2-styrylaziridine85>99:198[3]
5CyclohexylN-Tosyl-2-cyclohexylaziridine82>99:196[3]
Experimental Protocol

Protocol 2.1: Asymmetric Aziridination of N-Sulfonylimines

This protocol provides a general method for the synthesis of chiral aziridines from N-sulfonylimines.

  • Materials:

    • Isothiocineole-derived benzylsulfonium salt (1.1 equiv)

    • N-Sulfonylimine (1.0 equiv)

    • Potassium tert-butoxide (KOtBu) (1.2 equiv)

    • Tetrahydrofuran (THF) (as solvent)

  • Procedure:

    • To a solution of the sulfonium salt and the N-sulfonylimine in THF at -78 °C, add KOtBu in one portion.

    • Allow the reaction mixture to warm to room temperature and stir until the imine is consumed (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired aziridine.

Enantioselective Cyclopropanation

Chiral sulfur ylides are also effective reagents for the asymmetric cyclopropanation of electron-deficient olefins, such as α,β-unsaturated esters, ketones, and amides. Camphor-derived sulfur ylides have been particularly successful in this context.[4]

Quantitative Data for Enantioselective Cyclopropanation
EntryMichael AcceptorProductYield (%)dr (trans:cis)ee (%)Reference
1Methyl cinnamateMethyl 2-phenyl-3-vinylcyclopropanecarboxylate85>95:597[4]
2N,N-DimethylcinnamamideN,N-Dimethyl-2-phenyl-3-vinylcyclopropanecarboxamide83>95:596[4]
3Chalcone(2-Benzoyl-3-phenylcyclopropyl)ethene92>95:595[4]
4Benzylidenemalononitrile2-(2-Phenyl-3-vinylcyclopropyl)malononitrile88>95:598[4]
Experimental Protocols

Protocol 3.1: Synthesis of Camphor-Derived Sulfonium Salt

This protocol outlines the preparation of the chiral sulfonium salt precursor from a camphor-derived sulfide.

  • Materials:

    • Camphor-derived sulfide (1.0 equiv)

    • Allyl bromide (1.5 equiv)

    • Acetone (as solvent)

  • Procedure:

    • Dissolve the camphor-derived sulfide in acetone.

    • Add allyl bromide to the solution and stir the mixture at room temperature for 48 hours.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold acetone and dry under vacuum to give the desired sulfonium salt.

Protocol 3.2: Asymmetric Cyclopropanation of Michael Acceptors

This protocol describes the general procedure for the enantioselective cyclopropanation of α,β-unsaturated compounds.

  • Materials:

    • Camphor-derived sulfonium salt (1.2 equiv)

    • Michael acceptor (1.0 equiv)

    • Potassium tert-butoxide (KOtBu) (1.5 equiv)

    • Tetrahydrofuran (THF) (as solvent)

  • Procedure:

    • To a stirred suspension of the sulfonium salt in THF at -78 °C, add KOtBu.

    • After stirring for 30 minutes at -78 °C, add a solution of the Michael acceptor in THF via syringe.

    • Continue stirring at -78 °C for the specified time (monitor by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • After removal of the solvent, purify the crude product by flash chromatography on silica gel.

Conclusion

The use of chiral sulfur ylides represents a robust and highly stereoselective method for the synthesis of valuable chiral building blocks. The protocols provided herein, based on well-established literature procedures, offer a starting point for researchers to explore these powerful transformations in their own synthetic endeavors. The ready availability of the chiral sources and the operational simplicity of the reactions make them amenable to both small-scale and larger-scale applications in academic and industrial settings.

References

Application Notes and Protocols: Diastereoselective Cyclopropanation Using Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Corey-Chaykovsky reaction, which utilizes dimethylsulfoxonium methylide as a key reagent, is a powerful and widely used method for the synthesis of cyclopropanes.[1][2] This reaction is particularly valuable in medicinal chemistry and natural product synthesis due to its ability to introduce the cyclopropane (B1198618) motif, a structural element present in numerous biologically active compounds.[3][4] The reaction proceeds via the nucleophilic addition of the sulfur ylide to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring.[5][6] A key feature of this transformation is its inherent diastereoselectivity, which can be influenced by various factors to favor the formation of a specific stereoisomer.[3] These application notes provide an overview of the factors influencing diastereoselectivity and detailed protocols for carrying out this important transformation.

Factors Influencing Diastereoselectivity

The stereochemical outcome of the cyclopropanation reaction using dimethylsulfoxonium methylide is influenced by several factors, including the nature of the substrate, protecting groups, solvent, and reaction temperature.[3] Understanding these factors is crucial for controlling the diastereoselectivity of the reaction.

  • Substrate Structure: The steric and electronic properties of the α,β-unsaturated carbonyl compound play a significant role in directing the approach of the ylide. For acyclic α,β-unsaturated ketones with a substituent at the γ-position, the major trajectory for the addition of the sulfur ylide is often anti to this substituent.[3]

  • Protecting Groups: The size and nature of protecting groups on the substrate can significantly impact the diastereomeric ratio.[3] Bulky protecting groups can shield one face of the molecule, directing the ylide to the less hindered face.

  • Solvent: The choice of solvent can have a pronounced effect on diastereoselectivity. For instance, in some cases, using a more polar solvent like dimethylformamide (DMF) can lead to higher diastereomeric ratios compared to less polar solvents like tetrahydrofuran (B95107) (THF).[3]

  • Temperature: The reaction temperature is a critical parameter for controlling selectivity. Lowering the reaction temperature often leads to an increase in the diastereomeric ratio.[3]

Data Presentation

The following tables summarize quantitative data from various studies on the diastereoselective cyclopropanation of α,β-unsaturated ketones using dimethylsulfoxonium methylide, highlighting the influence of different reaction parameters.

Table 1: Effect of Solvent and Temperature on the Cyclopropanation of a γ-Substituted α,β-Unsaturated Ketone

EntrySubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (anti:syn)Reference
1γ-(tert-butyldimethylsilyloxy)oxy-α,β-unsaturated phenyl ketoneTHF-30853:1[3]
2γ-(tert-butyldimethylsilyloxy)oxy-α,β-unsaturated phenyl ketoneDMF/THF (1:1)-30887:1[3]
3γ-(tert-butyldimethylsilyloxy)oxy-α,β-unsaturated phenyl ketoneDMF-309012:1[3]
4γ-(tert-butyldimethylsilyloxy)oxy-α,β-unsaturated phenyl ketoneDMF-7892>20:1[7]

Table 2: Influence of Protecting Group on Diastereoselectivity

EntrySubstrate (γ-protected α,β-unsaturated ketone)Protecting GroupYield (%)Diastereomeric Ratio (anti:syn)Reference
1γ-hydroxy-α,β-unsaturated ketone-752:1[3]
2γ-methoxy-α,β-unsaturated ketoneMethyl804:1[3]
3γ-(tert-butyldimethylsilyloxy)-α,β-unsaturated ketoneTBS91>10:1[3]
4γ-(triisopropylsilyloxy)-α,β-unsaturated ketoneTIPS825:1[3]
5γ-(trityloxy)-α,β-unsaturated ketoneTrityl786:1[3]

Experimental Protocols

General Protocol for the Diastereoselective Cyclopropanation of an α,β-Unsaturated Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • Preparation of Dimethylsulfoxonium Methylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous DMF (or THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise to the suspension under a nitrogen atmosphere.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.

  • Cyclopropanation Reaction:

    • Cool the freshly prepared dimethylsulfoxonium methylide solution to the desired temperature (e.g., -30 °C or -78 °C) using a suitable cooling bath.

    • Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF).

    • Add the solution of the α,β-unsaturated ketone dropwise to the ylide solution over 15-30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclopropyl (B3062369) ketone.

    • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or gas chromatography (GC).

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: 1,4-Conjugate Addition cluster_step2 Step 2: Intramolecular Cyclization ylide Dimethylsulfoxonium Methylide enone α,β-Unsaturated Carbonyl ylide->enone Nucleophilic attack enolate Enolate Intermediate enone->enolate cyclopropane Cyclopropane Product enolate->cyclopropane Intramolecular SN2 displacement DMSO Dimethyl Sulfoxide (Leaving Group) cyclopropane->DMSO

Caption: Reaction mechanism of Corey-Chaykovsky cyclopropanation.

Experimental_Workflow start Start prep_ylide Prepare Dimethylsulfoxonium Methylide Solution start->prep_ylide reaction Add α,β-Unsaturated Carbonyl Substrate at Low Temperature prep_ylide->reaction monitor Monitor Reaction by TLC reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify analyze Analyze Product and Determine dr purify->analyze end End analyze->end

Caption: General experimental workflow for diastereoselective cyclopropanation.

Logical_Relationships cluster_factors Controlling Factors cluster_outcome Reaction Outcome Substrate Substrate Structure Diastereoselectivity Diastereoselectivity (dr) Substrate->Diastereoselectivity Yield Yield Substrate->Yield ProtectingGroup Protecting Group ProtectingGroup->Diastereoselectivity Solvent Solvent Solvent->Diastereoselectivity Solvent->Yield Temperature Temperature Temperature->Diastereoselectivity Temperature->Yield

Caption: Factors influencing the outcome of diastereoselective cyclopropanation.

References

The Art of Assembly: Application Notes and Protocols for the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of complex natural products represents a pinnacle of achievement in organic chemistry, driving the development of new synthetic methodologies and providing access to scarce, biologically active molecules for further investigation. This document provides detailed application notes and experimental protocols for the synthesis of three landmark natural products: Ingenol, Paclitaxel (Taxol®), and Eribulin (B193375). These examples have been chosen to showcase a range of synthetic strategies and challenges, offering valuable insights for researchers in drug discovery and development.

Application Note 1: The Total Synthesis of (±)-Ingenol

Introduction: Ingenol is a diterpenoid natural product isolated from the latex of plants of the Euphorbia genus. Its unique and highly strained "inside-outside" bridged tetracyclic core has made it a formidable synthetic target. Ingenol mebutate, a derivative, is an FDA-approved drug for the treatment of actinic keratosis. The first total synthesis of (±)-ingenol was accomplished by Winkler and coworkers in 2002, a landmark achievement that addressed the significant challenge of constructing the trans-intrabridgehead stereochemistry of the BC ring system.[1][2][3]

Synthetic Strategy: The Winkler synthesis is a linear sequence that strategically builds the carbon framework and then elaborates the required oxygenation pattern. Key transformations include a highly diastereoselective Michael reaction to set a critical stereocenter and an intramolecular dioxenone photoaddition-fragmentation sequence to construct the challenging bridged ring system.[1][2][3] The synthesis proceeds through 45 linear steps.[4]

Quantitative Data Summary: Selected Key Transformations in the Total Synthesis of (±)-Ingenol
StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Michael AdditionEnoneBicyclic keto-esterLi, NH₃, t-BuOH, THF, -78 to -5 °C75
2SilylationBicyclic keto-esterSilyl enol etherEt₃N, TBSOTf, CH₂Cl₂69 (2 steps)
12De Mayo ReactionDioxenone precursorTricyclic adductAcetone (B3395972), MeCN, hν, 0 °C60
18Carbene AdditionOlefinCyclopropaneNaOH, Et₃NBn⁺Cl⁻, CHBr₃, H₂O100
Experimental Protocol: Intramolecular Dioxenone Photoaddition-Fragmentation (De Mayo Reaction)

This protocol describes the key photoaddition reaction to form the tricyclic core of ingenol.

Materials:

  • Dioxenone precursor

  • Acetone (spectroscopic grade)

  • Acetonitrile (B52724) (spectroscopic grade)

  • Hanovia medium-pressure mercury lamp

  • Pyrex immersion well

Procedure:

  • A solution of the dioxenone precursor in a 1:1 mixture of acetone and acetonitrile is prepared in a Pyrex reaction vessel.

  • The solution is deoxygenated by bubbling with argon for 30 minutes.

  • The reaction vessel is placed in a cooling bath maintained at 0 °C.

  • The solution is irradiated using a Hanovia medium-pressure mercury lamp fitted with a Pyrex filter.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic photoadduct.

Application Note 2: The Total Synthesis of Paclitaxel (Taxol®)

Introduction: Paclitaxel, commercially known as Taxol®, is a highly effective anticancer agent used in the treatment of ovarian, breast, lung, and other cancers.[5][6] Originally isolated from the bark of the Pacific yew tree, its limited supply spurred a massive effort towards its chemical synthesis. In 1994, two groups, one led by Robert A. Holton and the other by K.C. Nicolaou, reported the total synthesis of this complex diterpenoid, marking a watershed moment in organic synthesis.[6][7][8]

Synthetic Strategy:

  • Holton Synthesis: This is a linear synthesis starting from the naturally occurring and chiral patchoulene oxide.[9][10] This approach leverages the existing carbon framework of the starting material to reduce the overall step count. Key reactions include a Chan rearrangement and an enolate oxidation.[9][10] The synthesis was completed in 46 linear steps.[6]

  • Nicolaou Synthesis: This is a convergent synthesis where the A and C rings of the taxane (B156437) core are synthesized separately and then joined to form the eight-membered B ring.[11][12] This strategy allows for the parallel synthesis of large fragments, which can improve overall efficiency. Key reactions include a Shapiro reaction and a pinacol (B44631) coupling.[11][12] The synthesis was accomplished in approximately 40 steps.[13]

Quantitative Data Summary: Comparison of Key Aspects of the First Total Syntheses of Paclitaxel
FeatureHolton Synthesis (1994)Nicolaou Synthesis (1994)
Strategy LinearConvergent
Starting Material Patchoulene oxideMucic acid derivative
Number of Steps 46~40
Key Reactions Chan rearrangement, Enolate oxidationShapiro reaction, Pinacol coupling
Experimental Protocol: Holton's Chan Rearrangement

This protocol describes a key carbon-carbon bond-forming reaction in Holton's synthesis of Paclitaxel.

Materials:

  • Carbonate ester intermediate

  • Lithium tetramethylpiperidide (LTMP)

  • Tetrahydrofuran (THF), freshly distilled

  • Anhydrous argon or nitrogen atmosphere

Procedure:

  • A solution of the carbonate ester intermediate in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of LTMP in THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the α-hydroxy ester.

Application Note 3: The Total Synthesis of Eribulin

Introduction: Eribulin (marketed as Halaven®) is a structurally simplified, fully synthetic analog of the marine natural product halichondrin B. It is a potent anticancer agent used for the treatment of metastatic breast cancer and liposarcoma.[14] The total synthesis of Eribulin is a monumental achievement, showcasing the power of modern organic synthesis to construct molecules of immense complexity for therapeutic applications. The work of Kishi and his group was pivotal in the synthesis of the halichondrins and laid the groundwork for the synthesis of Eribulin.[15]

Synthetic Strategy: The synthesis of Eribulin is a convergent synthesis that involves the coupling of two complex fragments. A key macrocyclization step is achieved via an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.[14][16] This reaction is highly effective for forming large rings and is tolerant of a wide range of functional groups, making it ideal for the late-stage construction of complex molecules.

Quantitative Data Summary: Key Fragment Coupling and Macrocyclization in Eribulin Synthesis
StepReactionReactantsProductReagents and ConditionsYield (%)
Fragment CouplingNozaki-Hiyama-Kishi ReactionVinyl iodide fragment and aldehyde fragmentCoupled productCrCl₂, NiCl₂, ligand, base47-56
MacrocyclizationIntramolecular Nozaki-Hiyama-Kishi ReactionAldehyde-vinyl iodide precursorMacrolactoneCrCl₂, NiCl₂, ligand, baseNot specified
Experimental Protocol: Intermolecular Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol provides a general procedure for the NHK coupling of a vinyl iodide and an aldehyde, a key bond-forming reaction in the synthesis of Eribulin.

Materials:

  • Vinyl iodide

  • Aldehyde

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous argon or nitrogen atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add CrCl₂ and NiCl₂.

  • Add anhydrous DMF or DMSO and stir the suspension.

  • Add a solution of the vinyl iodide and the aldehyde in the same solvent to the suspension.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction by the addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired allylic alcohol.

Visualizations

Nozaki_Hiyama_Kishi_Catalytic_Cycle Cr2 Cr(II) Cr3 Cr(III) Cr2->Cr3 2e⁻ Cr3->Cr2 Reduction Ni0 Ni(0) R_Ni_X R-Ni(II)-X Ni0->R_Ni_X + R-X Ni2 Ni(II) Ni2->Ni0 + 2e⁻ R_X R-X Aldehyde R'CHO Product Product R_Ni_X->Ni2 + Cr(II) R_Cr_X R-Cr(III)-X R_Ni_X->R_Cr_X Transmetalation R_Cr_X->Product + R'CHO

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Retrosynthesis_Ingenol Ingenol Ingenol Intermediate1 Functional Group Interconversion Ingenol->Intermediate1 [O] Intermediate2 Photoaddition-Fragmentation Precursor Intermediate1->Intermediate2 [4+2] Cycloaddition Intermediate3 Bicyclic Ketone Intermediate2->Intermediate3 Intramolecular Aldol Intermediate4 Acyclic Precursor Intermediate3->Intermediate4 Michael Addition

Caption: Retrosynthetic analysis of Ingenol.

Experimental_Workflow start Start reaction Reaction Setup Add reagents under N₂ Stir at specified temperature start->reaction monitoring Reaction Monitoring TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup Quench reaction Extract with organic solvent Dry organic layer monitoring->workup Reaction Complete purification Purification Flash column chromatography workup->purification analysis Characterization NMR, MS, IR purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for a synthetic step.

References

Application Notes and Protocols: The Use of Dimethylsulfoxonium Methylide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is a versatile and powerful synthetic tool in modern organic chemistry, with significant applications in the pharmaceutical industry. This sulfur ylide is most renowned for its role in the Corey-Chaykovsky reaction, a method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[1][2][3] These three-membered ring systems are valuable intermediates in the synthesis of complex molecular architectures, including a wide range of biologically active compounds and approved pharmaceutical drugs.

The reaction's value lies in its ability to construct strained rings with high stereochemical control, often under mild conditions.[3][4] This is particularly crucial in pharmaceutical synthesis where precise control of stereochemistry is paramount for biological activity. This document provides a detailed overview of the applications of dimethylsulfoxonium methylide in pharmaceutical synthesis, complete with experimental protocols and quantitative data for key transformations.

Core Applications in Pharmaceutical Synthesis

The Corey-Chaykovsky reaction using dimethylsulfoxonium methylide provides access to key structural motifs found in a variety of therapeutic agents.

  • Epoxide Formation: The reaction of dimethylsulfoxonium methylide with aldehydes and ketones is a widely used method for the synthesis of epoxides.[5] These epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce new functional groups with controlled stereochemistry. This strategy has been employed in the synthesis of intermediates for drugs such as the anti-tuberculosis agent bedaquiline (B32110) and the HIV protease inhibitor saquinavir (B1662171).[6][7]

  • Aziridine Synthesis: The reaction with imines provides a direct route to aziridines, nitrogen-containing three-membered rings.[2][8] Chiral aziridines are valuable building blocks for the synthesis of chiral amines, amino alcohols, and other nitrogen-containing compounds that are prevalent in pharmaceuticals, including antiviral and anticancer agents.[9][10]

  • Cyclopropane (B1198618) Synthesis: When reacted with α,β-unsaturated carbonyl compounds (enones), dimethylsulfoxonium methylide typically yields cyclopropanes through a Michael-initiated ring closure.[3][11] The cyclopropane motif is present in a number of marketed drugs and is used to modulate the conformational properties and metabolic stability of drug candidates.

Quantitative Data Summary

The following table summarizes quantitative data for selected Corey-Chaykovsky reactions relevant to pharmaceutical synthesis.

SubstrateReagentProduct TypeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Aryl and Alkyl Methyl KetonesDimethylsulfoxonium MethylideEpoxide88 - >99N/A91 - 97%
Allyl CyclohexanoneDimethylsulfonium MethylideEpoxide88N/AN/A[9]
Isatin-derived SpiroepoxyoxindolesDimethylsulfoxonium MethylideSpirocyclopropane55 - 65N/AN/A[4]
Aromatic, Heterocyclic, Aliphatic IminesDimethylsulfonium MethylideAziridine63 - 8477 - 95%N/A[8]
α,β-Unsaturated Ketones (Enones)Dimethylsulfoxonium MethylideCyclopropaneGoodtrans-selectiveN/A[11]
Aldehyde Intermediate for Arenastatin AChiral Sulfonium SaltEpoxide81Complete stereoselectivityN/A[12]
Intermediate for (+)-AffinisineMe3SI ylide, NaH in DMSO/THFEpoxide92N/AN/A[12]

Experimental Protocols

Protocol 1: General Procedure for Epoxidation of Ketones

This protocol describes a general method for the epoxidation of ketones using dimethylsulfonium methylide generated in situ.[9]

Materials:

  • Trimethylsulfonium (B1222738) iodide

  • Dry Dimethyl Sulfoxide (DMSO)

  • Potassium tert-butoxide

  • Ketone substrate

  • Ethyl ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of trimethylsulfonium iodide (1.65 eq) in dry DMSO (25 mL), stir until the salt is completely dissolved.

  • Add the ketone substrate (7.15 mmol, 1.0 eq) to the solution.

  • Slowly add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

  • Stir the resulting solution at room temperature for 2 hours.

  • After the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with ethyl ether.

  • Wash the combined organic layers with water and dry over anhydrous MgSO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired epoxide.

Protocol 2: General Procedure for Aziridination of Imines

This protocol outlines a general method for the synthesis of aziridines from imines.[2][8]

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Dimethyl Sulfoxide (DMSO)

  • Imine substrate

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in dry DMSO under a nitrogen atmosphere, slowly add a solution of trimethylsulfonium iodide (1.2 eq) in DMSO.

  • Stir the mixture at room temperature for 1 hour to generate the dimethylsulfonium methylide.

  • Cool the reaction mixture to 0 °C and add a solution of the imine substrate (1.0 eq) in DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with CH2Cl2.

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Cyclopropanation of α,β-Unsaturated Ketones

This protocol details a method for the cyclopropanation of enones using dimethylsulfoxonium methylide.[11]

Materials:

  • Trimethylsulfoxonium (B8643921) iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Dimethyl Sulfoxide (DMSO)

  • α,β-Unsaturated ketone (enone) substrate

  • Acetonitrile (B52724)

  • Organic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of trimethylsulfoxonium iodide (1.5 eq) in acetonitrile, add the organic base (1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes to generate the dimethylsulfoxonium methylide.

  • Add a solution of the enone substrate (1.0 eq) in acetonitrile to the ylide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclopropane.

Visualizations

Corey_Chaykovsky_Epoxidation cluster_Ylide_Formation Ylide Formation cluster_Epoxidation Epoxidation TMSOI Trimethylsulfonium Iodide Ylide Dimethylsulfonium Methylide TMSOI->Ylide - HI Base Strong Base (e.g., NaH) Base->Ylide Deprotonation Carbonyl Ketone / Aldehyde Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 - (CH3)2S

Caption: General mechanism of the Corey-Chaykovsky epoxidation.

Corey_Chaykovsky_Aziridination cluster_Ylide_Formation Ylide Formation cluster_Aziridination Aziridination TMSOI Trimethylsulfonium Iodide Ylide Dimethylsulfonium Methylide TMSOI->Ylide - HI Base Strong Base (e.g., NaH) Base->Ylide Deprotonation Imine Imine AzaBetaine Aza-Betaine Intermediate Ylide->AzaBetaine Nucleophilic Attack Imine->AzaBetaine Aziridine Aziridine AzaBetaine->Aziridine Intramolecular SN2 - (CH3)2S

Caption: General mechanism of the Corey-Chaykovsky aziridination.

Corey_Chaykovsky_Cyclopropanation cluster_Ylide_Formation Ylide Formation cluster_Cyclopropanation Cyclopropanation TMSOXI Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide TMSOXI->Ylide - HI Base Strong Base (e.g., NaH) Base->Ylide Deprotonation Enone α,β-Unsaturated Ketone (Enone) Enolate Enolate Intermediate Ylide->Enolate 1,4-Conjugate Addition Enone->Enolate Cyclopropane Cyclopropane Enolate->Cyclopropane Intramolecular Displacement - (CH3)2SO

Caption: General mechanism of the Corey-Chaykovsky cyclopropanation.

Bedaquiline_Synthesis_Workflow Start Starting Materials (e.g., Substituted Quinoline and Phenylacetone derivative) Step1 Multi-step synthesis of advanced aldehyde intermediate Start->Step1 CoreyChaykovsky Corey-Chaykovsky Epoxidation with Dimethylsulfoxonium Methylide Step1->CoreyChaykovsky EpoxideIntermediate Chiral Epoxide Intermediate CoreyChaykovsky->EpoxideIntermediate RingOpening Regioselective Epoxide Ring Opening EpoxideIntermediate->RingOpening FinalSteps Further Functionalization and Deprotection RingOpening->FinalSteps Bedaquiline Bedaquiline (Anti-Tuberculosis Drug) FinalSteps->Bedaquiline

Caption: Simplified workflow for the synthesis of Bedaquiline.

References

One-Pot Synthesis Procedures Involving Dimethylsulfoxonium Methylide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylsulfoxonium methylide, often referred to as Corey's reagent, is a highly versatile and reactive sulfur ylide that has found extensive application in modern organic synthesis. Its ability to act as a methylene-transfer agent has made it an indispensable tool for the construction of three-membered rings such as epoxides, cyclopropanes, and aziridines through the well-known Corey-Chaykovsky reaction.[1][2][3][4][5] Beyond these classical transformations, the unique reactivity of dimethylsulfoxonium methylide has been harnessed in a variety of one-pot and tandem reactions, enabling the efficient synthesis of more complex molecular architectures from simple precursors.[6] These one-pot procedures offer significant advantages in terms of operational simplicity, atom economy, and reduced waste generation, making them highly attractive for applications in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for several key one-pot synthesis procedures involving dimethylsulfoxonium methylide.

Tandem Oxidation-Cyclopropanation of Activated Alcohols

A significant advancement in the use of dimethylsulfoxonium methylide is the development of a one-pot tandem oxidation-cyclopropanation sequence. This method allows for the direct conversion of activated alcohols, such as allylic alcohols, into cyclopropyl (B3062369) ketones.[7] The procedure ingeniously combines three distinct processes into a single operation: the oxidation of the alcohol, the in situ generation of the sulfur ylide, and the subsequent cyclopropanation reaction.[7] This approach streamlines the synthesis of valuable cyclopropyl ketones, which are important structural motifs in numerous biologically active molecules.

Quantitative Data Summary
EntrySubstrate (Alcohol)OxidantBaseYield (%)Reference
1Cinnamyl alcoholMnO₂MTBD85[7]
24-Chlorocinnamyl alcoholMnO₂MTBD82[7]
34-Methoxycinnamyl alcoholMnO₂MTBD75[7]
4(E)-Oct-2-en-1-olMnO₂MTBD68[7]
5GeraniolMnO₂MTBD55[7]
Experimental Protocol: General Procedure for Tandem Oxidation-Cyclopropanation

Materials:

Procedure:

  • To a stirred suspension of the activated alcohol (1.0 mmol), trimethylsulfoxonium iodide (1.5 mmol), and activated manganese dioxide (5.0 mmol) in anhydrous acetonitrile (10 mL) is added the guanidine (B92328) base MTBD (1.5 mmol).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide and other insoluble materials.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the corresponding cyclopropyl ketone.

Reaction Workflow

tandem_oxidation_cyclopropanation cluster_reactants Reactants cluster_one_pot One-Pot Reaction Vessel Alcohol Activated Alcohol Oxidation Oxidation of Alcohol to Enone Alcohol->Oxidation Me3SOI Me₃SO⁺I⁻ Ylide_Gen In situ Generation of Dimethylsulfoxonium Methylide Me3SOI->Ylide_Gen MnO2 MnO₂ MnO2->Oxidation MTBD MTBD MTBD->Ylide_Gen Cyclopropanation Michael Addition & Ring Closure Oxidation->Cyclopropanation Ylide_Gen->Cyclopropanation Product Cyclopropyl Ketone Cyclopropanation->Product

Caption: Tandem oxidation-cyclopropanation workflow.

One-Pot Synthesis of Oxetanes via Epoxide Ring Expansion

The synthesis of oxetanes, four-membered cyclic ethers, is of significant interest in medicinal chemistry due to their unique physicochemical properties that can improve the metabolic stability and aqueous solubility of drug candidates. A powerful one-pot method for the synthesis of oxetanes involves the ring expansion of epoxides using dimethylsulfoxonium methylide.[8][9] This reaction proceeds with high stereospecificity, conserving the enantiomeric purity of the starting epoxide.[8][10]

Quantitative Data Summary
EntryEpoxide SubstrateTemperature (°C)Yield (%)ee (%)Reference
1(R)-Styrene oxide7085>98[11]
2(R)-1,2-Epoxyoctane7078>98[11]
32,2-Diphenyloxirane7092-[8]
42-Phenyl-2-methyloxirane7088-[8]
Experimental Protocol: General Procedure for Oxetane (B1205548) Synthesis from Epoxides

Materials:

  • Epoxide (1.0 mmol)

  • Trimethylsulfoxonium iodide (2.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 mmol)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL)

Procedure:

  • To a stirred solution of trimethylsulfoxonium iodide (2.0 mmol) in anhydrous DMSO (3 mL) is added sodium hydride (2.0 mmol) portionwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred for 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the formation of dimethylsulfoxonium methylide.

  • A solution of the epoxide (1.0 mmol) in anhydrous DMSO (2 mL) is added dropwise to the ylide solution.

  • The reaction mixture is heated to 70 °C and stirred for the appropriate time (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired oxetane.

Reaction Pathway

epoxide_ring_expansion Epoxide Epoxide Intermediate Betaine Intermediate Epoxide->Intermediate Nucleophilic Attack Ylide Dimethylsulfoxonium Methylide Ylide->Intermediate Oxetane Oxetane Intermediate->Oxetane Intramolecular SN2 Ring Expansion DMSO_leaving DMSO Intermediate->DMSO_leaving

Caption: Epoxide ring expansion to oxetane pathway.

Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction is a classic and widely used method for the synthesis of epoxides from aldehydes and ketones.[1][3][5] The reaction involves the nucleophilic addition of dimethylsulfoxonium methylide to the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide and liberate dimethyl sulfoxide.[5] This reaction can often be performed as a one-pot procedure where the ylide is generated in situ.[4]

Experimental Protocol: General Procedure for One-Pot Epoxidation

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Trimethylsulfoxonium iodide (1.2 mmol)

  • Potassium tert-butoxide (1.2 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a stirred solution of trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (3 mL) is added potassium tert-butoxide (1.2 mmol) at room temperature under an inert atmosphere.

  • The mixture is stirred for 15 minutes to allow for the formation of the ylide.

  • A solution of the aldehyde or ketone (1.0 mmol) in anhydrous DMSO (2 mL) is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the pure epoxide.

Logical Relationship Diagram

corey_chaykovsky cluster_inputs Inputs cluster_process One-Pot Process Carbonyl Aldehyde or Ketone Nucleophilic_Addition Nucleophilic Addition Carbonyl->Nucleophilic_Addition Ylide_Precursor Me₃SO⁺I⁻ Ylide_Formation Ylide Generation Ylide_Precursor->Ylide_Formation Base Base (e.g., t-BuOK) Base->Ylide_Formation Ylide_Formation->Nucleophilic_Addition Ring_Closure Intramolecular Ring Closure Nucleophilic_Addition->Ring_Closure Product Epoxide Ring_Closure->Product

Caption: Logical flow of the Corey-Chaykovsky epoxidation.

Conclusion

The one-pot synthetic procedures involving dimethylsulfoxonium methylide represent a powerful and efficient strategy for the synthesis of a diverse range of valuable organic molecules. The tandem oxidation-cyclopropanation, epoxide ring expansion to oxetanes, and the classic Corey-Chaykovsky epoxidation are just a few examples of the versatility of this reagent. These methods, characterized by their operational simplicity and high efficiency, are of significant importance to researchers in academia and industry, particularly in the field of drug discovery and development. The protocols and data presented herein provide a practical guide for the implementation of these useful transformations.

References

Application Notes and Protocols for Scale-Up of Corey-Chaykovsky Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction is a versatile and widely utilized method for the synthesis of epoxides, aziridines, and cyclopropanes, which are crucial intermediates in the pharmaceutical and agrochemical industries. This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone. While the reaction is highly efficient on a laboratory scale, its transition to industrial production presents several challenges that require careful consideration to ensure safety, scalability, and cost-effectiveness. These application notes provide a comprehensive overview of the key factors to consider when scaling up the Corey-Chaykovsky reaction, along with detailed experimental protocols.

Key Considerations for Scale-Up

Successful scale-up of the Corey-Chaykovsky reaction hinges on a thorough understanding of the reaction mechanism, thermodynamics, and potential hazards. The primary challenges include managing the exothermic nature of the ylide formation and subsequent reaction, handling potentially hazardous reagents and by-products, and developing robust work-up and purification procedures suitable for large-scale operations.

Reagent Selection and Handling:

  • Sulfur Ylide Precursors: Trimethylsulfonium (B1222738) iodide or bromide are common precursors for generating the sulfur ylide. On a large scale, the choice between the iodide and bromide salt may be influenced by cost and atom economy, with the bromide often being preferred.

  • Base Selection: The choice of base is critical for the efficient and safe generation of the sulfur ylide. Sodium hydride (NaH) is frequently used on a laboratory scale. However, its use on a large scale can be hazardous due to the evolution of hydrogen gas. Alternative bases such as potassium tert-butoxide or other strong bases in suitable solvents are often employed in industrial settings.

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) are common solvents for this reaction. On a large scale, solvent selection will also be guided by factors such as cost, ease of recovery, and safety (e.g., peroxide formation in THF).

Thermal Safety and Exotherm Control:

The formation of the sulfur ylide from the sulfonium (B1226848) salt and a strong base is often highly exothermic. This exotherm must be carefully controlled on a large scale to prevent runaway reactions. Key strategies include:

  • Slow, controlled addition of the base: Adding the base portion-wise or as a solution over an extended period allows for better heat dissipation.

  • Efficient cooling: The reaction vessel must be equipped with a cooling system capable of handling the heat generated during the reaction.

  • Reaction calorimetry: Performing calorimetric studies on a small scale can provide crucial data on the heat of reaction, allowing for the design of appropriate cooling protocols for the larger scale.

By-product Management:

The Corey-Chaykovsky reaction generates dimethyl sulfide (B99878) (DMS) as a by-product. DMS is a volatile, flammable, and malodorous compound. Effective management of DMS is a critical safety and environmental consideration on a large scale. This typically involves:

  • Contained reaction systems: Running the reaction in a closed system to prevent the release of DMS into the atmosphere.

  • Scrubbing systems: Passing the off-gases from the reactor through a scrubbing system containing an oxidizing agent (e.g., sodium hypochlorite) to neutralize the DMS.

Work-up and Product Isolation:

Quenching the reaction and isolating the product on a large scale requires careful planning to ensure safety and efficiency.

  • Quenching: The reaction is typically quenched by the slow addition of water or an aqueous acid. This should be done carefully, especially if excess reactive base is present.

  • Extraction and Purification: The choice of extraction solvent and purification method (e.g., crystallization vs. chromatography) will depend on the properties of the product and the scale of the reaction. For large-scale production, crystallization is generally preferred over chromatography due to cost and throughput.

Data Presentation

The following tables provide a summary of typical quantitative data for the Corey-Chaykovsky reaction at different scales.

Table 1: Comparison of Reaction Parameters at Laboratory and Production Scale

ParameterLaboratory Scale (1-100 g)Production Scale (10-100 kg)Key Considerations for Scale-Up
Substrate 1.0 eq1.0 eqConsistent quality and purity of starting material.
Sulfonium Salt 1.1 - 1.5 eq1.05 - 1.2 eqMinimize excess to reduce cost and by-product formation.
Base 1.1 - 1.5 eq1.05 - 1.2 eqChoice of base (e.g., NaH vs. KHMDS) impacts safety and cost.
Solvent Volume 10 - 20 mL/g of substrate5 - 10 L/kg of substrateConcentration affects reaction rate, exotherm, and throughput.
Temperature 0 - 25 °C0 - 15 °CTighter temperature control is crucial to manage the exotherm.
Addition Time 10 - 30 min2 - 8 hoursSlower addition rates are necessary for thermal control.
Reaction Time 1 - 12 hours4 - 24 hoursMay be longer to ensure complete conversion at lower temperatures.
Yield 80 - 95%75 - 90%Yields may be slightly lower due to handling losses and process constraints.

Table 2: Reagent and Solvent Quantities for a Hypothetical Scale-Up

Reagent/SolventLab Scale (10 g Substrate)Pilot Scale (1 kg Substrate)Production Scale (50 kg Substrate)
Substrate (MW = 200 g/mol )10 g (50 mmol)1 kg (5.0 mol)50 kg (250 mol)
Trimethylsulfonium Iodide12.2 g (60 mmol)1.22 kg (6.0 mol)61.2 kg (300 mol)
Potassium tert-Butoxide6.7 g (60 mmol)673 g (6.0 mol)33.7 kg (300 mol)
THF150 mL15 L750 L
Water (for quench)50 mL5 L250 L
Extraction Solvent200 mL20 L1000 L

Experimental Protocols

Protocol 1: Laboratory-Scale Corey-Chaykovsky Epoxidation (10 g Scale)

  • Preparation: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add trimethylsulfonium iodide (12.2 g, 60 mmol) and THF (100 mL).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (6.7 g, 60 mmol) portion-wise over 15 minutes, maintaining the internal temperature below 5 °C. Stir the resulting white suspension for 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of the ketone (10 g, 50 mmol) in THF (50 mL) dropwise over 20 minutes, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Pilot-Scale Corey-Chaykovsky Epoxidation (1 kg Scale)

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood or a designated process bay. All personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reactor should be equipped with a pressure relief device. An emergency quench station and a scrubber for DMS should be readily available.

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a DMS scrubbing system (e.g., containing sodium hypochlorite (B82951) solution) with trimethylsulfonium iodide (1.22 kg, 6.0 mol) and THF (10 L).

  • Ylide Formation: Start the agitator and begin cooling the reactor jacket to -5 °C. Once the internal temperature reaches 0 °C, add a solution of potassium tert-butoxide (673 g, 6.0 mol) in THF (5 L) via a metering pump over 2 hours, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for 1 hour.

  • Substrate Addition: Prepare a solution of the ketone (1 kg, 5.0 mol) in THF (5 L). Add this solution to the reactor via a metering pump over 3 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to 10-15 °C and stir for 12-18 hours. Monitor the reaction progress by HPLC or GC analysis of periodically withdrawn samples.

  • Quenching: Once the reaction is complete, cool the reactor contents to 0 °C. Slowly add water (5 L) via a metering pump over 1 hour, maintaining the internal temperature below 10 °C.

  • Phase Separation and Extraction: Stop the agitator and allow the layers to separate. Drain the lower aqueous layer. Add ethyl acetate (10 L) to the reactor, stir for 15 minutes, and then allow the layers to separate. Drain the lower aqueous layer.

  • Washing and Concentration: Wash the organic layer with brine (5 L). Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system or by distillation under reduced pressure, depending on its physical properties.

Visualizations

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Carbonyl Sulfonium_Salt R2S+-CH3 X- Ylide R2S+-CH2- (Sulfur Ylide) Sulfonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone R'R''C=O (Ketone/Aldehyde) Ketone->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMS R2S (Dimethyl Sulfide) Betaine->DMS

Caption: Corey-Chaykovsky reaction mechanism.

Scale_Up_Workflow cluster_planning Planning & Safety Assessment cluster_execution Execution in Plant cluster_downstream Downstream Processing HazOp Hazard and Operability (HAZOP) Study Calorimetry Reaction Calorimetry HazOp->Calorimetry Process_Dev Process Development & Optimization Calorimetry->Process_Dev Reactor_Prep Reactor Preparation & Inerting Process_Dev->Reactor_Prep Reagent_Charge Reagent Charging Reactor_Prep->Reagent_Charge Ylide_Formation Controlled Ylide Formation (Exotherm Management) Reagent_Charge->Ylide_Formation Substrate_Addition Substrate Addition Ylide_Formation->Substrate_Addition Reaction Reaction & Monitoring Substrate_Addition->Reaction Quench Controlled Quenching Reaction->Quench Workup Work-up & Phase Separation Quench->Workup Purification Purification (Crystallization/Distillation) Workup->Purification Drying Product Drying Purification->Drying Packaging Packaging & QC Drying->Packaging

Caption: Experimental workflow for scale-up.

Scale_Up_Considerations ScaleUp Corey-Chaykovsky Scale-Up Safety Safety ScaleUp->Safety Process Process Parameters ScaleUp->Process Economics Economics ScaleUp->Economics Exotherm Exotherm Control Safety->Exotherm DMS_Handling DMS Handling/Scrubbing Safety->DMS_Handling H2_Evolution H2 Evolution (if using NaH) Safety->H2_Evolution Reagent_Addition Reagent Addition Rate Process->Reagent_Addition Mixing Mixing Efficiency Process->Mixing Temp_Control Temperature Control Process->Temp_Control Workup_Procedure Work-up & Isolation Process->Workup_Procedure Reagent_Cost Reagent & Solvent Cost Economics->Reagent_Cost Cycle_Time Cycle Time Economics->Cycle_Time Throughput Process Throughput Economics->Throughput

Caption: Key scale-up considerations.

Application Notes: Dimethylsulfoxonium Methylide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylsulfoxonium methylide, often referred to as Corey's ylide, is a highly versatile and valuable reagent in modern organic synthesis.[1][2] It is a sulfur ylide generated from the deprotonation of trimethylsulfoxonium (B8643921) salts (e.g., iodide or chloride) by a strong base, such as sodium hydride (NaH).[1][3][4] As a stabilized ylide, it exhibits distinct reactivity compared to its unstabilized counterpart, dimethylsulfonium methylide.[1][5] This unique reactivity makes it a cornerstone of the Johnson-Corey-Chaykovsky reaction, a powerful method for the construction of three-membered heterocyclic rings like epoxides, cyclopropanes, and aziridines.[6][7] Its applications extend to the synthesis of more complex heterocyclic systems and natural products, making it an indispensable tool for researchers in medicinal chemistry and drug development.[3][7]

Core Applications & Protocols

Synthesis of Epoxides from Carbonyl Compounds

One of the most frequent applications of dimethylsulfoxonium methylide is the conversion of aldehydes and ketones into their corresponding epoxides (oxiranes).[6][8] The reaction proceeds via nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction where the oxygen anion displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group to form the three-membered epoxide ring.[3][8]

G Mechanism for Epoxide Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Dimethylsulfoxonium Methylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Ketone / Aldehyde (R-CO-R') Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 (Ring Closure) DMSO DMSO Betaine->DMSO Leaving Group

Caption: Mechanism of epoxide formation via Corey-Chaykovsky reaction.

Quantitative Data: Epoxidation of Carbonyls

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexanone (B45756)NaHDMSORT1685-90[8]
BenzophenoneNaHDMSORT195[2]
4-t-ButylcyclohexanoneNaHDMSORT1791[8]
BenzaldehydeNaHDMSORT185[8]

Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane from Cyclohexanone

This protocol is adapted from the procedure described by Corey and Chaykovsky.[8]

  • Ylide Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and nitrogen inlet, add sodium hydride (0.22 mol, 8.8 g of a 60% dispersion in oil).[9]

  • Wash the NaH dispersion with petroleum ether (150 mL) to remove the oil. Carefully decant the solvent.[9]

  • Add dry dimethyl sulfoxide (DMSO, 250 mL) to the flask. Heat the mixture to 50°C until the evolution of hydrogen ceases (approximately 45 minutes), indicating the formation of the methylsulfinyl carbanion. Cool the resulting grey solution to room temperature.[9]

  • In a separate flask, prepare a solution of trimethylsulfoxonium iodide (0.22 mol, 48.4 g) in dry DMSO (250 mL).

  • Add the trimethylsulfoxonium iodide solution to the methylsulfinyl carbanion solution. Stir for 5 minutes to form the dimethylsulfoxonium methylide solution.

  • Epoxidation Reaction: To the prepared ylide solution, add cyclohexanone (0.20 mol, 20.4 mL) dropwise over 15 minutes while maintaining the temperature below 30°C with a water bath.

  • Stir the reaction mixture at room temperature for 1 hour, then at 50°C for an additional hour.

  • Work-up: Pour the reaction mixture into 1 L of cold water and extract with diethyl ether (3 x 200 mL).

  • Wash the combined organic extracts with water (3 x 100 mL) and then with saturated brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield 1-oxaspiro[2.5]octane.

Synthesis of Cyclopropanes from α,β-Unsaturated Carbonyls

When dimethylsulfoxonium methylide reacts with α,β-unsaturated ketones (enones), it preferentially undergoes a 1,4-conjugate addition (Michael addition) to the double bond, followed by ring closure to yield cyclopropyl (B3062369) ketones.[1][4][5] This is a key point of differentiation from unstabilized sulfur ylides, which tend to perform a 1,2-addition to the carbonyl group to form epoxides.[1][5] The reaction is highly diastereoselective, typically favoring the formation of trans-cyclopropanes.[1][10]

G Mechanism for Cyclopropane (B1198618) Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Dimethylsulfoxonium Methylide Enolate Enolate Intermediate Ylide->Enolate 1,4-Conjugate Addition Enone α,β-Unsaturated Ketone Enone->Enolate Cyclopropane Cyclopropyl Ketone Enolate->Cyclopropane Intramolecular SN2 (Ring Closure) DMSO DMSO Enolate->DMSO Leaving Group

Caption: Mechanism of cyclopropane formation via 1,4-conjugate addition.

Quantitative Data: Cyclopropanation of α,β-Unsaturated Ketones

Substrate (Enone)BaseSolventTemp. (°C)Time (h)Yield (%)Diastereoselectivity (anti/syn)Reference
ChalconeNaHDMSORT0.592>99:1 (trans)[11]
(E)-4-Phenylbut-3-en-2-oneNaHDMF-301685>20:1[10]
CarvoneNaHDMSORT185N/A[1]
1-Benzoyl-cyclohexeneNaHDMSORT170N/A[12]

Experimental Protocol: General Procedure for Cyclopropanation

This protocol is adapted from the procedure described by Ma et al.[10]

  • Ylide Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.42 mmol) and trimethylsulfoxonium iodide (0.42 mmol).

  • Add anhydrous dimethylformamide (DMF, 1 mL) and stir the solution at room temperature for 45 minutes.

  • Cyclopropanation Reaction: Cool the reaction mixture to -30°C.

  • Add a solution of the α,β-unsaturated ketone (0.21 mmol) in DMF (1 mL) to the ylide solution.

  • Stir the reaction for 16 hours at -30°C.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl, 3 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., 1% ethyl acetate (B1210297) in hexanes) to yield the cyclopropyl ketone.[10]

Synthesis of Aziridines from Imines

In a reaction analogous to epoxidation, dimethylsulfoxonium methylide can react with imines to produce three-membered nitrogen-containing heterocycles called aziridines.[6][13] This provides an important alternative to other methods of aziridination. The reaction follows a similar mechanism of nucleophilic attack on the imine carbon, followed by ring closure with the displacement of DMSO.[6]

G General Workflow for Aziridination cluster_start Preparation cluster_reaction Reaction cluster_end Isolation Salt Trimethylsulfoxonium Iodide Ylide Generate Ylide in situ (DMSO) Salt->Ylide Base Strong Base (e.g., NaH) Base->Ylide Imine Add Imine Substrate Ylide->Imine Corey-Chaykovsky Reaction Stir Stir at Specified Temp/Time Imine->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated Aziridine (B145994) Purify->Product

Caption: A typical experimental workflow for aziridine synthesis.

Quantitative Data: Aziridination of Imines

Imine SubstrateBaseSolventTemp. (°C)Yield (%)Reference
N-Benzylidene-anilineNaHDMSORTHigh[6]
N-CyclohexylideneanilineNaHDMSORTHigh[1]
N-tert-Butylsulfinyl imines (various)KHMDSTHF-78 to RT63-84[14]

Experimental Protocol: Synthesis of 1,2-Diphenylaziridine

This is a representative protocol based on established Corey-Chaykovsky conditions for imines.[1][6]

  • Ylide Preparation: Prepare a solution of dimethylsulfoxonium methylide in DMSO from trimethylsulfoxonium iodide (1.1 eq) and NaH (1.1 eq) as described in the epoxide protocol.

  • Aziridination Reaction: Cool the ylide solution to room temperature.

  • Add a solution of N-benzylideneaniline (1.0 eq) in a minimal amount of dry DMSO to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired aziridine.

Ring Expansion of Epoxides and Aziridines

Dimethylsulfoxonium methylide can also be employed in nucleophilic ring expansion reactions. For instance, it can react with epoxides to yield four-membered oxetanes, and these can be further expanded to five-membered oxolanes, albeit at higher temperatures.[15][16] The reaction proceeds with complete retention of stereochemistry, making it a valuable method for preparing optically active cyclic ethers.[15][16] A similar ring expansion can occur with N-arylsulfonylaziridines to produce four-membered azetidines.[17]

Quantitative Data: Ring Expansion Reactions

SubstrateProductTemp. (°C)Yield (%)Reference
2-Phenyloxirane2-Phenyloxetane6588[15]
2-Phenyloxetane2-Phenyloxolane12570[15]
trans-2-Phenyl-3-methyl-N-tosylaziridinetrans-2-Methyl-3-phenyl-N-tosylazetidineRT60[17]

References

Methylene Transfer Reactions in Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylene (B1212753) transfer reactions are a cornerstone of modern organic synthesis, enabling the precise installation of a CH₂ group to form critical structural motifs such as cyclopropanes, epoxides, and alkenes. These reactions are indispensable in the total synthesis of complex natural products and the development of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for key methylene transfer reactions, with a focus on their practical application in a research and development setting.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful and widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[1][2][3] It involves an organozinc carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu).[1][4] A popular modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn), which often provides improved reactivity and reproducibility.[2][5][6]

Application Notes

The Simmons-Smith reaction is highly valued for its high degree of stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane (B1198618) product.[4][6] The reaction proceeds through a concerted "butterfly-type" transition state, where the methylene group is delivered to the same face of the double bond.[4] This stereospecificity is a significant advantage in the synthesis of complex molecules with multiple stereocenters. The reaction is also known for its broad functional group tolerance.

A key feature of the Simmons-Smith reaction is its ability to be directed by hydroxyl groups, which can coordinate to the zinc reagent, leading to syn-cyclopropanation. This directing effect is particularly useful in the synthesis of cyclic and acyclic allylic alcohols.

The cyclopropane ring is a recurring motif in a diverse range of biologically active natural products, including terpenoids, alkaloids, and polyketides.[2][5] The Simmons-Smith reaction has been a key step in the total synthesis of numerous such compounds. For instance, it was employed in the synthesis of hirsutene (B1244429) and pyxidatol C.[5]

Quantitative Data Summary

The following table summarizes representative yields for the Simmons-Smith cyclopropanation of various alkenes.

SubstrateReagentsSolventYield (%)Reference
Cyclohexene (B86901)CH₂I₂, Zn-CuDiethyl ether>90[6]
1-OcteneEt₂Zn, CH₂I₂Dichloromethane (B109758)Not specified, but generally high[4]
Various AlkenesEt₂Zn, ClCH₂IVariousGenerally high[5]
Substituted Allylic AlcoholEt₂Zn, CH₂I₂Dichloromethane86[5]
Substituted DiolEt₂Zn, CH₂I₂, CH₂Cl₂THF32 (diastereomer a), 27 (diastereomer b)[5]
Detailed Experimental Protocols

Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene [1]

Materials:

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Cyclohexene

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activate the zinc-copper couple. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the zinc-copper couple.

  • Under a nitrogen atmosphere, add anhydrous diethyl ether to the flask.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. A gentle reflux should be maintained.

  • After the addition is complete, add cyclohexene to the reaction mixture.

  • Continue stirring at reflux for 1 hour. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove unreacted zinc and copper salts.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to obtain norcarane.

Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol [4][5]

Materials:

  • Allylic alcohol substrate

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the allylic alcohol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes) dropwise to the stirred solution at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Zn_Cu Zn-Cu Reagent ICH₂ZnI Zn_Cu->Reagent CH2I2 CH₂I₂ CH2I2->Reagent TS [Butterfly Transition State] Reagent->TS Alkene Alkene Alkene->TS Product Cyclopropane TS->Product ZnI2 ZnI₂ TS->ZnI2 Simmons_Smith_Workflow start Start reagent_prep Prepare Simmons-Smith Reagent (e.g., Zn-Cu and CH₂I₂) start->reagent_prep reaction React with Alkene in an inert atmosphere reagent_prep->reaction quench Quench Reaction (e.g., with saturated NH₄Cl) reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Distillation or Column Chromatography workup->purify characterize Product Characterization purify->characterize end End characterize->end Corey_Chaykovsky_Mechanism cluster_ylide Ylide Formation cluster_reaction Ring Formation Sulfonium_Salt R₂S⁺-CH₃ X⁻ Ylide R₂S⁺-CH₂⁻ Sulfonium_Salt->Ylide Base Base Base->Ylide Intermediate Betaine Intermediate Ylide->Intermediate Electrophile Carbonyl/Imine/Enone Electrophile->Intermediate Product Epoxide/Aziridine/Cyclopropane Intermediate->Product Intramolecular Sₙ2 Byproduct R₂SO or R₂S Intermediate->Byproduct Corey_Chaykovsky_Workflow start Start ylide_prep Generate Sulfur Ylide in situ (Sulfonium salt + Base) start->ylide_prep reaction React with Carbonyl, Imine, or Enone ylide_prep->reaction quench Quench Reaction (e.g., with water) reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Column Chromatography workup->purify characterize Product Characterization purify->characterize end End characterize->end Tebbe_Petasis_Mechanism cluster_carbene Carbene Formation cluster_reaction Olefination Tebbe_Petasis Tebbe or Petasis Reagent Carbene Cp₂Ti=CH₂ (Schrock Carbene) Tebbe_Petasis->Carbene Base Lewis Base (for Tebbe) or Heat (for Petasis) Base->Carbene Intermediate Oxatitanacyclobutane Intermediate Carbene->Intermediate Carbonyl R₂C=O Carbonyl->Intermediate Product R₂C=CH₂ Intermediate->Product [2+2] Cycloreversion Byproduct "Cp₂TiO" Intermediate->Byproduct Tebbe_Petasis_Workflow start Start reagent_add Add Tebbe or Petasis Reagent to Carbonyl Substrate start->reagent_add reaction Stir at appropriate temperature reagent_add->reaction quench Quench Reaction (e.g., with aq. NaOH) reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Column Chromatography workup->purify characterize Product Characterization purify->characterize end End characterize->end

References

Troubleshooting & Optimization

Side reactions of dimethylsulfoxonium methylide with carbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethylsulfoxonium Methylide Reactions

Welcome to the technical support center for reactions involving dimethylsulfoxonium methylide and related sulfur ylides with carbonyl compounds. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between dimethylsulfoxonium methylide and dimethylsulfonium methylide, and how does it affect my reaction outcome?

A1: The key difference lies in their stability, which dictates their reactivity and selectivity.[1]

  • Dimethylsulfoxonium methylide ((CH₃)₂S(O)CH₂) is a "stabilized" ylide. The presence of the oxygen atom delocalizes the negative charge on the carbon, making it a softer nucleophile.[2][3] It is generally more selective and less reactive than its counterpart.

  • Dimethylsulfonium methylide ((CH₃)₂SCH₂) is an "unstabilized" ylide. It is more reactive and considered a harder nucleophile.[2]

This stability difference is crucial when reacting with α,β-unsaturated carbonyl compounds (enones). The more stable dimethylsulfoxonium methylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the double bond, leading to cyclopropanes .[2] The less stable, more reactive dimethylsulfonium methylide typically favors a direct 1,2-addition to the carbonyl carbon, resulting in epoxides .[4]

Q2: My reaction with an α,β-unsaturated ketone (enone) yielded an epoxide instead of the expected cyclopropane. What went wrong?

A2: This outcome strongly suggests that you may have inadvertently used or generated dimethylsulfonium methylide instead of dimethylsulfoxonium methylide.[2] Unstabilized sulfonium (B1226848) ylides favor 1,2-addition to the carbonyl group of enones, leading to epoxidation.[1][4] To favor cyclopropanation, ensure you are using a trimethylsulfoxonium (B8643921) salt (e.g., trimethylsulfoxonium iodide) as your precursor to generate the stabilized dimethylsulfoxonium methylide.[5]

Q3: The reaction with my ketone is very slow or is not proceeding to completion. What are the common causes?

A3: Several factors can lead to a sluggish or incomplete reaction:

  • Inefficient Ylide Generation: The ylide is typically generated in situ by deprotonating a trimethylsulfoxonium salt with a strong base like sodium hydride (NaH) or potassium tert-butoxide.[4][6] Ensure your base is not expired and that your solvent (commonly DMSO or THF) is anhydrous. Moisture can quench the ylide.

  • Steric Hindrance: Highly substituted or sterically hindered ketones can react very slowly. The nucleophilic attack by the ylide is sensitive to steric bulk around the carbonyl carbon.

  • Enolizable Ketones: If your ketone has acidic α-protons, the ylide can act as a base, leading to deprotonation and formation of an enolate.[7][8] This is a competing, non-productive pathway that consumes the reagent. Under thermodynamic conditions (weaker base, higher temperature), the more stable, more substituted enolate is often formed, which can halt the desired reaction.[8][9]

  • Low Temperature: While some reactions proceed at room temperature, dimethylsulfoxonium methylide is less reactive than its unstabilized counterpart and may require gentle heating (e.g., 50-60°C) to drive the reaction to completion, especially with less reactive ketones.[10][11]

Q4: I'm observing a product with a higher molecular weight than my expected epoxide. What could this side reaction be?

A4: A common, though often slow, side reaction is the ring-expansion of the initially formed epoxide.[12] Dimethylsulfoxonium methylide can act as a nucleophile and attack the epoxide, leading to the formation of a four-membered oxetane (B1205548) ring.[13] This subsequent reaction typically requires longer reaction times or higher temperatures, so it is usually a minor pathway when synthesizing epoxides.[12]

Q5: Can I use dimethylsulfoxonium methylide with esters or amides?

A5: While aldehydes and ketones are the primary substrates, reactions with esters and amides can occur, but they often lead to different products. These substrates are generally less reactive towards the ylide.[12]

  • Esters: The reaction can be complex. Some reports indicate that dimethylsulfoxonium methylide can cleave esters to form the corresponding carboxylic acids under mild conditions.[14] Other studies show the formation of β-keto dimethylsulfoxonium ylides.[14] This reactivity is unusual and may not lead to the typical methylene (B1212753) transfer.

  • Amides: Generally, amides are unreactive. However, highly "twisted" or activated amides can undergo nucleophilic addition by the ylide, leading to N–C(O) bond cleavage and the formation of new sulfoxonium ylides.[15]

Q6: What are the primary byproducts of this reaction and are there any safety concerns?

A6: The main byproduct from the ylide is dimethyl sulfoxide (B87167) (DMSO) when using dimethylsulfoxonium methylide, or dimethyl sulfide (B99878) (DMS) from dimethylsulfonium methylide.[16] DMS is a volatile liquid with a strong, unpleasant odor.[16] Therefore, it is crucial to perform the reaction and workup in a well-ventilated fume hood. Other byproducts include inorganic salts from the neutralization of the base. Standard safety precautions for handling strong bases (like NaH) and anhydrous solvents should be followed.

Data Summary

Table 1: Reactivity of Common Sulfur Ylides with Carbonyl Compounds

Ylide NameStructureStabilitySubstrateMajor ProductMechanism
Dimethylsulfoxonium methylide (CH₃)₂S(O)CH₂StabilizedAldehyde / KetoneEpoxide1,2-Addition
α,β-Unsaturated CarbonylCyclopropane1,4-Addition (MIRC)[17][18]
Dimethylsulfonium methylide (CH₃)₂SCH₂UnstabilizedAldehyde / KetoneEpoxide1,2-Addition[4]
α,β-Unsaturated CarbonylEpoxide1,2-Addition

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive base or wet solvent. 2. Ylide precursor salt is impure. 3. Substrate is too sterically hindered. 4. Competing enolization of the ketone.1. Use fresh, high-quality base and anhydrous solvents. 2. Recrystallize the trimethylsulfoxonium/sulfonium salt. 3. Increase reaction time and/or temperature. Consider using the more reactive dimethylsulfonium methylide if epoxidation is desired. 4. Use a non-enolizable ketone if possible, or use kinetic conditions (strong, hindered base like LDA at low temp) to favor the less stable enolate, though this is not typical for Corey-Chaykovsky.
Incorrect Product Formed 1. Wrong ylide used (e.g., sulfonium instead of sulfoxonium for an enone). 2. Epoxide product underwent ring-expansion.1. Verify the starting sulfonium/sulfoxonium salt. Use trimethylsulfoxonium iodide for cyclopropanation of enones.[5][19] 2. Monitor the reaction by TLC/LCMS to avoid over-reaction. Reduce reaction time or temperature.[12][13]
Complex Mixture of Products 1. Ylide decomposition. 2. Substrate is unstable to the basic reaction conditions. 3. Multiple reactive sites on the substrate.1. Generate and use the ylide at a lower temperature, especially for the unstabilized dimethylsulfonium methylide.[20] 2. Consider a milder base if compatible with ylide formation. An improved procedure uses organic bases like MTBD.[5] 3. Use protecting groups for other sensitive functionalities.

Experimental Protocols

Protocol: General Procedure for Epoxidation of a Ketone using Dimethylsulfoxonium Methylide

This protocol is a representative example for the in situ generation of dimethylsulfoxonium methylide and subsequent reaction with a ketone, such as cyclohexanone.[10]

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ketone substrate (e.g., cyclohexanone)

  • Anhydrous diethyl ether or other extraction solvent

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Ylide Preparation: In a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium hydride (1.1 equivalents).[10]

  • Wash the sodium hydride with petroleum ether or hexanes to remove the mineral oil. Carefully decant the solvent. Caution: Sodium hydride reacts violently with water and is flammable.

  • Add anhydrous DMSO to the flask via syringe. Stir the mixture at room temperature until hydrogen evolution ceases (typically 15-30 minutes), indicating the formation of the methylsulfinyl carbanion.[10]

  • Add trimethylsulfoxonium iodide (1.1 equivalents) to the solution in one portion. Stir the resulting mixture at room temperature for 5-10 minutes to form a clear solution of dimethylsulfoxonium methylide.

  • Reaction with Carbonyl: Dissolve the ketone (1.0 equivalent) in a small amount of anhydrous DMSO. Add this solution dropwise to the ylide solution over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring & Workup: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-2 hours, monitoring for completion by TLC or LCMS.[10]

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker containing cold water.

  • Extract the aqueous mixture with diethyl ether (3x volumes).

  • Combine the organic extracts and wash with water, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.[20]

Visualizations

Reaction_Selectivity sub Substrate ketone Ketone / Aldehyde sub->ketone Aldehyde or Ketone enone Enone sub->enone α,β-Unsaturated Carbonyl product1 Epoxide ketone->product1 1,2-Addition enone->product1 1,2-Addition product2 Cyclopropane enone->product2 1,4-Addition ylide1 Dimethylsulfonium methylide (Unstabilized) ylide1->enone ylide2 Dimethylsulfoxonium methylide (Stabilized) ylide2->enone

Caption: Reaction pathway selectivity based on substrate and ylide stability.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add NaH & anhy. DMSO to flask under N₂ B 2. Add Trimethylsulfoxonium Iodide A->B C 3. Stir to form Ylide Solution B->C D 4. Add Carbonyl Substrate C->D E 5. Stir at RT or 50°C (Monitor by TLC) D->E F 6. Quench with Water E->F G 7. Extract with Ether F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Caption: Standard experimental workflow for the Corey-Chaykovsky reaction.

Troubleshooting_Logic start Reaction Issue? q1 Low or No Conversion? start->q1 Yes q2 Incorrect Product? start->q2 No a1 Check Reagent Quality: - Anhydrous Solvent? - Fresh Base? q1->a1 Reagent Check a2 Substrate Issue? - Steric Hindrance? - Enolizable? q1->a2 Substrate Check a3 Enone Substrate? q2->a3 Check Substrate a4 Epoxide Substrate? a3->a4 No a5 Epoxide formed instead of Cyclopropane? → Used wrong ylide (sulfonium vs sulfoxonium) a3->a5 Yes a6 Oxetane formed? → Ring expansion side reaction. Reduce time/temp. a4->a6 Yes

Caption: A logical decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Stereoselective Sulfur Ylide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in sulfur ylide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for achieving high levels of stereocontrol in epoxidation, cyclopropanation, and aziridination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between sulfonium (B1226848) ylides and sulfoxonium ylides in terms of reactivity and selectivity?

A1: The key difference lies in their stability and nucleophilicity.

  • Sulfonium Ylides (e.g., dimethylsulfonium methylide) are generally less stable, more reactive, and considered "harder" nucleophiles. In reactions with α,β-unsaturated carbonyls, they typically favor 1,2-addition, leading to epoxides.[1][2]

  • Sulfoxonium Ylides (e.g., dimethyloxosulfonium methylide, the Corey-Chaykovsky reagent) are more stabilized due to the electron-withdrawing sulfoxonium group, making them "softer" and less reactive nucleophiles.[2][3] This favors 1,4-conjugate addition to enones, resulting in cyclopropanes.[1][2][4] The initial addition of sulfoxonium ylides is often more reversible, which can lead to the thermodynamically favored product.[5]

Q2: What is the general mechanism for a sulfur ylide reaction with a carbonyl compound?

A2: The reaction proceeds via a two-step mechanism. First, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, forming a zwitterionic betaine (B1666868) intermediate.[4][6] This is followed by an intramolecular SN2-type ring closure, where the oxygen anion displaces the sulfide (B99878) (or sulfoxide) as a neutral leaving group, forming the three-membered epoxide ring.[4][5][6] This contrasts with the Wittig reaction, where the strong P=O bond formation drives the reaction toward an alkene.[4][7]

Q3: How can sulfur ylide reactions be made catalytic and asymmetric?

A3: Making these reactions catalytic and asymmetric involves the in situ regeneration of the ylide from a chiral sulfide.[8] There are two primary methods:

  • Metal-Catalyzed Carbene Transfer: A metal catalyst (e.g., Rh(II), Cu(II)) reacts with a diazo compound precursor to form a metallocarbene. This carbene is then transferred to a chiral sulfide to generate the chiral sulfur ylide, which reacts with the substrate. The sulfide is regenerated and can re-enter the catalytic cycle.[8][9]

  • Alkylation-Deprotonation: A chiral sulfide is reacted with an alkyl halide in the presence of a base and the aldehyde substrate. This forms the sulfonium salt, which is deprotonated in situ to form the ylide for the reaction.[8][9]

Troubleshooting Guide

Problem 1: My epoxidation reaction shows low diastereoselectivity (poor trans:cis ratio).

Potential Cause Recommended Solution
Reversible Betaine Formation is Too Fast The trans diastereomer is generally favored due to the reversibility of the initial ylide addition, which allows equilibration to the more stable anti-betaine intermediate before ring closure.[4] Factors that reduce this reversibility can lower diastereoselectivity.
High Temperature Reduce the reaction temperature. Lower temperatures (-78 °C) can make the betaine formation less reversible, potentially locking in a kinetic product distribution.[10] However, for achieving the thermodynamic trans product, ensuring sufficient thermal energy for equilibration is key. The optimal temperature must be determined empirically.
Solvent Choice Use a less polar, aprotic solvent. Protic solvents or highly polar solvents can solvate the betaine intermediate, facilitating faster bond rotation and ring closure, which can reduce the time for equilibration to the favored anti conformer.[4] Switching from a polar solvent like DMSO to a less polar one like THF or toluene (B28343) may improve selectivity.[11]
Ylide/Substrate Sterics Use a bulkier, more sterically hindered ylide or substrate. Increased steric hindrance in the betaine intermediate slows down the rate-limiting bond rotation and disfavors the formation of the less stable syn-betaine, promoting reversibility and thus higher trans-selectivity.[4]
Base-Mediated Equilibration In stoichiometric reactions, the presence of excess base can mediate the equilibration of the betaine intermediate.[12] Conducting the reaction at high dilution can slow down this base-mediated process relative to the unimolecular ring closure, sometimes at the cost of diastereoselectivity.[12]

Problem 2: My asymmetric reaction is giving low enantioselectivity (low % ee).

Potential Cause Recommended Solution
Poor Facial Selectivity The chiral sulfide may not be effectively blocking one face of the ylide from attacking the prochiral substrate. Consider using a different chiral sulfide with a more rigid or sterically demanding scaffold, such as those derived from camphor (B46023) or isothiocineole.[10][13][14]
Incorrect Ylide Conformer The formation of multiple ylide conformers can lead to different stereochemical outcomes. The design of the chiral sulfide is critical to ensure a single, highly favored ylide conformation.[10]
Betaine Formation Reversibility In some systems, particularly for epoxidations, the degree of reversibility in betaine formation dominates not only diastereoselectivity but also enantioselectivity.[13] Tuning reaction conditions (temperature, solvent, concentration) to control this reversibility is crucial. Conditions that reduce reversibility, such as low temperatures or the use of protic solvents, can sometimes improve enantioselectivity if the kinetic product is the desired one.[10]
Catalyst Inactivation In metal-catalyzed reactions, the thioether (sulfide) can act as a ligand and inactivate the metal catalyst. Using more stable sulfoxonium ylides can sometimes resolve this issue.[15]
Base Choice The choice of base can significantly impact enantioselectivity. Strong, non-nucleophilic bases are often preferred. For some systems, phosphazene bases have been shown to provide excellent results.[6]

Data Presentation: Impact of Reaction Conditions on Stereoselectivity

The following tables summarize quantitative data from cited literature to illustrate how changing reaction parameters can control stereochemical outcomes.

Table 1: Effect of Chiral Sulfide and Aldehyde on Asymmetric Epoxidation Reaction: Chiral Sulfide (catalytic), Benzyl (B1604629) Bromide, Base, Aldehyde → Epoxide

Chiral SulfideAldehydeBaseSolventTemp (°C)dr (trans:cis)ee (% trans)Reference
IsothiocineoleBenzaldehydeKOHMeCN/H₂ORT>95:598[13]
IsothiocineoleCyclohexanecarboxaldehydeKHMDSTHF-7889:1199[16]
IsothiocineoleCinnamaldehydeKHMDSTHF-78>98:2>99[16]
Camphor-derivedBenzaldehydet-BuOKTHF-7891:994[6]

Table 2: Asymmetric Cyclopropanation of Enones with Different Ylides Reaction: Ylide + Enone → Cyclopropane

Ylide TypeCatalyst/SulfideSubstrateSolventTemp (°C)dree (%)Reference
SulfoxoniumChiral Rh(III) Complexβ,γ-unsaturated ketoesterDCE40>20:1up to 99[15][17]
SulfoniumChiral Amine (organocatalyst)α,β-unsaturated ketoneCHCl₃30>95:5up to 93[11]
SulfoxoniumChiral Urea (organocatalyst)β,γ-unsaturated-α-ketoesterToluene-4016:1up to 90[11]
SulfoniumChiral sulfide (stoichiometric)CyclopentenoneTHFRTHighLow[12]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Asymmetric Epoxidation

This protocol is a representative example for the epoxidation of an aldehyde using a chiral sulfide catalyst.

  • Preparation: To a stirred solution of the chiral sulfide (e.g., isothiocineole, 0.05 mmol, 5 mol%) in a suitable solvent (e.g., 9:1 MeCN/H₂O, 2.0 mL) at room temperature, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Ylide Generation: Add the sulfonium salt precursor (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv) to the mixture.

  • Initiation: Add a powdered base (e.g., KOH, 2.0 mmol, 2.0 equiv) in one portion.

  • Reaction: Allow the reaction to stir vigorously at the specified temperature (e.g., room temperature or -78 °C) for the required time (typically 2-24 hours), monitoring by TLC.

  • Workup: Upon completion, quench the reaction with water (5 mL). Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC or GC analysis.[10][13][18]

Visualizations

Troubleshooting_Stereoselectivity Troubleshooting Flowchart for Low Stereoselectivity start Low Stereoselectivity Observed (dr or ee) q1 What is the primary issue? start->q1 low_dr Low Diastereoselectivity (e.g., poor trans:cis) q1->low_dr Poor dr low_ee Low Enantioselectivity (% ee) q1->low_ee Poor ee q_dr Is betaine formation fully reversible? low_dr->q_dr q_ee Is a chiral catalyst/sulfide used? low_ee->q_ee sol_dr_temp Adjust Temperature: Lower temp may reduce reversibility. Optimize for thermodynamic control. q_dr->sol_dr_temp No/Partially sol_dr_solvent Change Solvent: Use less polar, aprotic solvent (e.g., THF, Toluene). q_dr->sol_dr_solvent No/Partially sol_dr_sterics Increase Steric Hindrance: Use bulkier ylide or substrate. q_dr->sol_dr_sterics No/Partially sol_ee_sulfide Optimize Chiral Sulfide: Use a more rigid or sterically demanding sulfide. q_ee->sol_ee_sulfide Yes no_catalyst Reaction is not asymmetric. Introduce a chiral source (sulfide or catalyst). q_ee->no_catalyst No sol_ee_conditions Tune Reaction Conditions: Modify temp, solvent, or base to control reversibility. sol_ee_sulfide->sol_ee_conditions

Caption: A decision tree for troubleshooting low diastereo- or enantioselectivity.

Catalytic_Cycle Catalytic Cycle for Asymmetric Epoxidation cluster_main Sulfide Chiral Sulfide (R₂S) Ylide Chiral Ylide ([R₂S-CH₂R']⁺) Sulfide->Ylide + [M]=CHR' Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Epoxide Epoxide Product Betaine->Epoxide Ring Closure Epoxide->Sulfide Sulfide Regenerated Carbene Metal-Carbene ([M]=CHR') Aldehyde Aldehyde (R''CHO)

Caption: Catalytic cycle for metal-catalyzed asymmetric epoxidation.

Workflow_Optimization Workflow for Optimizing Stereoselectivity start Define Target: Epoxide, Cyclopropane, etc. Desired Stereoisomer select_ylide Select Ylide Type: Sulfonium (Epoxidation) Sulfoxonium (Cyclopropanation) start->select_ylide select_chiral_source Select Chiral Source: Stoichiometric Chiral Sulfide or Catalytic System select_ylide->select_chiral_source screen_solvent Screen Solvents: THF, Toluene, CH₂Cl₂, MeCN select_chiral_source->screen_solvent screen_temp Screen Temperature: RT, 0°C, -40°C, -78°C screen_solvent->screen_temp screen_base Screen Base (if applicable): KOH, KHMDS, t-BuOK screen_temp->screen_base analysis Analyze dr and ee: NMR, Chiral HPLC/GC screen_base->analysis optimize Iterative Optimization analysis->optimize Not Optimal finish Final Protocol analysis->finish Optimal optimize->screen_solvent Re-screen

Caption: A general workflow for optimizing a stereoselective sulfur ylide reaction.

References

Optimizing reaction conditions for dimethylsulfoxonium methylide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethylsulfoxonium methylide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use, particularly in the Corey-Chaykovsky reaction.

Frequently Asked Questions (FAQs)

Q1: What is dimethylsulfoxonium methylide and what is it used for?

Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is a sulfur ylide used in organic synthesis to deliver a methylene (B1212753) group (CH₂) to various electrophiles. Its primary applications include the synthesis of:

  • Epoxides from aldehydes and ketones.

  • Cyclopropanes from α,β-unsaturated carbonyl compounds (enones).[1][2]

  • Aziridines from imines.[3]

It is a valuable alternative to other epoxidation methods, such as those using peroxy acids.

Q2: How is dimethylsulfoxonium methylide typically prepared?

Dimethylsulfoxonium methylide is highly reactive and is almost always generated in situ (in the reaction mixture) immediately before use. The most common method involves the deprotonation of a commercially available trimethylsulfoxonium (B8643921) salt (iodide or chloride) with a strong base.[2][4][5]

Q3: What is the difference between dimethylsulfoxonium methylide and dimethylsulfonium methylide?

These are two different sulfur ylides with distinct reactivities. The key difference lies in their reaction with α,β-unsaturated carbonyl compounds:

  • Dimethylsulfoxonium methylide (from a sulfoxonium salt) is a "softer" nucleophile and typically undergoes 1,4-conjugate addition to enones, leading to cyclopropanes .[3][5]

  • Dimethylsulfonium methylide (from a sulfonium (B1226848) salt) is a "harder" nucleophile and generally performs a 1,2-addition to the carbonyl group of enones, resulting in epoxides .[6]

Dimethylsulfoxonium methylide is also generally more stable than dimethylsulfonium methylide.[6]

Q4: Can I store a solution of dimethylsulfoxonium methylide?

While more stable than its sulfonium counterpart, solutions of dimethylsulfoxonium methylide are still reactive and are best used immediately after preparation. However, a mixture of trimethylsulfoxonium iodide and potassium tert-butoxide can be stored as a dry, stable mixture for extended periods and used to generate the ylide "instantly" upon addition of a solvent.[7]

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving dimethylsulfoxonium methylide.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Ineffective base: The chosen base may not be strong enough to deprotonate the trimethylsulfoxonium salt efficiently.Use a stronger base. Sodium hydride (NaH) is a common and effective choice. For some substrates, potassium tert-butoxide (KOt-Bu) or organic bases like MTBD can also be effective.[4][8][9]
Moisture in reagents/solvents: Water will quench the ylide.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Dry the trimethylsulfoxonium salt under vacuum if necessary.
Low reaction temperature: While some reactions proceed at room temperature or below, others may require heating to overcome the activation energy.Try increasing the reaction temperature. For example, some cyclopropanations are run at 50-60 °C.[10]
Poor solubility of reagents: The sulfoxonium salt or the base may not be sufficiently soluble in the chosen solvent.Use a solvent in which the reagents are more soluble. DMSO is a common choice due to its high polarity.[4] For less polar substrates, a co-solvent like THF may be used.
Low yield of desired product with starting material remaining Insufficient reagent: Not enough ylide was generated to fully react with the substrate.Use a slight excess (1.2-1.5 equivalents) of the trimethylsulfoxonium salt and base relative to the substrate.
Short reaction time: The reaction may not have been allowed to proceed to completion.Monitor the reaction by TLC. If starting material is still present, extend the reaction time.
Formation of unexpected byproducts Side reactions: The substrate or product may be unstable to the basic conditions. Aldol condensation can be a competing reaction for some ketones.[11]Consider using a milder, non-nucleophilic organic base like MTBD.[4][8] Running the reaction at a lower temperature may also help.
Incorrect ylide reactivity: If you are targeting cyclopropanation but are getting epoxidation, you may be inadvertently using conditions that favor the sulfonium ylide.Ensure you are starting with a trimethylsulfoxonium salt, not a trimethylsulfonium (B1222738) salt.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions increase_equivalents Increase equivalents of ylide precursor and base check_reagents->increase_equivalents check_base Is the base strong enough? (e.g., NaH, KOt-Bu) check_conditions->check_base check_moisture Are solvents and reagents anhydrous? check_conditions->check_moisture check_temp Is the temperature appropriate? check_conditions->check_temp check_time Is the reaction time sufficient? check_conditions->check_time success Improved Yield check_base->success dry_reagents Thoroughly dry solvents and reagents check_moisture->dry_reagents optimize_temp Optimize reaction temperature (try increasing) check_temp->optimize_temp extend_time Extend reaction time and monitor by TLC check_time->extend_time increase_equivalents->success dry_reagents->success optimize_temp->success extend_time->success

Caption: Troubleshooting workflow for low product yield.

Data on Reaction Condition Optimization

The choice of base and solvent can significantly impact the yield of the reaction. Below are some examples from the literature for the cyclopropanation of chalcone (B49325).

Comparison of Bases for Cyclopropanation
BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMSORoom Temp1898
KOt-BuDMSORoom Temp0.7588
MTBDMeCNRoom Temp284
DBUMeCNRoom Temp1866
Data adapted from Paxton, R. J., & Taylor, R. J. K. (2007). Synlett, 2007(04), 633-637.
Effect of Temperature on "Instant Methylide" Cyclopropanation
BaseTemperature (°C)Time (h)Yield (%)
KOt-BuRoom Temp0.7588
KOt-Bu50-600.2580
NaHRoom Temp0.5060
NaH50-600.5093
Data for the reaction of chalcone with pre-mixed trimethylsulfoxonium iodide and base in DMSO. Adapted from Ciaccio, J. A., et al. (2003). Synthetic Communications, 33(8), 1333-1343.[10]

Key Experimental Protocols

Protocol 1: In-situ Generation of Dimethylsulfoxonium Methylide with NaH in DMSO

This is the classic Corey-Chaykovsky procedure.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous solvent for substrate (e.g., THF, DMSO)

  • Substrate (aldehyde, ketone, or enone)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of NaH: In a flame-dried, three-necked flask under an inert atmosphere, wash the required amount of NaH dispersion with anhydrous hexanes or petroleum ether to remove the mineral oil. Decant the solvent carefully. Repeat this wash two more times.

  • Ylide Formation: Add anhydrous DMSO to the washed NaH. Stir the suspension at room temperature. Hydrogen gas will evolve. The reaction may require gentle warming (40-50 °C) to initiate or complete the reaction, which typically takes about 45-60 minutes.[12][13] The resulting greenish-grey solution is dimsyl sodium, which then reacts with the sulfoxonium salt.

  • Salt Addition: Add the trimethylsulfoxonium iodide to the dimsyl sodium solution. Stir for an additional 10-15 minutes at room temperature to form the ylide.

  • Substrate Addition: Cool the reaction mixture in an ice bath (or to the desired reaction temperature). Add a solution of the substrate in an anhydrous solvent dropwise.

  • Reaction: Allow the reaction to stir at the chosen temperature, monitoring its progress by TLC.

  • Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding it to ice-water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[1]

Reaction Pathway Diagram

G cluster_0 Ylide Generation cluster_1 Reaction with Electrophile TMSOI Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide (Ylide) TMSOI->Ylide Base Strong Base (e.g., NaH in DMSO) Base->Ylide - H⁺ Ylide_ref Ylide Ketone Ketone / Enone (Electrophile) Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Product Epoxide or Cyclopropane Betaine->Product Intramolecular SN2 DMSO_lp DMSO (Leaving Group) Betaine->DMSO_lp Ylide_ref->Betaine

Caption: Formation and reaction pathway of the ylide.

Protocol 2: "Instant Methylide" Procedure with KOt-Bu

This modified procedure offers greater convenience as the solid reagents can be pre-mixed and stored.[7][10]

Materials:

  • A pre-prepared, dry, equimolar mixture of trimethylsulfoxonium iodide and potassium tert-butoxide (KOt-Bu).

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Substrate (aldehyde, ketone, or enone)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flask containing the substrate under an inert atmosphere, add anhydrous DMSO.

  • Reagent Addition: Add the pre-mixed trimethylsulfoxonium iodide/KOt-Bu solid mixture to the substrate solution in one portion.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C). The reaction is often complete in a short time (e.g., 15-30 minutes).[10] Monitor by TLC.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

References

Substrate limitations for the Corey-Chaykovsky reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Corey-Chaykovsky reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the Corey-Chaykovsky reaction, offering potential causes and solutions.

1. Low or No Epoxide/Aziridine/Cyclopropane (B1198618) Yield

  • Question: I am not getting the expected product, or the yield is very low. What are the common causes?

  • Answer: Low or no yield in a Corey-Chaykovsky reaction can stem from several factors. Here's a systematic approach to troubleshooting the issue:

    • Ylide Formation and Stability: The sulfur ylide is a crucial intermediate. Its successful generation and stability are paramount.

      • Base Strength: Ensure the base used is strong enough to deprotonate the sulfonium (B1226848)/sulfoxonium salt. Sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) are commonly used. For less acidic sulfonium salts, stronger bases like n-butyllithium (n-BuLi) might be necessary, but be aware of potential side reactions.[1][2]

      • Solvent Choice: The reaction is typically performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). DMSO helps dissolve the sulfonium salt and promotes ylide formation.[3] Ensure the solvent is anhydrous, as moisture will quench the ylide.

      • Temperature Control: Sulfonium ylides are generally less stable than sulfoxonium ylides and are often generated and used at low temperatures to prevent decomposition.[3] If you are using a less stable ylide, consider running the reaction at 0 °C or even lower.

    • Substrate Reactivity: The nature of your carbonyl compound or imine significantly impacts the reaction outcome.

      • Steric Hindrance: Highly sterically hindered ketones are challenging substrates and may require longer reaction times, elevated temperatures, or the use of a less hindered ylide if possible. However, forcing conditions can sometimes lead to side reactions.[4]

      • Electronic Effects: Electron-withdrawing groups on the carbonyl substrate can deactivate it towards nucleophilic attack by the ylide. Conversely, highly electron-rich carbonyls might also be less reactive.

    • Side Reactions: Competing reactions can consume your starting material or the desired product.

      • Enolization: For enolizable ketones, the basic conditions can lead to deprotonation at the α-carbon, forming an enolate. This can lead to aldol (B89426) condensation products.[5] To minimize this, use a non-nucleophilic, sterically hindered base or add the substrate slowly to the pre-formed ylide at low temperature.

      • Cannizzaro Reaction: With aldehydes lacking α-hydrogens, a competing Cannizzaro reaction can occur under strongly basic conditions, especially with aromatic aldehydes.[5]

      • Sommelet-Hauser Rearrangement: This is a potential side reaction for certain sulfonium ylides, particularly those with a benzylic group.

2. Formation of Unexpected Byproducts

  • Question: I am observing unexpected peaks in my NMR/LC-MS. What are the likely byproducts?

  • Answer: The formation of byproducts is a common issue. Here are some possibilities:

    • β-Hydroxymethyl Sulfide: This byproduct can form, particularly when using n-BuLi as a base in THF.[1]

    • Aldol or Cannizzaro Products: As mentioned above, these can be significant byproducts with enolizable ketones and certain aldehydes, respectively.[5]

    • Sommelet-Hauser Rearrangement Product: If your sulfonium salt has a benzylic substituent, you might be observing the product of a Sommelet-Hauser rearrangement. This involves the deprotonation of a methyl group on the sulfur, followed by a[1][2]-sigmatropic rearrangement.

    • Wittig-type Olefination Product: While the Corey-Chaykovsky reaction typically yields epoxides, the Wittig reaction with phosphorus ylides gives alkenes. Contamination of your reagents or incorrect starting materials could potentially lead to olefination.

3. Poor Chemoselectivity with α,β-Unsaturated Carbonyls

  • Question: My reaction with an enone is giving a mixture of the epoxide (1,2-addition) and the cyclopropane (1,4-addition). How can I control the selectivity?

  • Answer: The chemoselectivity of the Corey-Chaykovsky reaction with α,β-unsaturated carbonyl compounds is highly dependent on the type of sulfur ylide used.

    • For Epoxidation (1,2-Addition): Use a dimethylsulfonium methylide (generated from a trimethylsulfonium (B1222738) salt). This is a less stable, more reactive ylide that favors irreversible, kinetically controlled 1,2-addition to the carbonyl group.[6]

    • For Cyclopropanation (1,4-Addition): Use a dimethylsulfoxonium methylide (Corey's ylide, generated from a trimethylsulfoxonium (B8643921) salt). This is a more stable, softer nucleophile that favors reversible 1,2-addition and irreversible, thermodynamically controlled 1,4-conjugate addition to the double bond.[7]

Troubleshooting Decision Workflow

troubleshooting_workflow start Low or No Yield check_ylide Verify Ylide Formation start->check_ylide ylide_ok Ylide Formation OK? check_ylide->ylide_ok check_substrate Assess Substrate Reactivity substrate_ok Substrate is Reactive? check_substrate->substrate_ok check_side_reactions Investigate Side Reactions solution_side_reactions Address Specific Side Reaction (see FAQs) check_side_reactions->solution_side_reactions ylide_ok->check_substrate Yes solution_base Use Stronger/Drier Base & Solvent ylide_ok->solution_base No substrate_ok->check_side_reactions Yes solution_conditions Modify Reaction Conditions (e.g., longer time, higher temp) substrate_ok->solution_conditions No solution_base->check_ylide solution_temp Adjust Reaction Temperature end Successful Reaction solution_conditions->end solution_side_reactions->end

Caption: A flowchart for troubleshooting low-yield Corey-Chaykovsky reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between a sulfonium ylide and a sulfoxonium ylide?

    A1: The key difference lies in the oxidation state of the sulfur atom.

    • Sulfonium ylides (e.g., dimethylsulfonium methylide) are derived from sulfonium salts (R₃S⁺X⁻). They are generally more reactive and less stable.[3]

    • Sulfoxonium ylides (e.g., dimethylsulfoxonium methylide or Corey's ylide) are derived from sulfoxonium salts (R₃S(O)⁺X⁻). They are more stable and less reactive than their sulfonium counterparts.[2] This difference in stability and reactivity is crucial for controlling the chemoselectivity with α,β-unsaturated carbonyls.

  • Q2: My aliphatic aldehyde is giving low yields and many byproducts. What can I do?

    A2: Aliphatic aldehydes are known to be challenging substrates for the Corey-Chaykovsky reaction, often leading to aldol condensation under basic conditions.[5] To improve the outcome:

    • Use Milder Conditions: Employ a less harsh base, such as potassium hydroxide (B78521) in tert-butanol (B103910), which has been shown to be effective for some aromatic aldehydes and ketones.[8]

    • Temperature Control: Run the reaction at a lower temperature to disfavor the aldol reaction.

    • Slow Addition: Add the aldehyde slowly to a pre-formed solution of the ylide to maintain a low concentration of the aldehyde and minimize self-condensation.

  • Q3: How does the Sommelet-Hauser rearrangement compete with the Corey-Chaykovsky reaction?

    A3: The Sommelet-Hauser rearrangement is a competing pathway for certain sulfonium salts, particularly those containing a benzylic group. The mechanism involves deprotonation at the benzylic position to form an ylide, which is in equilibrium with an ylide formed by deprotonation of a methyl group on the sulfur. This second, less abundant ylide can undergo a[1][2]-sigmatropic rearrangement, leading to an ortho-substituted N,N-dialkylbenzylamine product. This competes with the desired nucleophilic attack of the ylide on the carbonyl substrate in the Corey-Chaykovsky reaction.

  • Q4: Can I use this reaction for sterically hindered ketones?

    A4: Sterically hindered ketones are generally poor substrates for the Corey-Chaykovsky reaction. The bulky substituents around the carbonyl group impede the nucleophilic attack of the sulfur ylide. While forcing conditions (higher temperatures, longer reaction times) can be attempted, they often lead to decomposition or side reactions. In some cases, using a less sterically demanding ylide might offer a slight improvement. For very hindered systems, alternative epoxidation methods may be more suitable.[4]

Data Presentation

Table 1: Comparison of Ylide Reactivity with α,β-Unsaturated Carbonyls

Ylide TypeSubstrate (Enone)Major ProductAddition TypeControl
Dimethylsulfonium methylideCarvoneEpoxide1,2-additionKinetic
Dimethylsulfoxonium methylideCarvoneCyclopropane1,4-additionThermodynamic

Table 2: Substrate Scope and Typical Yields for Epoxidation

SubstrateYlide PrecursorBaseSolventTemperature (°C)Yield (%)Reference
BenzophenoneTrimethylsulfonium iodideKOHt-BuOHRT97[5]
AcetophenoneTrimethylsulfonium iodideKOHt-BuOHRTGood[5]
Cyclohexanone (B45756)Trimethylsulfonium iodideKOt-BuDMSORT88[3]
BenzaldehydeTrimethylsulfonium iodideKOHt-BuOHRTModerate[5]
Aliphatic AldehydeTrimethylsulfonium iodideKOHt-BuOHRTNo product[5]
4-AllylcyclohexanoneTrimethylsulfonium iodideKOt-BuDMSORT88[3]

Experimental Protocols

Protocol 1: General Procedure for Epoxidation of a Ketone (Cyclohexanone)

  • Reagents and Setup:

    • Trimethylsulfonium iodide (1.65 eq)

    • Dry DMSO

    • Potassium tert-butoxide (1.65 eq)

    • Cyclohexanone (1.0 eq)

    • Anhydrous diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • To the round-bottom flask, add trimethylsulfonium iodide and dry DMSO. Stir the mixture until the salt is completely dissolved.[3]

    • Add the cyclohexanone to the solution.

    • Separately, prepare a solution of potassium tert-butoxide in dry DMSO.

    • Slowly add the potassium tert-butoxide solution to the reaction mixture.

    • Allow the resulting solution to stir at room temperature for 2 hours.[3]

    • After 2 hours, quench the reaction by adding water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography to obtain the desired epoxide.[3]

Protocol 2: Considerations for a Challenging Substrate (Aromatic Aldehyde)

  • Reagents and Setup:

    • Trimethylsulfonium iodide

    • Crushed potassium hydroxide

    • tert-Butanol

    • Aromatic aldehyde

  • Modified Procedure:

    • Consider using crushed potassium hydroxide as the base and tert-butanol as the solvent, as this has been reported to give moderate yields for aromatic aldehydes while minimizing side reactions like the Cannizzaro reaction.[5]

    • Maintain a consistent and moderate reaction temperature.

    • Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.

Visualizations

Corey-Chaykovsky Reaction Mechanism

corey_chaykovsky_mechanism ylide R'₂S⁺-CH₂⁻ Sulfur Ylide betaine R₂C(O⁻)-CH₂-S⁺R'₂ Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl R₂C=O Carbonyl carbonyl->betaine epoxide R₂C-O-CH₂ Epoxide betaine->epoxide Intramolecular SN2 sulfide R'₂S Dimethyl Sulfide betaine->sulfide Elimination

Caption: The general mechanism of the Corey-Chaykovsky epoxidation reaction.

Chemoselectivity with Enones

chemoselectivity enone α,β-Unsaturated Carbonyl sulfonium Dimethylsulfonium methylide (Unstable Ylide) enone->sulfonium Reacts with sulfoxonium Dimethylsulfoxonium methylide (Stable Ylide) enone->sulfoxonium Reacts with epoxide Epoxide (1,2-Addition) sulfonium->epoxide Forms (Kinetic) cyclopropane Cyclopropane (1,4-Addition) sulfoxonium->cyclopropane Forms (Thermodynamic)

Caption: Controlling chemoselectivity with different sulfur ylides.

References

Troubleshooting low conversion rates in ylide-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ylide-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during ylide-mediated olefination and cyclopropanation, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting poor yields in Wittig, Corey-Chaykovsky, and related reactions.

Section 1: Issues Related to Ylide Generation and Stability

Question 1: My reaction has a low yield, and I suspect the ylide is not forming completely. How can I improve ylide generation?

Answer: Incomplete ylide formation is a frequent cause of low conversion. Several factors can contribute to this issue:

  • Inappropriate Base Selection: The choice of base is critical and depends on the pKa of the phosphonium (B103445) or sulfonium (B1226848) salt.[1]

    • For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), very strong bases are required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK).[2][3][4] Weaker bases may not be sufficient to deprotonate the salt effectively.[2]

    • For stabilized ylides (where the carbanion is adjacent to an electron-withdrawing group like an ester or ketone), milder bases such as sodium ethoxide or even potassium carbonate can be effective due to the increased acidity of the α-proton.[5][6]

  • Base Quality: Ensure the base is fresh and has been stored under anhydrous conditions, especially reactive organometallics like n-BuLi and strong hydrides like NaH.[7]

  • Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to moisture and atmospheric oxygen.[4][7] All glassware must be thoroughly dried (oven or flame-dried), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] Solvents must be anhydrous.[2] Any trace of water will quench the strong base and the ylide.[2][4]

Question 2: I observe significant decomposition of my starting materials or desired product. Could my ylide be unstable?

Answer: Yes, ylide instability can lead to low yields through decomposition pathways.[7]

  • Non-stabilized ylides , such as those derived from simple alkyltriphenylphosphonium salts, are particularly prone to decomposition.[7]

  • In Situ Generation: A highly effective strategy to circumvent the instability of reactive ylides is to generate them in situ in the presence of the carbonyl compound.[7][8] This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde/ketone and the base.[7] This ensures the ylide reacts as it is formed, minimizing its lifetime in solution and thus the opportunity for decomposition.

  • Temperature Control: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to enhance stability before the addition of the electrophile.[7]

Section 2: Substrate and Reagent Issues

Question 3: My reaction is sluggish or fails completely with a sterically hindered ketone. What can I do?

Answer: Steric hindrance is a significant limiting factor in many ylide reactions, particularly the Wittig reaction.[9][10]

  • For sterically hindered ketones , the reaction may be slow and give poor yields, especially with stabilized ylides.[9][10]

  • Alternative Reactions:

  • Use a More Reactive Ylide: If a Wittig reaction is necessary, using a less sterically hindered and more reactive (unstabilized) ylide may improve the conversion rate.[11]

  • Lewis Acid Catalysis: Adding a Lewis acid co-catalyst (e.g., LiBr, MgBr₂) can activate the carbonyl group, increasing its electrophilicity and making it more susceptible to attack by the ylide.[11]

Question 4: The purity of my aldehyde/ketone seems fine, but the reaction is still not working. What else could be wrong with my reagents?

Answer: Reagent quality is paramount for the success of ylide reactions.

  • Aldehyde/Ketone Quality: Aldehydes can be prone to oxidation to carboxylic acids or polymerization.[2] Ensure your carbonyl compound is pure before use. A simple purification by distillation or chromatography may be necessary.

  • Phosphonium/Sulfonium Salt: The precursor salt should be thoroughly dried, as moisture can interfere with the reaction.[2] It is also important to ensure its purity.

  • Solvent Purity: Use anhydrous solvents, as any protic impurities will destroy the ylide and the strong bases used to generate it.[2]

Section 3: Reaction Conditions and Stereoselectivity

Question 5: My Wittig reaction is giving a low yield and a mixture of E/Z isomers. How can I improve the yield and selectivity?

Answer: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the ylide and the reaction conditions.[5][12]

  • For (Z)-Alkenes: Use unstabilized ylides (where the group attached to the carbanion is an alkyl or H).[12] To maximize Z-selectivity, use salt-free conditions and aprotic, non-polar solvents.[1][12] The presence of lithium salts can decrease Z-selectivity by stabilizing the betaine (B1666868) intermediate.[9][12]

  • For (E)-Alkenes: Use stabilized ylides (where the group attached to the carbanion is an electron-withdrawing group like an ester or ketone).[5][13] These reactions are typically under thermodynamic control and favor the more stable E-alkene.[1][13] The Schlosser modification can be used to obtain E-alkenes from non-stabilized ylides.[10]

Question 6: I'm performing a Corey-Chaykovsky reaction, but the yield of my epoxide/cyclopropane is low. What are the key parameters to optimize?

Answer: The Corey-Chaykovsky reaction is also sensitive to reaction conditions.

  • Ylide Reactivity: Dimethylsulfoxonium methylide is more stable and less reactive than dimethylsulfonium methylide.[14][15] The choice of ylide can influence the reaction outcome with different substrates.

  • Base and Solvent: The ylides are generated in situ by deprotonating the corresponding sulfonium salts with strong bases like NaH in a suitable solvent like DMSO.[4][16] Ensure the base is active and the solvent is anhydrous.

  • Substrate: The reaction is highly effective for synthesizing epoxides from aldehydes and ketones, aziridines from imines, and cyclopropanes from enones.[14][16] With α,β-unsaturated ketones, 1,4-addition (Michael addition) leads to cyclopropanation, while direct addition to the carbonyl is also possible.[16] The reaction conditions can be tuned to favor one over the other.

Data Presentation

Table 1: Choice of Base for Ylide Generation

Ylide TypeSubstituent on CarbanionExample Base(s)Typical pKa of Precursor SaltReference(s)
UnstabilizedAlkyl, Hn-BuLi, NaH, NaNH₂, KOtBu~25-35[2][4]
Semi-stabilizedArylNaH, KOtBu, NaOEt~20-25[17]
Stabilized-CO₂R, -COR, -CNNaOEt, K₂CO₃, Amberlite resin~10-15[5][17]

Table 2: General Troubleshooting Guide for Low Conversion in Ylide Reactions

SymptomPotential CauseSuggested Solution(s)Reference(s)
No reaction or very low conversionIncomplete ylide formationUse a stronger/fresher base; ensure anhydrous conditions; check pKa of precursor.[2][7]
Poorly reactive carbonylUse a more reactive (unstabilized) ylide; consider HWE reaction for hindered ketones; add a Lewis acid.[2][10][11]
Impure reagentsPurify aldehyde/ketone; dry phosphonium/sulfonium salt and solvents.[2]
Low yield with byproduct formationYlide instabilityGenerate ylide in situ; perform reaction at lower temperatures.[7]
Side reactions with baseSwitch from a lithium-based base to a sodium or potassium-based one if betaine stabilization is an issue.[12]
Poor stereoselectivity (Wittig)Semi-stabilized ylide usedUse a distinctly stabilized or unstabilized ylide.[1]
Presence of lithium saltsUse salt-free conditions for Z-selectivity with unstabilized ylides.[12]

Experimental Protocols

Protocol 1: General Procedure for in situ Generation of a Non-Stabilized Ylide and Wittig Reaction

  • Preparation: Under an inert atmosphere (N₂ or Ar), thoroughly dry all glassware.

  • Ylide Generation: To a stirred suspension of the alkyltriphenylphosphonium salt (1.1 eq) in anhydrous THF, add a strong base such as n-butyllithium (1.05 eq) dropwise at -78 °C or 0 °C. The formation of the ylide is often indicated by a distinct color change (e.g., to orange or red).[2] Stir the mixture for 1 hour at this temperature.

  • Reaction: Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe.

  • Warming and Monitoring: Allow the reaction to warm to room temperature and stir for several hours (or overnight). Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2]

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The triphenylphosphine (B44618) oxide byproduct can often be removed through crystallization from a non-polar solvent or by column chromatography.[1]

Protocol 2: General Procedure for Corey-Chaykovsky Epoxidation

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq, as a 60% dispersion in mineral oil) to a flask. Wash the NaH with anhydrous hexane (B92381) to remove the oil and then suspend it in anhydrous DMSO.

  • Ylide Generation: Add trimethylsulfoxonium (B8643921) iodide (1.1 eq) in one portion. Stir the mixture at room temperature for approximately 1 hour or until the evolution of hydrogen gas ceases.

  • Reaction: Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

  • Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with water and extract the epoxide with an organic solvent.

  • Purification: Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion in Ylide Reaction check_ylide Problem with Ylide Generation? start->check_ylide check_substrate Problem with Substrate/Reagents? start->check_substrate check_conditions Problem with Reaction Conditions? start->check_conditions base Is the base strong enough? Is it fresh? check_ylide->base anhydrous Are conditions strictly anhydrous? check_ylide->anhydrous instability Is the ylide unstable? check_ylide->instability steric Is the carbonyl sterically hindered? check_substrate->steric purity Are reagents pure and dry? check_substrate->purity electronics Are electronic effects deactivating? check_substrate->electronics temp Is the temperature optimal? check_conditions->temp solvent Is the solvent appropriate? check_conditions->solvent time Is the reaction time sufficient? check_conditions->time sol_base Use stronger/fresher base base->sol_base No sol_anhydrous Dry all reagents, solvents, and glassware anhydrous->sol_anhydrous No sol_insitu Generate ylide in situ instability->sol_insitu Yes sol_hwe Consider HWE reaction steric->sol_hwe Yes sol_purify Purify/dry all reagents purity->sol_purify No sol_lewis Add Lewis acid catalyst electronics->sol_lewis Yes sol_temp Optimize temperature (low T for generation, higher for reaction) temp->sol_temp No sol_solvent Change solvent polarity/ ensure aprotic conditions solvent->sol_solvent No sol_time Monitor by TLC to determine optimal reaction time time->sol_time No

Caption: Troubleshooting workflow for low conversion rates.

Wittig_Selectivity start Desired Alkene Geometry? z_alkene Z-Alkene start->z_alkene e_alkene E-Alkene start->e_alkene unstabilized Use Unstabilized Ylide (R = alkyl, H) z_alkene->unstabilized stabilized Use Stabilized Ylide (R = EWG) e_alkene->stabilized schlosser Use Schlosser Modification (with unstabilized ylide) e_alkene->schlosser conditions_z Salt-free conditions Aprotic, non-polar solvent unstabilized->conditions_z conditions_e Thermodynamic control (often higher temp) stabilized->conditions_e

Caption: Decision guide for Wittig reaction stereoselectivity.

References

Technical Support Center: Purification of Sulfur Ylide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from sulfur ylide reactions, such as the Corey-Chaykovsky reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of epoxides and cyclopropanes synthesized via sulfur ylide reactions.

Guide 1: Low or No Product Yield After Purification

Low recovery of the desired product after purification is a common issue. This guide provides a systematic approach to diagnose and resolve this problem.

Observation Potential Cause Troubleshooting Steps
Significant amount of starting material (aldehyde/ketone/enone) remaining in the crude product. Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature, if the reactants and products are stable. - Add more of the sulfur ylide or the base used for its generation. - Ensure the catalyst (if used) is active and present in the correct amount.[1]
Presence of known side products. Competing side reactions.- Optimize reaction conditions such as temperature and concentration. - Consider using a more selective sulfur ylide (e.g., sulfoxonium ylides for cyclopropanation of enones).[2][3] - Control the rate of addition of the ylide or the substrate.
Product is visible on TLC of the crude mixture but is lost after column chromatography. Product decomposition on silica (B1680970) gel.- Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent. - Use a less acidic stationary phase like alumina (B75360).[4][5][6] - Minimize the time the product spends on the column by using a faster flow rate or a shorter column.
Product is volatile and is lost during solvent removal. High volatility of the product.- Use a rotary evaporator with care, avoiding high temperatures and excessive vacuum. - For highly volatile compounds, consider purification methods that do not require solvent removal under high vacuum, such as preparative gas chromatography.
Emulsion formation during aqueous workup. The presence of polar solvents like DMSO and certain byproducts can lead to emulsions.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite. - If the emulsion persists, allow it to stand for a longer period or centrifuge the mixture.

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Product Yield After Purification Analyze_Crude Analyze Crude Mixture (TLC, NMR) Start->Analyze_Crude Starting_Material Significant Starting Material? Analyze_Crude->Starting_Material Side_Products Side Products Present? Starting_Material->Side_Products No Incomplete_Reaction Optimize Reaction Conditions Starting_Material->Incomplete_Reaction Yes Lost_on_Column Product Lost During Chromatography? Side_Products->Lost_on_Column No Optimize_Purification Optimize Purification Protocol Side_Products->Optimize_Purification Yes Lost_on_Column->Optimize_Purification Yes End Improved Yield Lost_on_Column->End No Incomplete_Reaction->End Optimize_Purification->End

A workflow for troubleshooting low-yield chemical reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of products from sulfur ylide reactions.

Q1: How do I remove the dimethyl sulfoxide (B87167) (DMSO) solvent after the reaction?

DMSO has a high boiling point (189 °C) and can be challenging to remove.[7] Several methods can be employed:

  • Liquid-Liquid Extraction: This is the most common method. Dilute the reaction mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate (B1210297), diethyl ether, or dichloromethane (B109758).[8][9] DMSO is highly soluble in water and will partition into the aqueous phase. Repeat the extraction multiple times to ensure complete removal.

  • Column Chromatography: If the product is highly polar and difficult to extract, column chromatography can be used. DMSO is very polar and will be strongly retained on a normal-phase silica gel column, allowing the product to be eluted first with a suitable solvent system.

  • Lyophilization (Freeze-Drying): For water-soluble products, after diluting with water, the mixture can be freeze-dried to remove both water and DMSO.[10]

Q2: What are the common byproducts in a Corey-Chaykovsky reaction and how can I remove them?

Common byproducts include:

  • Dimethyl sulfide (B99878) (DMS) or Dimethyl sulfoxide (DMSO): These are formed from the ylide during the reaction.[11][12] DMS is volatile and can often be removed under vacuum. DMSO is removed as described in Q1.

  • Unreacted starting materials: Aldehydes, ketones, or enones that did not react.

  • Products from side reactions: Such as those arising from the Sommelet-Hauser rearrangement.

These byproducts can typically be separated from the desired epoxide or cyclopropane (B1198618) product using column chromatography.

Q3: What type of column chromatography is best for purifying epoxides and cyclopropanes?

Normal-phase column chromatography is generally the most effective method.

  • Stationary Phase: Silica gel is the most common choice.[4][5][6] For acid-sensitive epoxides, neutral alumina can be a better alternative.[4][5]

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.[13] The separation is based on polarity; less polar compounds elute first.[14] Since epoxides and cyclopropanes are often less polar than the starting carbonyl compounds and DMSO, they will elute earlier.

Experimental Protocol: General Procedure for Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel or alumina as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the column.

  • Elute the Components: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Collect and Analyze Fractions: Collect the eluting solvent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for a Typical Corey-Chaykovsky Reaction and Purification

Corey_Chaykovsky_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Ylide_Formation Ylide Formation (e.g., Trimethylsulfonium iodide + Base in DMSO) Reaction Reaction with Carbonyl/Enone Ylide_Formation->Reaction Quench Quench Reaction (e.g., with water) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Water and Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., with MgSO4 or Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (e.g., Silica gel, Hexane/Ethyl Acetate gradient) Concentration->Chromatography Analysis Analyze Fractions (TLC) Chromatography->Analysis Combine_Pure Combine Pure Fractions and Concentrate Analysis->Combine_Pure Pure_Product Pure Epoxide/Cyclopropane Combine_Pure->Pure_Product

A general workflow for a Corey-Chaykovsky reaction and subsequent purification.

Q4: How can I separate diastereomers of the product?

The separation of diastereomers can be challenging but is often achievable with careful chromatography.

  • Column Chromatography: Use a high-resolution silica gel and a finely tuned eluent system. A shallow gradient or isocratic elution with a specific solvent mixture might be necessary to achieve separation.[13][15][16]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a normal-phase or sometimes a chiral stationary phase can be very effective.[17]

  • Recrystallization: If the product is a solid, recrystallization can sometimes be used to isolate one diastereomer, as they may have different solubilities in a particular solvent system. It has been noted that recrystallization can improve the enantiomeric excess of cyclopropane products.[18]

Q5: My epoxide product seems to be opening during purification. What can I do?

Epoxides can be sensitive to acidic conditions.

  • Avoid Acidic Conditions: Ensure that all solvents and glassware are free of acid.

  • Use Neutral or Basic Chromatography: As mentioned in Q3, use neutral alumina as the stationary phase or add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to your eluent when using silica gel.

  • Mild Workup: During the workup, avoid strong acidic washes. Use saturated ammonium (B1175870) chloride solution for quenching if necessary, followed by water and brine washes.

References

Impact of base selection on dimethylsulfoxonium methylide generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the impact of base selection on the generation of dimethylsulfoxonium methylide for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Low or no yield of the desired epoxide or cyclopropane (B1198618) product.

Possible Cause 1: Inefficient generation of dimethylsulfoxonium methylide.

  • Troubleshooting Steps:

    • Verify Base Strength and Suitability: The pKa of the trimethylsulfoxonium (B8643921) salt is approximately 18, requiring a strong base for efficient deprotonation.[1]

      • Sodium hydride (NaH): A commonly used and effective base. Ensure the NaH is fresh and not passivated.

      • Potassium t-butoxide (KOt-Bu): Another effective strong base.[2]

      • Organic Bases: For certain applications, organic bases like 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine (MTBD) can provide high yields, particularly in acetonitrile.[3]

    • Optimize Reaction Time and Temperature for Ylide Formation:

      • When using NaH in DMF, stirring for 45 minutes at room temperature is a common procedure before adding the substrate.[4]

      • With KOt-Bu in THF, heating to reflux for 2 hours can be employed to ensure complete ylide formation.[5]

    • Solvent Choice: The choice of solvent is critical for ylide stability and reactivity.[1]

      • DMSO and THF are the most common and effective solvents for generating dimethylsulfoxonium methylide.[1]

      • For in situ generation with organic bases, acetonitrile has been shown to be effective.[1][3]

Possible Cause 2: Unwanted side reactions.

  • Troubleshooting Steps:

    • Consider the Substrate: With α,β-unsaturated carbonyl compounds, dimethylsulfoxonium methylide typically yields cyclopropanes, while dimethylsulfonium methylide favors epoxide formation.[6][7] Ensure you are using the correct ylide for your desired product.

    • Base-Induced Side Reactions: Highly basic conditions can lead to undesired reactions such as elimination.[6] If this is suspected, consider using a milder base or optimizing the reaction temperature.

    • Reaction with Esters: Dimethylsulfoxonium methylide can react with esters, leading to the corresponding carboxylate salt, particularly in the presence of adventitious water.[8] Ensure all reagents and solvents are anhydrous if working with ester-containing substrates.

Issue: Poor diastereoselectivity in cyclopropanation reactions.

  • Troubleshooting Steps:

    • Solvent System Optimization: The solvent can significantly influence diastereoselectivity. For some α,β-unsaturated ketones, a mixed solvent system of THF and DMF has been shown to be effective.[1][6]

    • Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity. Reactions are commonly run at temperatures ranging from -78 °C to room temperature.[4][6]

    • Choice of Base: Different bases can lead to varying diastereomeric ratios (dr). For example, in one study, NaH gave a dr of 2:1, while LiHMDS resulted in a dr of 3.5:1.[6]

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for generating dimethylsulfoxonium methylide?

A1: The optimal base depends on your specific substrate, desired outcome, and reaction conditions.

  • Sodium hydride (NaH) is a widely used and reliable choice, often providing high yields.[1][6]

  • Potassium t-butoxide (KOt-Bu) is another excellent option and has been shown to be optimal in certain syntheses.[2]

  • Organic bases , such as MTBD, can be advantageous for their operational simplicity and high efficiency in specific solvent systems like acetonitrile.[3]

  • Other bases like caesium carbonate and lithium bis(trimethylsilyl)amide (LiHMDS) have also been successfully employed, offering alternatives that may provide better yields or stereoselectivity for particular substrates.[6]

Q2: How does the choice of base affect the yield and diastereoselectivity?

A2: The choice of base can have a significant impact on both yield and diastereoselectivity. The following table summarizes the results from a study on the reaction of a tethered bis-enone with dimethylsulfoxonium methylide using different bases.[6]

BaseSolventYield (%)Diastereoselectivity (dr)
Sodium Hydride (NaH)DMF842:1
Potassium t-butoxide (KOt-Bu)DMF631.7:1
Caesium Carbonate (Cs₂CO₃)DMF761.7:1
Lithium bis(trimethylsilyl)amideDMF653.5:1
Sodium Hydride (NaH)CH₃CN661.3:1

Q3: Can I generate the ylide in situ?

A3: Yes, in situ generation of dimethylsulfoxonium methylide is a common and convenient procedure.[3] This is typically achieved by mixing the trimethylsulfoxonium salt and the base in the appropriate solvent, followed by the addition of the substrate.

Q4: What is the difference in reactivity between dimethylsulfoxonium methylide and dimethylsulfonium methylide?

A4: Dimethylsulfoxonium methylide is a more stabilized ylide compared to dimethylsulfonium methylide.[1][6] This difference in stability leads to different reactivity profiles, especially with α,β-unsaturated carbonyl compounds. Dimethylsulfoxonium methylide preferentially undergoes 1,4-addition to give cyclopropanes, while the less stable dimethylsulfonium methylide typically performs a 1,2-addition to yield epoxides.[6][7]

Experimental Protocols

Protocol 1: Generation of Dimethylsulfoxonium Methylide using Sodium Hydride (NaH)

This protocol is adapted from a procedure for cyclopropanation of α,β-unsaturated ketones.[4]

  • In a flame-dried round-bottomed flask under a nitrogen atmosphere, add sodium hydride (2 equivalents) and trimethylsulfoxonium iodide (2 equivalents).

  • Add anhydrous dimethylformamide (DMF).

  • Stir the suspension at room temperature for 45 minutes.

  • The resulting mixture containing dimethylsulfoxonium methylide is ready for the addition of the substrate.

Protocol 2: Generation of Dimethylsulfoxonium Methylide using Potassium t-Butoxide (KOt-Bu)

This protocol is based on a procedure for the synthesis of a dimethylsulfoxonium ylide derivative.[5]

  • To a three-necked, round-bottomed flask flushed with nitrogen, add trimethylsulfoxonium iodide (3 equivalents).

  • Add anhydrous tetrahydrofuran (B95107) (THF).

  • Add a 1.0 M solution of potassium t-butoxide in THF (3 equivalents).

  • Heat the mixture at reflux for 2 hours.

  • The resulting solution of dimethylsulfoxonium methylide (containing precipitated potassium iodide) is then cooled to the desired temperature for reaction with the substrate.

Visualizations

Generation_Workflow cluster_reagents Starting Materials cluster_process Ylide Generation cluster_product Product Salt Trimethylsulfoxonium Salt Mixing Mix Reagents Salt->Mixing Base Base (e.g., NaH, KOtBu) Base->Mixing Solvent Anhydrous Solvent (e.g., THF, DMSO) Solvent->Mixing Stirring Stir at appropriate temperature and time Mixing->Stirring Deprotonation Ylide Dimethylsulfoxonium Methylide Solution Stirring->Ylide

Caption: Workflow for the generation of dimethylsulfoxonium methylide.

Corey_Chaykovsky_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Ylide Dimethylsulfoxonium Methylide Addition 1,4-Michael Addition Ylide->Addition Enone α,β-Unsaturated Ketone Enone->Addition Betaine Betaine Intermediate Addition->Betaine Nucleophilic Attack RingClosure Intramolecular SN2 Reaction Betaine->RingClosure Ring Closure Cyclopropane Cyclopropyl Ketone RingClosure->Cyclopropane Product Formation DMSO Dimethyl Sulfoxide (DMSO) RingClosure->DMSO Leaving Group

References

Technical Support Center: Solvent Effects on the Diastereoselectivity of Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to diastereoselectivity, with a specific focus on the influence of solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in controlling the diastereoselectivity of a cyclopropanation reaction?

A1: Solvents can influence the diastereoselectivity of a cyclopropanation reaction in several ways. They can affect the rate of the reaction, the stability of intermediates and transition states, and the aggregation state of the reagents.[1][2] The polarity, coordinating ability, and even the acidity of the solvent can play a crucial role in determining the stereochemical outcome.[1][3] For instance, in Simmons-Smith reactions, the rate of cyclopropanation decreases as the basicity of the solvent increases.[1]

Q2: Can changing the solvent improve a low diastereomeric ratio (d.r.)?

A2: Absolutely. In many cases, simply changing the solvent is a powerful strategy to enhance diastereoselectivity. For example, in palladium-catalyzed cyclopropanation of unactivated alkenes with sulfur ylides, switching from aprotic solvents like THF or DCE to a more acidic solvent like hexafluoroisopropanol (HFIP) can dramatically improve the diastereomeric ratio.[3]

Q3: Are there general solvent recommendations for specific types of cyclopropanation reactions?

A3: Yes, while optimization is often necessary, there are some general guidelines:

  • Simmons-Smith Reaction: Non-complexing solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are often preferred, especially for less nucleophilic alkenes, as they do not coordinate strongly with the electrophilic zinc carbenoid.[1][4] Ethereal solvents are also commonly used.[5]

  • Transition-Metal Catalyzed (e.g., Rh, Cu) Reactions with Diazo Compounds: The choice of solvent can be critical and is often catalyst-dependent. Non-polar solvents like pentane (B18724) have been shown to be effective in some systems.[6]

  • Ylide-Based Cyclopropanations: The solvent can significantly influence the reactivity and selectivity. As mentioned, acidic solvents like trifluoroethanol (TFE) and HFIP have proven beneficial in certain palladium-catalyzed systems.[3]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in Simmons-Smith Cyclopropanation

Symptoms:

  • The desired cyclopropane (B1198618) is formed, but as a mixture of diastereomers with a low d.r.

  • The reaction is sluggish or gives a low yield in addition to poor selectivity.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The use of highly coordinating solvents can interfere with the desired transition state geometry, especially in substrate-directed reactions.

    • Solution: Switch to a non-basic, non-complexing solvent. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are excellent starting points.[1] For reactions directed by a hydroxyl group, the choice of solvent can be critical in achieving high selectivity.[5]

  • Reagent Purity and Preparation: The quality of the diiodomethane (B129776) and the activation of the zinc-copper couple are crucial.

    • Solution: Use freshly distilled diiodomethane. Ensure the zinc-copper couple is properly activated. An alternative is the use of diethylzinc (B1219324) (Furukawa's modification), which can sometimes provide higher selectivity.[5]

  • Temperature: The reaction temperature can influence the selectivity.

    • Solution: Running the reaction at a lower temperature may improve the diastereoselectivity, although it might require longer reaction times.

Issue 2: Poor Diastereoselectivity in a Transition Metal-Catalyzed Cyclopropanation with a Diazo Compound

Symptoms:

  • A mixture of cis/trans (or syn/anti) diastereomers is obtained.

  • The selectivity is highly dependent on the substrate.

Possible Causes and Solutions:

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the catalyst-carbene intermediate and its approach to the alkene.

    • Solution: Screen a range of solvents with varying polarities. For some rhodium-catalyzed reactions, non-polar solvents like pentane have been shown to enhance stereoselectivity.[6] In other cases, donor solvents like diethyl ether or THF can be beneficial for trans selectivity.[7]

  • Catalyst Choice: The ligand environment around the metal center is a primary determinant of stereoselectivity.

    • Solution: If solvent screening is ineffective, consider changing the catalyst. Different chiral ligands on rhodium or copper catalysts can have a profound impact on the diastereoselectivity.

  • Steric and Electronic Effects: The substituents on both the alkene and the diazo compound can influence the outcome.

    • Solution: While not a solvent effect, it's important to recognize that sterically bulky diazoacetates tend to favor the trans product.[7]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of solvents on the diastereoselectivity of cyclopropanation reactions from cited literature.

Table 1: Solvent Effects on the Diastereoselective Cyclopropanation of an Unactivated Alkene with a Sulfur Ylide Catalyzed by Pd(OAc)₂ [3]

EntrySolventYield (%)Diastereomeric Ratio (d.r.)
1Acetonitrile752:1
2DCE, TFT, THFHigh1:1
3DMSOHighEnhanced over aprotic solvents
4TFE904:1
5HFIP967:1

Table 2: Solvent Effects on the Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol [5]

EntrySolventDiastereomeric Ratio (syn:anti)
1Non-complexing SolventHigh (favoring syn)
2Ether2:1

Key Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Zinc-Copper Couple (4.0 equiv)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the zinc-copper couple.

  • Add the anhydrous solvent, followed by the alkene.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the diiodomethane dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite, washing with the reaction solvent.

  • Extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Diastereoselective Cyclopropanation with a Sulfur Ylide[3]

Materials:

  • Alkene (1.0 equiv)

  • Sulfur ylide (1.2 equiv)

  • Pd(OAc)₂ (5 mol %)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To a reaction vessel, add the alkene, sulfur ylide, and Pd(OAc)₂.

  • Add HFIP as the solvent.

  • Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the required time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired cyclopropane.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Alkene, Ylide, & Pd(OAc)₂ add_solvent Add HFIP Solvent reagents->add_solvent 1. heat Heat to 60°C add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor 2. quench Cool & Concentrate monitor->quench purify Column Chromatography quench->purify 3. product Diastereomerically Enriched Cyclopropane purify->product

Caption: Workflow for Pd-catalyzed cyclopropanation.

solvent_effect_logic start Low Diastereoselectivity Observed solvent_check Is the solvent optimal for the reaction type? start->solvent_check aprotic Aprotic Solvents (e.g., THF, DCE) solvent_check->aprotic No (for Pd/Ylide) non_coord Non-Coordinating Solvents (e.g., DCM) solvent_check->non_coord No (for Simmons-Smith) high_dr Improved Diastereoselectivity solvent_check->high_dr Yes acidic Acidic Solvents (e.g., TFE, HFIP) aprotic->acidic Switch to acidic->high_dr Leads to non_coord->high_dr Leads to

Caption: Troubleshooting solvent choice for diastereoselectivity.

References

Technical Support Center: Managing Dimethylsulfoxonium Methylide In Situ

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with dimethylsulfoxonium methylide, particularly in the context of the Corey-Chaykovsky reaction.

Frequently Asked Questions (FAQs)

Q1: My Corey-Chaykovsky reaction is not working, and I'm recovering my starting material. What are the likely causes?

A1: There are several potential reasons for a failed reaction:

  • Inefficient Ylide Generation: The most common issue is the failure to form the dimethylsulfoxonium methylide in situ. This can be due to:

    • Inactive Base: The base used (e.g., sodium hydride, potassium tert-butoxide) may be old or have been improperly stored, leading to deactivation. Using fresh, high-quality base is crucial.

    • Insufficient Base: Ensure at least a stoichiometric equivalent of base is used relative to the trimethylsulfoxonium (B8643921) salt.

    • Wet Solvent: The presence of moisture will quench the strong base and the ylide. Ensure all solvents (e.g., DMSO, THF) are anhydrous.[1]

  • Low Reaction Temperature: While some reactions proceed at room temperature or even elevated temperatures, the initial ylide formation is often performed at lower temperatures. If the subsequent reaction with the electrophile is sluggish, a gradual increase in temperature might be necessary.

  • Sterically Hindered Substrate: Extremely bulky ketones or aldehydes may react very slowly or not at all.

Q2: I am observing the formation of a cyclopropane (B1198618) instead of the expected epoxide. Why is this happening?

A2: This outcome is characteristic of the reaction with α,β-unsaturated carbonyl compounds (enones). Dimethylsulfoxonium methylide is a "stabilized" or "soft" ylide.[2][3] This nature favors a 1,4-conjugate addition (Michael addition) to the enone, which is followed by an intramolecular ring closure to form a cyclopropane.[4][5] To obtain the epoxide via 1,2-addition, the less stable, "non-stabilized" sulfur ylide, dimethylsulfonium methylide, is typically used.[3]

Q3: My reaction is giving a low yield of the desired product along with several byproducts. How can I improve the selectivity?

A3: Low yields and byproduct formation can often be traced back to reaction conditions. Consider the following adjustments:

  • Temperature Control: The stability of the ylide is temperature-dependent. Generating the ylide at a controlled temperature (e.g., 0 °C) before adding the substrate can prevent premature decomposition.[6] Some substrates may require heating to react, but this should be done cautiously after the initial addition.

  • Solvent Choice: The choice of solvent is critical.[2] While DMSO is common for ylide generation, solvent mixtures like THF/DMF can significantly influence diastereoselectivity in cyclopropanation reactions.[2][7] For certain applications, using an organic base in a solvent like acetonitrile (B52724) has been shown to provide high efficiency.[8]

  • Order of Addition: Typically, the ylide is generated first, followed by the slow addition of the electrophile (ketone, aldehyde, enone). This helps to maintain a low concentration of the electrophile and can minimize side reactions.

Q4: What are the best practices for handling the precursor, trimethylsulfoxonium iodide?

A4: Trimethylsulfoxonium iodide should be handled with care, following standard laboratory safety procedures. It is an irritant to the eyes, respiratory system, and skin.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[10][11][12]

  • Handling: Avoid creating dust.[10][12] Use in a well-ventilated area or a fume hood.[10][11]

  • Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area, protected from light and moisture.[10][12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Reaction / Starting Material Recovered 1. Inactive base (e.g., NaH, KOt-Bu).2. Wet solvents or reagents.3. Insufficient reaction temperature.1. Use a fresh, unopened container of the base or test the activity of the existing batch.2. Use anhydrous solvents. Dry the trimethylsulfoxonium salt in a desiccator over a drying agent before use.[14]3. After initial ylide formation and substrate addition at low temperature, slowly warm the reaction to room temperature or gently heat as needed.[14]
Low Product Yield 1. Ylide decomposition.2. Competing side reactions.3. Sub-optimal solvent.1. Maintain appropriate temperature control throughout the reaction. Generate and use the ylide promptly.2. Add the substrate solution slowly to the pre-formed ylide to avoid high concentrations of the substrate.3. Experiment with different solvents or solvent mixtures (e.g., DMSO, THF, DMF, or combinations thereof) to find the optimal conditions for your specific substrate.[7]
Formation of Cyclopropane instead of Epoxide Reaction with an α,β-unsaturated carbonyl substrate.This is the expected outcome for dimethylsulfoxonium methylide with enones.[5] To favor epoxide formation, switch to the less stable dimethylsulfonium methylide (generated from trimethylsulfonium (B1222738) iodide and a strong base).
Poor Diastereoselectivity (in cyclopropanations) Reaction conditions are not optimized for stereocontrol.Diastereoselectivity can be highly dependent on the substrate's protecting groups, the solvent system, and the reaction temperature. Systematically screen these variables. For example, using a DMF/THF solvent mixture at -30 °C has been shown to be effective for certain substrates.[7]

Experimental Protocols

Protocol 1: In Situ Generation of Dimethylsulfoxonium Methylide and Epoxidation of a Ketone

This protocol is a general procedure for the Corey-Chaykovsky epoxidation.

  • Preparation: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Washing: Wash the NaH with anhydrous petroleum ether or hexane (B92381) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the solvent.

  • Ylide Formation: Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the flask. Then, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the stirred suspension. The temperature will rise, and hydrogen gas will evolve. Stir the resulting milky-white suspension at room temperature until gas evolution ceases (typically 30-60 minutes). The dimethylsulfoxonium methylide has now been formed in situ.

  • Reaction: Cool the ylide solution in an ice bath. Add a solution of the ketone (1.0 equivalent) in anhydrous DMSO dropwise, maintaining the internal temperature below 25 °C.

  • Workup: After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature, or gently heat to 50-60 °C if the reaction is sluggish.[14] Pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Protocol 2: In Situ Generation and Cyclopropanation of an α,β-Unsaturated Ketone

This protocol details the typical procedure for cyclopropanation.

  • Ylide Generation: Prepare the dimethylsulfoxonium methylide solution in anhydrous DMSO or a THF/DMF mixture using NaH and trimethylsulfoxonium iodide as described in Protocol 1, steps 1-3.

  • Reaction: Cool the ylide solution to the desired temperature (e.g., -30 °C to 0 °C) to optimize diastereoselectivity.[7] Add a solution of the α,β-unsaturated ketone (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench the reaction by pouring it into cold water. Extract with an organic solvent, wash the organic phase, dry, and concentrate. Purify the resulting crude cyclopropyl (B3062369) ketone by column chromatography.

Visualizations

in_situ_generation_and_reaction precursor Trimethylsulfoxonium Salt (Me₃S(O)I) ylide Dimethylsulfoxonium Methylide (In Situ) precursor->ylide Deprotonation in DMSO/THF base Strong Base (e.g., NaH, KOtBu) base->ylide Deprotonation in DMSO/THF betaine Betaine Intermediate ylide->betaine 1,2-Addition enolate Enolate Intermediate ylide->enolate 1,4-Addition (Michael) carbonyl Ketone / Aldehyde carbonyl->betaine enone α,β-Unsaturated Carbonyl enone->enolate epoxide Epoxide betaine->epoxide Intramolecular SN2 dmso DMSO (leaving group) betaine->dmso cyclopropane Cyclopropane enolate->cyclopropane Intramolecular SN2 enolate->dmso

Caption: In situ generation and divergent reactivity of dimethylsulfoxonium methylide.

Caption: Troubleshooting workflow for Corey-Chaykovsky reactions.

References

Preventing byproduct formation in aziridination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during aziridination reactions, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aziridination reaction is producing a significant amount of enamine byproduct. What are the likely causes and how can I suppress its formation?

A1: Enamine formation is a common side reaction in aziridinations, particularly when using certain substrates and catalysts. It often arises from a competitive reaction pathway to the desired nitrene transfer.

Potential Causes:

  • Reaction Mechanism: The mechanism of enamine formation can be complex and substrate-dependent, sometimes involving a pinacol-type rearrangement side reaction.

  • Catalyst Choice: The nature of the metal catalyst and its ligand system can significantly influence the selectivity between aziridination and enamine formation.

  • Reaction Conditions: Temperature, solvent, and the concentration of reactants can all play a role in favoring one pathway over the other.

Troubleshooting Strategies:

  • Catalyst and Ligand Screening: Experiment with different transition metal catalysts (e.g., Rh, Cu, Fe) and a variety of ligands. For instance, in some systems, moving from a copper-based to a rhodium-based catalyst can significantly reduce enamine formation.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the desired, lower-energy transition state for aziridination.

    • Solvent: The polarity and coordinating ability of the solvent can impact the stability of intermediates. Screen a range of solvents (e.g., dichloromethane (B109758), toluene, acetonitrile) to find the optimal one for your system.

  • Choice of Nitrene Source: The reactivity of the nitrene precursor can influence the reaction pathway. Consider using alternative nitrene sources that may favor direct aziridination.

Q2: I am observing significant allylic C-H amination as a byproduct. How can I improve the chemoselectivity for aziridination?

A2: Allylic C-H amination is a well-known competing reaction in nitrene chemistry, especially with substrates that possess reactive allylic C-H bonds.[1][2] This side reaction is often attributed to the involvement of triplet nitrene intermediates.[1]

Potential Causes:

  • Nitrene Spin State: The reaction can proceed through either a singlet or a triplet nitrene intermediate. Singlet nitrenes are more likely to undergo concerted C-H insertion, leading to amination, while triplet nitrenes can favor stepwise addition to the double bond, resulting in the aziridine (B145994).[1]

  • Catalyst System: The choice of catalyst and ligands plays a crucial role in controlling the spin state and reactivity of the nitrene intermediate.

  • Photochemical Conditions: In photolytic reactions, direct irradiation can generate a mixture of singlet and triplet nitrenes, leading to poor selectivity.[1]

Troubleshooting Strategies:

  • Catalyst Selection: Employ catalysts known to favor aziridination over C-H amination. For example, certain rhodium and copper complexes with specific ligand architectures can enhance selectivity.

  • Use of Photosensitizers: In photochemical reactions, the use of a triplet photosensitizer can selectively generate the triplet nitrene, which preferentially undergoes aziridination.[1] The triplet energy of the sensitizer (B1316253) should be matched with the azide (B81097) precursor for efficient energy transfer.[1]

  • Control of Reaction Conditions: Fine-tuning the solvent and temperature can also influence the relative rates of aziridination and C-H amination.

Q3: My asymmetric aziridination is resulting in low diastereoselectivity. What factors can I adjust to improve this?

A3: Achieving high diastereoselectivity is critical when synthesizing chiral aziridines. Several factors can influence the stereochemical outcome of the reaction.

Potential Causes:

  • Chiral Auxiliary: In reactions involving chiral imines, the nature of the chiral auxiliary on the nitrogen atom is paramount for directing the stereochemistry.

  • Reaction Conditions: Solvent and temperature can have a significant impact on the diastereomeric ratio.

  • Substrate Structure: The steric and electronic properties of the alkene and the imine can influence the facial selectivity of the attack.

Troubleshooting Strategies:

  • Optimize the Chiral Auxiliary: For reactions like the Corey-Chaykovsky aziridination, using a bulky and stereodirecting group, such as an N-tert-butanesulfinyl group, can lead to high diastereoselectivity.[1]

  • Temperature Optimization: Lowering the reaction temperature generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1]

  • Solvent Screening: The choice of solvent can influence the conformation of the substrate and catalyst, thereby affecting the stereochemical outcome. A systematic screen of solvents is recommended.

  • Catalyst Control: In catalyst-controlled reactions, the choice of the chiral ligand is critical. For instance, planar chiral rhodium indenyl catalysts have shown excellent catalyst-controlled diastereoselectivity in the aziridination of alkenes with pre-existing stereocenters.

Quantitative Data Summary

The following tables summarize quantitative data from various aziridination reactions, highlighting the impact of different catalysts and conditions on product yield and byproduct formation.

Table 1: Rhodium-Catalyzed Aziridination of Unactivated Terminal Alkenes [3]

EntryAlkene SubstrateCatalyst (mol%)Nitrene SourceSolventTemp (°C)Yield (%)e.r.
15-hexen-1-ol2NsNHOPivToluene404995:5
2Phthalimide-protected amine2NsNHOPivToluene405294:6
3N-alkyl acetamide2NsNHOPivToluene407194:6
4Alkyl halide2NsNHOPivToluene408896:4
5Boronic ester2NsNHOPivToluene405695:5

Table 2: Copper-Catalyzed Aziridination of Styrene Derivatives [4]

EntryStyrene DerivativeCatalyst (mol%)Nitrene SourceSolventYield (%)Byproducts
1Styrene5PhI=NTsDichloromethane85Not specified
24-Methylstyrene5PhI=NTsDichloromethane90Not specified
34-Chlorostyrene5PhI=NTsDichloromethane75Not specified
44-Methoxystyrene5PhI=NTsDichloromethaneLowPolymeric material

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Aziridination of Olefins [5][6]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the rhodium(II) catalyst (e.g., [Rh₂(OAc)₄], 2 mol%).

  • Addition of Reagents: Add the solvent (e.g., dichloromethane or toluene), followed by the olefin (1.0 equiv).

  • Initiation of Reaction: Add the nitrene precursor (e.g., {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane, 1.0 equiv) portion-wise over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or as optimized) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired aziridine.

Protocol 2: General Procedure for Copper-Catalyzed Aziridination of Olefins [7][8]

  • Catalyst Preparation: In a dried Schlenk tube, dissolve the copper catalyst (e.g., copper bromide, 10 mol%) and the ligand (e.g., 2,9-dimethyl-1,10-phenanthroline, 10 mol%) in a suitable solvent under an inert atmosphere.

  • Addition of Substrates: Add the aziridine (1.0 equiv) and the imine or isocyanate (1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the optimized temperature for the required duration.

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Once complete, quench the reaction if necessary and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography to obtain the pure product.

Visualizations

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkene Alkene Metal_Nitrenoid Metal-Nitrenoid Intermediate Alkene->Metal_Nitrenoid Nitrene_Source Nitrene Source Catalyst Catalyst Nitrene_Source->Catalyst Catalyst->Metal_Nitrenoid Aziridine Desired Aziridine Metal_Nitrenoid->Aziridine Concerted or Stepwise Addition Enamine Enamine Byproduct Metal_Nitrenoid->Enamine Rearrangement Pathway CH_Amination C-H Amination Byproduct Metal_Nitrenoid->CH_Amination C-H Insertion Pathway

Caption: Competing pathways in catalytic aziridination.

Troubleshooting_Logic Start Low Yield or Selectivity Issue Byproduct_ID Identify Major Byproduct(s) (e.g., Enamine, C-H Amination) Start->Byproduct_ID Diastereo_Troubleshoot Low Diastereoselectivity: - Optimize Chiral Auxiliary - Lower Temperature - Screen Solvents Start->Diastereo_Troubleshoot Low Diastereoselectivity Enamine_Troubleshoot Troubleshoot Enamine Formation: - Change Catalyst/Ligand - Lower Temperature - Screen Solvents Byproduct_ID->Enamine_Troubleshoot Enamine is major CH_Amination_Troubleshoot Troubleshoot C-H Amination: - Select Catalyst for Aziridination - Use Triplet Sensitizer (photochem) - Optimize Conditions Byproduct_ID->CH_Amination_Troubleshoot C-H Amination is major Optimize_Conditions General Optimization: - Catalyst Loading - Reactant Concentration - Reaction Time Enamine_Troubleshoot->Optimize_Conditions CH_Amination_Troubleshoot->Optimize_Conditions Diastereo_Troubleshoot->Optimize_Conditions Success Improved Yield and Selectivity Optimize_Conditions->Success

Caption: Troubleshooting workflow for aziridination reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dimethylsulfoxonium Methylide and Dimethylsulfonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the precise construction of molecular architectures is paramount. Sulfur ylides, particularly dimethylsulfoxonium methylide and dimethylsulfonium methylide, have emerged as indispensable reagents for the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines through the celebrated Corey-Chaykovsky reaction.[1][2][3] While both ylides serve to transfer a methylene (B1212753) group, their reactivity profiles exhibit crucial differences that dictate their synthetic outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

At a Glance: Key Differences in Reactivity

The fundamental distinction between dimethylsulfoxonium methylide, often referred to as Corey's reagent, and dimethylsulfonium methylide lies in their stability and, consequently, their reactivity and selectivity. Dimethylsulfoxonium methylide is a "stabilized" ylide, benefiting from the electron-withdrawing sulfoxonium group, which delocalizes the negative charge on the ylidic carbon.[4][5] This increased stability makes it a softer nucleophile. In contrast, dimethylsulfonium methylide is an "unstabilized" ylide, rendering it more reactive and a harder nucleophile.[2][5]

This difference in stability and nucleophilicity directly translates to their divergent reactivity with α,β-unsaturated carbonyl compounds (enones).

  • Dimethylsulfoxonium Methylide: Due to its softer nature and the reversibility of its initial addition to the carbonyl group, it preferentially undergoes a 1,4-conjugate addition (Michael addition) to the β-carbon of the enone, leading to the formation of cyclopropanes .[1][2]

  • Dimethylsulfonium Methylide: As a more reactive, harder nucleophile, its 1,2-addition to the carbonyl carbon is rapid and essentially irreversible, resulting in the formation of epoxides .[6]

Quantitative Reactivity Comparison

The differing reaction pathways and activation energies have been elucidated through Density Functional Theory (DFT) calculations, providing a quantitative basis for the observed selectivity. The reaction with chalcone, a common α,β-unsaturated ketone, serves as a prime example.

YlideReaction PathwayActivation Barrier (kcal/mol)Predominant Product
Dimethylsulfoxonium MethylideCyclopropanation (1,4-addition)17.5Cyclopropane
Epoxidation (1,2-addition)23.0-
Dimethylsulfonium MethylideCyclopropanation (1,4-addition)15.5-
Epoxidation (1,2-addition)13.3Epoxide

Data sourced from DFT calculations on the reaction with chalcone.[1]

The lower activation barrier for epoxidation with dimethylsulfonium methylide (13.3 kcal/mol) compared to cyclopropanation (15.5 kcal/mol) explains its preference for 1,2-addition. Conversely, for dimethylsulfoxonium methylide, the activation barrier for cyclopropanation (17.5 kcal/mol) is significantly lower than for epoxidation (23.0 kcal/mol), dictating the formation of the cyclopropyl (B3062369) ketone.[1]

Experimental Protocols

The successful application of these ylides hinges on their proper preparation and handling, as they are typically generated in situ due to their reactive nature.

Protocol 1: In Situ Generation and Reaction of Dimethylsulfoxonium Methylide

This protocol is adapted from a procedure for the cyclopropanation of enones.[4]

Materials:

  • Trimethylsulfoxonium (B8643921) iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • α,β-unsaturated ketone (enone)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask and stir the suspension at room temperature for 15 minutes.

  • Add trimethylsulfoxonium iodide (1.1 eq) in one portion. The mixture will warm and evolve hydrogen gas. Stir for 30 minutes at room temperature until the gas evolution ceases and the solution becomes clear.

  • Cool the ylide solution to 0 °C in an ice bath.

  • Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Add water and extract the product with the chosen organic solvent (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: In Situ Generation and Reaction of Dimethylsulfonium Methylide

This protocol is adapted from a procedure for the epoxidation of ketones.[7]

Materials:

  • Trimethylsulfonium (B1222738) iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or a mixture of DMF/THF

  • Ketone or aldehyde

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with hexanes and decant as described in Protocol 1.

  • Add anhydrous DMF (or DMF/THF mixture) to the flask.

  • Add trimethylsulfonium iodide (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the ketone or aldehyde (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution at 0 °C.

  • Add water and extract the product with an organic solvent (3 x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting epoxide by flash column chromatography.

Reaction Pathways and Workflows

The divergent reactivity of these two ylides with α,β-unsaturated carbonyls can be visualized through the following reaction pathway diagram.

G Reaction Pathways of Sulfur Ylides with α,β-Unsaturated Carbonyls sub α,β-Unsaturated Carbonyl add_12 1,2-Addition (Irreversible) sub->add_12 Hard Nucleophile add_14 1,4-Addition (Reversible) sub->add_14 Soft Nucleophile ylide_s Dimethylsulfonium Methylide ylide_s->add_12 ylide_so Dimethylsulfoxonium Methylide ylide_so->add_14 intermediate_s Betaine Intermediate (less stable) add_12->intermediate_s intermediate_so Enolate Intermediate (more stable) add_14->intermediate_so epoxide Epoxide cyclopropane Cyclopropane intermediate_s->epoxide Intramolecular SN2 intermediate_so->cyclopropane Intramolecular SN2

Caption: Divergent reaction pathways of sulfur ylides with enones.

The experimental workflow for a typical Corey-Chaykovsky reaction can be summarized as follows:

G General Experimental Workflow for Corey-Chaykovsky Reaction start Start setup Assemble Flame-Dried Glassware under N2 start->setup base Add Strong Base (e.g., NaH) setup->base solvent Add Anhydrous Solvent (e.g., DMSO, THF) base->solvent salt Add Sulfonium/Sulfoxonium Salt solvent->salt ylide_formation Ylide Formation (in situ) salt->ylide_formation carbonyl Add Carbonyl Substrate ylide_formation->carbonyl reaction Reaction (monitor by TLC) carbonyl->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for the Corey-Chaykovsky reaction.

Conclusion

The choice between dimethylsulfoxonium methylide and dimethylsulfonium methylide is a critical decision in the strategic planning of a synthesis. For the selective formation of epoxides from a wide range of aldehydes and ketones, including α,β-unsaturated ones, the highly reactive dimethylsulfonium methylide is the reagent of choice. Conversely, when the goal is the diastereoselective synthesis of cyclopropanes from enones, the more stable dimethylsulfoxonium methylide provides the desired 1,4-adduct. A thorough understanding of their inherent reactivity, supported by the quantitative data and reliable protocols presented in this guide, will empower researchers to harness the full synthetic potential of these versatile sulfur ylides.

References

A Comparative Guide to the Corey-Chaykovsky and Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds and the synthesis of specific functional groups are paramount. Among the arsenal (B13267) of named reactions available to researchers, the Corey-Chaykovsky and Wittig reactions stand out as powerful methods for the transformation of carbonyl compounds. While both reactions utilize ylides, they lead to distinct products, making their comparative understanding essential for strategic synthetic planning in research and drug development. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams.

At a Glance: Key Differences

FeatureCorey-Chaykovsky ReactionWittig Reaction
Ylide Sulfur YlidePhosphorus Ylide (Wittig Reagent)
Primary Product Epoxides, Aziridines, or CyclopropanesAlkenes (Olefins)
Key Intermediate Betaine (B1666868)Oxaphosphetane
Driving Force Ring strain release and formation of a stable sulfide/sulfoxide (B87167)Formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide
Stereoselectivity Generally diastereoselective, favoring trans products.[1]Highly dependent on the ylide's stability; stabilized ylides favor E-alkenes, while non-stabilized ylides favor Z-alkenes.[2]

Reaction Mechanisms

The fundamental difference in the outcome of these two reactions stems from the nature of the heteroatom in the ylide and the stability of the subsequent intermediates and byproducts.

Corey-Chaykovsky Reaction Mechanism

The Corey-Chaykovsky reaction proceeds through the nucleophilic addition of a sulfur ylide to a carbonyl, imine, or enone.[3] The resulting betaine intermediate undergoes an intramolecular S"N"2 reaction, where the negatively charged oxygen or nitrogen attacks the carbon bearing the sulfonium (B1226848) group, which acts as a good leaving group. This ring-closing step leads to the formation of an epoxide, aziridine, or cyclopropane.[4]

Corey_Chaykovsky_Mechanism carbonyl R1(C=O)R2 betaine R1R2C(-O-)-CH2-S+(CH3)2 carbonyl->betaine Nucleophilic Addition ylide CH2-S+(CH3)2 epoxide Epoxide betaine->epoxide Intramolecular SN2 sulfide (CH3)2S betaine->sulfide

Caption: Mechanism of the Corey-Chaykovsky Epoxidation.

Wittig Reaction Mechanism

In contrast, the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.[2] The reaction is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[5] This intermediate is unstable and rapidly collapses to form the alkene and triphenylphosphine oxide. The exceptional stability of the phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for this reaction.[6]

Wittig_Mechanism carbonyl R1(C=O)R2 oxaphosphetane Oxaphosphetane carbonyl->oxaphosphetane [2+2] Cycloaddition ylide R3CH=P(Ph)3 ylide->oxaphosphetane alkene Alkene oxaphosphetane->alkene Cycloreversion phosphine_oxide (Ph)3P=O oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

Performance Comparison: Experimental Data

The choice between the Corey-Chaykovsky and Wittig reactions often depends on the desired product and the stereochemical outcome required. The following tables summarize typical yields and stereoselectivities for these reactions with representative substrates.

Table 1: Corey-Chaykovsky Reaction - Yield and Diastereoselectivity
SubstrateYlideProductYield (%)Diastereomeric Ratio (trans:cis)
Cyclohexanone(CH₃)₂S(O)=CH₂1-Oxaspiro[2.5]octane88[7]N/A
Benzaldehyde(CH₃)₂S=CH₂Styrene Oxide~90N/A
trans-Chalcone(CH₃)₂S(O)=CH₂trans-1,2-Dibenzoylcyclopropane>95>99:1[4]
Cyclohexanecarboxaldehyde(3-Triethylsilyl-2-propynyl)dimethylsulfonium bromide(Z)-1-Triethylsilyl-4-cyclohexyl-1-buten-3-yne epoxide7093:7 (Z:E)[8]
Table 2: Wittig Reaction - Yield and E/Z Selectivity
AldehydeYlideSolventYield (%)E:Z Ratio
BenzaldehydePh₃P=CHCO₂Me (stabilized)H₂O/NaHCO₃46.5-8795.5:4.5
2-ThiophenecarboxaldehydePh₃P=CHCO₂Me (stabilized)H₂O/NaHCO₃54.9-8799.8:0.2
AnisaldehydePh₃P=CHCO₂Me (stabilized)H₂O/NaHCO₃55.8-90.593.1:6.9
BenzaldehydePh₃P=CHCN (stabilized)H₂O/NaHCO₃56.9-86.158.8:41.2
PropanalPh₃P=CH(CH₂)₂CH₃ (non-stabilized)THFHighZ-selective[9]

Substrate Scope and Functional Group Tolerance

Both reactions are applicable to a wide range of aldehydes and ketones. However, there are notable differences in their functional group compatibility.

  • Wittig Reaction : Generally tolerates a variety of functional groups such as esters, amides, ethers, and aromatic nitro groups.[2] Sterically hindered ketones can be challenging substrates and may result in low yields, particularly with stabilized ylides.[10]

  • Corey-Chaykovsky Reaction : Also exhibits good functional group tolerance. A key difference lies in its reaction with α,β-unsaturated carbonyls. Depending on the sulfur ylide used (sulfonium vs. sulfoxonium), either epoxidation at the carbonyl (1,2-addition) or cyclopropanation at the double bond (1,4-addition) can be achieved.[11][12]

Experimental Protocols

Protocol 1: Corey-Chaykovsky Epoxidation of 4-allyl-cyclohexanone

Materials:

  • Trimethylsulfonium (B1222738) iodide (1.65 eq)

  • Dry Dimethyl sulfoxide (DMSO)

  • 4-allyl-cyclohexanone (1.0 eq)

  • Potassium tert-butoxide (1.65 eq)

  • Water

  • Ethyl ether

  • Anhydrous Magnesium sulfate

Procedure:

  • Add trimethylsulfonium iodide to dry DMSO and stir until fully dissolved.

  • Add the 4-allyl-cyclohexanone to the solution.

  • Add a solution of potassium tert-butoxide in DMSO.

  • Stir the resulting solution at room temperature for 2 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl ether.

  • Wash the organic phase with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the desired epoxide (88% yield).[7]

Protocol 2: Wittig Reaction of Benzaldehyde with a Stabilized Ylide

Materials:

  • Benzaldehyde (~60 mg, 1.0 eq)

  • (Carboxymethylene)triphenylphosphorane (1.2 eq)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a conical vial with a spin vane, add benzaldehyde.

  • While stirring, add the (carboxymethylene)triphenylphosphorane to the benzaldehyde.

  • Stir the mixture at room temperature for 15 minutes. Scrape the solids from the vial walls as needed.

  • Add hexanes (to a total volume of 3 mL) and stir rapidly to extract the product.

  • Filter the hexane (B92381) solution through a cotton-plugged pipet into a clean, tared conical vial.

  • Repeat the extraction of the reaction vial with another 1.5 mL of hexanes and combine the filtered solutions.

  • The reaction progress can be monitored by TLC using a 10% ethyl acetate/hexanes mobile phase.

  • Isolate the product by evaporating the solvent.

Logical Workflow for Reaction Selection

Choosing between the Corey-Chaykovsky and Wittig reactions is dictated by the desired final product. The following flowchart provides a simple decision-making guide.

Reaction_Choice start Starting Material: Aldehyde or Ketone product_type Desired Product? start->product_type alkene Alkene (C=C bond) product_type->alkene Alkene epoxide_cyclopropane Epoxide, Aziridine, or Cyclopropane product_type->epoxide_cyclopropane 3-membered ring wittig Use Wittig Reaction alkene->wittig corey Use Corey-Chaykovsky Reaction epoxide_cyclopropane->corey stereochem_wittig Consider Ylide Stability for E/Z control wittig->stereochem_wittig stereochem_corey Expect trans-product for diastereoselectivity corey->stereochem_corey

References

A Comparative Guide to the Regioselectivity of Sulfonium and Sulfoxonium Ylides in Carbonyl Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Johnson-Corey-Chaykovsky reaction, a cornerstone of modern organic synthesis, utilizes sulfur ylides for the formation of three-membered rings such as epoxides and cyclopropanes.[1] A critical aspect of this reaction is the pronounced difference in regioselectivity observed between two common classes of sulfur ylides: sulfonium (B1226848) ylides and sulfoxonium ylides, particularly in their reactions with α,β-unsaturated carbonyl compounds.[2] This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid in the strategic selection of the appropriate reagent for specific synthetic transformations.

Unraveling the Regioselectivity: 1,2-Addition vs. 1,4-Addition

The divergent reactivity of sulfonium and sulfoxonium ylides stems from their differing stabilities, which influences the kinetic and thermodynamic pathways of the reaction.

Sulfonium ylides , such as dimethylsulfonium methylide, are considered "unstabilized" or "hard" nucleophiles.[2] Their reactions with α,β-unsaturated carbonyl compounds are typically under kinetic control, favoring a rapid and irreversible 1,2-addition to the electrophilic carbonyl carbon.[1] This pathway leads predominantly to the formation of epoxides .[3]

In contrast, sulfoxonium ylides , like dimethylsulfoxonium methylide (often referred to as Corey's ylide), are stabilized by the adjacent electron-withdrawing sulfoxonium group, rendering them "soft" nucleophiles.[2][4] Their reaction with enones is thermodynamically controlled. While the initial 1,2-addition to the carbonyl group is reversible, the thermodynamically more stable product is formed through a 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond, resulting in the formation of cyclopropanes .[1][4]

Data Presentation: A Quantitative Comparison

The differing regioselectivity is clearly demonstrated in the reactions of these ylides with various α,β-unsaturated carbonyl compounds. The following table summarizes key experimental data for the reactions of dimethylsulfonium methylide and dimethylsulfoxonium methylide with chalcone (B49325) and cyclohexenone.

SubstrateYlideProductYield (%)Reference
Chalcone Dimethylsulfonium Methylide1,2-diphenyl-3-benzoyl-oxirane (Epoxide)87%[5]
Dimethylsulfoxonium Methylide1-benzoyl-2-phenylcyclopropane (Cyclopropane)95%[5]
Cyclohexenone Dimethylsulfonium Methylide1-oxaspiro[2.5]oct-4-ene (Epoxide)~88% (with allyl cyclohexanone)[6]
Dimethylsulfoxonium MethylideBicyclo[4.1.0]heptan-2-one (Cyclopropane)High Yield (qualitative)[3]

Mechanistic Pathways

The distinct reaction outcomes are governed by the stability of the ylides and the reversibility of the initial addition step.

G cluster_sulfonium Sulfonium Ylide (1,2-Addition) cluster_sulfoxonium Sulfoxonium Ylide (1,4-Addition) Enone_S α,β-Unsaturated Carbonyl Betaine_S Betaine Intermediate (Irreversible) Enone_S->Betaine_S 1,2-Addition (Fast, Irreversible) Ylide_S Dimethylsulfonium Methylide Ylide_S->Betaine_S Epoxide Epoxide Betaine_S->Epoxide Intramolecular SN2 (Fast) Enone_SO α,β-Unsaturated Carbonyl Betaine_12_SO Betaine Intermediate (1,2-Adduct, Reversible) Enone_SO->Betaine_12_SO 1,2-Addition (Reversible) Enolate Enolate Intermediate Enone_SO->Enolate 1,4-Addition (Thermodynamically Favored) Ylide_SO Dimethylsulfoxonium Methylide Ylide_SO->Betaine_12_SO Ylide_SO->Enolate Cyclopropane (B1198618) Cyclopropane Enolate->Cyclopropane Intramolecular SN2 (Fast)

Caption: Reaction mechanisms of sulfonium and sulfoxonium ylides.

Experimental Protocols

Detailed methodologies for the in situ generation of the ylides and their subsequent reactions are provided below.

General Experimental Workflow

G Start Start PrepYlide Prepare Sulfonium or Sulfoxonium Salt Start->PrepYlide GenYlide In situ Generation of Ylide (Base, Anhydrous Solvent) PrepYlide->GenYlide AddSubstrate Addition of α,β-Unsaturated Carbonyl GenYlide->AddSubstrate Reaction Reaction at Appropriate Temperature AddSubstrate->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Corey-Chaykovsky reactions.
Protocol 1: Epoxidation of an α,β-Unsaturated Ketone with Dimethylsulfonium Methylide

This protocol is adapted from the reaction of allyl cyclohexanone.[6]

1. Ylide Generation:

  • To a stirred solution of trimethylsulfonium (B1222738) iodide (1.65 eq) in dry dimethyl sulfoxide (B87167) (DMSO, 25 mL) under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 eq).

  • Stir the mixture until the salt is completely dissolved.

  • Slowly add a solution of potassium tert-butoxide (1.65 eq) in dry DMSO (17 mL).

2. Reaction:

  • Stir the resulting solution at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Workup and Purification:

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.

Protocol 2: Cyclopropanation of an α,β-Unsaturated Ketone with Dimethylsulfoxonium Methylide

This protocol is a general procedure adapted from the reaction with chalcone.[5]

1. Ylide Generation:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, place sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Wash the NaH with anhydrous hexane (B92381) and decant the hexane.

  • Add anhydrous DMSO to the flask.

  • Heat the mixture to 70-75 °C for approximately 45 minutes or until the evolution of hydrogen ceases, yielding a solution of dimsyl sodium.

  • Cool the solution to room temperature.

  • Add trimethylsulfoxonium (B8643921) iodide (1.1 eq) portion-wise to the dimsyl sodium solution. Stir for 10 minutes to form the dimethylsulfoxonium methylide.

2. Reaction:

  • Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add the solution of the enone dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture for the appropriate time (monitor by TLC).

3. Workup and Purification:

  • Quench the reaction by pouring it into cold water.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the pure cyclopropane derivative.

Conclusion

The choice between a sulfonium and a sulfoxonium ylide in the Johnson-Corey-Chaykovsky reaction is a critical decision that dictates the regiochemical outcome when reacting with α,β-unsaturated carbonyl compounds. Unstabilized sulfonium ylides reliably produce epoxides via a kinetically controlled 1,2-addition. In contrast, the more stable sulfoxonium ylides yield cyclopropanes through a thermodynamically favored 1,4-conjugate addition. Understanding these fundamental reactivity differences, supported by the provided experimental data and protocols, empowers researchers to strategically design synthetic routes for the efficient and selective construction of complex molecular architectures.

References

A Comparative Guide to Epoxidation: Unveiling the Advantages of Dimethylsulfoxonium Methylide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and selective methods for epoxide synthesis, the choice of reagent is paramount. This guide provides an in-depth comparison of dimethylsulfoxonium methylide with other common epoxidation methods, supported by experimental data, detailed protocols, and mechanistic insights.

Dimethylsulfoxonium methylide, the Corey-Chaykovsky reagent, stands out as a powerful tool for the synthesis of epoxides from carbonyl compounds.[1][2][3] Its unique reactivity profile offers distinct advantages over other methods, particularly in terms of substrate scope, functional group tolerance, and stereoselectivity. This guide will objectively compare its performance against alternatives like dimethylsulfonium methylide and traditional oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).

Performance Comparison: A Quantitative Overview

The efficacy of an epoxidation reagent is best assessed through quantitative measures of yield, reaction time, and stereoselectivity across a range of substrates. The following tables summarize the performance of dimethylsulfoxonium methylide in comparison to other methods.

SubstrateReagentReaction TimeYield (%)Diastereomeric Ratio (d.r.)Reference
Cyclohexanone (B45756)Dimethylsulfoxonium methylide2 hours88N/A[4]
Substituted BenzaldehydeDimethylsulfoxonium methylideNot SpecifiedHighNot Specified[5]
Cinchona Alkaloid KetonesDimethylsulfoxonium methylideNot SpecifiedNot Specified4:1[6]
Methyl KetonesDimethylsulfoxonium methylide (with catalyst)Not Specified88-9991-97% ee[7]
Cyclohexenem-CPBA30 minutes96N/A[8]

Table 1: Comparison of Epoxidation Yields and Selectivity. N/A - Not Applicable, ee - enantiomeric excess.

Key Advantages of Dimethylsulfoxonium Methylide

The data highlights several key advantages of employing dimethylsulfoxonium methylide for epoxidation:

  • High Yields: The Corey-Chaykovsky reaction consistently delivers high yields of epoxides from a variety of aldehydes and ketones.[4][5]

  • Broad Substrate Scope: It is effective for the epoxidation of both aliphatic and aromatic aldehydes and ketones, including sterically hindered substrates.[5][9]

  • Chemoselectivity: A significant advantage is its ability to selectively epoxidize carbonyl groups in the presence of other reactive functionalities, such as carbon-carbon double bonds in non-conjugated systems. In contrast, reagents like m-CPBA will readily epoxidize alkenes.[10]

  • Diastereoselectivity: When reacting with chiral aldehydes and ketones, dimethylsulfoxonium methylide can exhibit good to excellent diastereoselectivity.[1][6]

  • Milder Reaction Conditions: The reaction is typically carried out under basic conditions at or below room temperature, which is advantageous for sensitive substrates.

Mechanistic Insights: The Corey-Chaykovsky Reaction

The reaction of dimethylsulfoxonium methylide with a carbonyl compound proceeds via the Corey-Chaykovsky reaction. The mechanism involves the initial nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction where the resulting alkoxide displaces dimethyl sulfoxide (B87167) (DMSO) to form the epoxide ring.[3][9]

Corey_Chaykovsky_Mechanism reagents Dimethylsulfoxonium Methylide + Carbonyl betaine Betaine Intermediate reagents->betaine Nucleophilic Addition epoxide Epoxide + DMSO betaine->epoxide Intramolecular SN2

Corey-Chaykovsky Reaction Mechanism

Dimethylsulfoxonium Methylide vs. Dimethylsulfonium Methylide

While both are sulfur ylides used in the Corey-Chaykovsky reaction, their reactivity differs significantly, particularly with α,β-unsaturated carbonyl compounds (enones).

  • Dimethylsulfoxonium methylide (Stabilized Ylide): Due to the electron-withdrawing sulfoxonium group, this ylide is more stable and less reactive. With enones, it preferentially undergoes a 1,4-conjugate addition (Michael addition) to yield cyclopropanes.

  • Dimethylsulfonium methylide (Unstabilized Ylide): This ylide is more reactive and less stable. It typically favors a 1,2-addition to the carbonyl group of enones, resulting in the formation of epoxides.

Ylide_Reactivity cluster_DMSOM Dimethylsulfoxonium Methylide (DMSOM) cluster_DMSM Dimethylsulfonium Methylide (DMSM) DMSOM Enone Cyclopropane Cyclopropane DMSOM->Cyclopropane 1,4-Addition (favored) DMSM Enone Epoxide Epoxide DMSM->Epoxide 1,2-Addition (favored)

Reactivity of Sulfur Ylides with Enones

Experimental Protocols

General Procedure for the Epoxidation of a Ketone (Cyclohexanone)

This protocol is adapted from a literature procedure.[4]

Materials:

  • Trimethylsulfonium (B1222738) iodide

  • Dry Dimethyl Sulfoxide (DMSO)

  • Cyclohexanone

  • Potassium tert-butoxide

  • Deionized water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of trimethylsulfonium iodide (1.65 eq) in dry DMSO (25 mL), add the cyclohexanone (7.15 mmol, 1.0 eq).

  • To this mixture, add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

  • Stir the resulting solution at room temperature for 2 hours.

  • After the reaction is complete, quench with the addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired epoxide.

General Procedure for the Epoxidation of an Aromatic Aldehyde

This is a general procedure based on established methods.[5]

Materials:

  • Trimethylsulfoxonium (B8643921) iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Dimethyl Sulfoxide (DMSO)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in dry DMSO, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 15-20 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of the aromatic aldehyde (1.0 eq) in a minimal amount of dry DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow start Start ylide_formation Ylide Formation (Sulfonium Salt + Base in DMSO) start->ylide_formation carbonyl_addition Addition of Carbonyl Compound ylide_formation->carbonyl_addition reaction Reaction Stirring (Monitor by TLC) carbonyl_addition->reaction quench Quench Reaction (e.g., with Water) reaction->quench extraction Workup (Extraction & Washing) quench->extraction drying Drying and Concentration extraction->drying purification Purification (e.g., Chromatography) drying->purification product Final Epoxide purification->product

General Experimental Workflow

Conclusion

Dimethylsulfoxonium methylide offers a versatile and highly effective method for the synthesis of epoxides from aldehydes and ketones. Its key advantages, including high yields, broad substrate scope, excellent chemoselectivity, and good diastereoselectivity, make it a superior choice for many applications, particularly in complex molecule synthesis where functional group tolerance is critical. While other methods like m-CPBA oxidation are effective for alkene epoxidation, the Corey-Chaykovsky reaction with dimethylsulfoxonium methylide provides a complementary and often more advantageous route for the conversion of carbonyl compounds to epoxides. The choice between dimethylsulfoxonium methylide and its less stable counterpart, dimethylsulfonium methylide, allows for further control over the reaction outcome, enabling selective formation of either cyclopropanes or epoxides from α,β-unsaturated systems.

References

A Comparative Guide to Ylides for the Cyclopropanation of Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of cyclopropane (B1198618) rings is a critical transformation in the synthesis of complex molecules with significant biological activity. This guide provides a comparative analysis of sulfur and phosphorus ylides in the cyclopropanation of α,β-unsaturated ketones, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic needs.

The cyclopropanation of α,β-unsaturated ketones is a powerful tool for introducing the three-membered carbocyclic ring, a structural motif present in numerous natural products and pharmaceuticals. The choice of ylide is paramount, as it dictates the reaction's outcome, efficiency, and stereoselectivity. This guide focuses on the two major classes of ylides employed for this purpose: sulfur ylides and phosphorus ylides, highlighting their distinct reactivity profiles.

Executive Summary

Sulfur ylides, particularly through the Corey-Chaykovsky reaction, are the reagents of choice for the direct cyclopropanation of α,β-unsaturated ketones. They react via a 1,4-conjugate addition followed by intramolecular cyclization to afford the corresponding cyclopropyl (B3062369) ketones. The reactivity and selectivity of sulfur ylides can be tuned by modifying the substituents on the sulfur atom and the ylidic carbon. In contrast, phosphorus ylides typically react with ketones in a Wittig reaction to yield alkenes (olefination). Direct cyclopropanation of enones with phosphorus ylides is not a general transformation. However, they can be employed in tandem Michael addition-intramolecular Wittig reactions, which, depending on the substrate, can lead to the formation of various ring systems, including, in specific cases, cyclopropane derivatives, though this is less common.

Performance Comparison of Sulfur Ylides in Cyclopropanation

The Corey-Chaykovsky reaction, utilizing sulfur ylides, is a highly effective method for the cyclopropanation of α,β-unsaturated ketones. The reaction generally proceeds with good to excellent yields and often displays high diastereoselectivity. The choice between a sulfonium (B1226848) ylide (less stable, more reactive) and a sulfoxonium ylide (more stable, less reactive) can influence the outcome. Furthermore, the use of chiral sulfur ylides can facilitate enantioselective cyclopropanation.

Substrate (Enone)Sulfur YlideBase/SolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Chalcone (B49325)Dimethylsulfoxonium methylideNaH / DMSO85>95:5 (trans)-[1]
(E)-Cyclohex-2-en-1-oneDimethylsulfoxonium methylidet-BuOK / DMSO92>95:5 (trans)-[2]
2-CyclopentenoneChiral Sulfonium YlideKHMDS / THF751.5:196%[3]
ChalconeChiral Sulfonium YlideDBU / CH2Cl291>20:1 (trans)94%[4]
β-IononeDimethylsulfoxonium methylideNaH / DMSO88>95:5 (trans)-[5]

Reaction Mechanisms and Pathways

The divergent reactivity of sulfur and phosphorus ylides with α,β-unsaturated ketones stems from their distinct mechanistic pathways.

G cluster_sulfur Sulfur Ylide Pathway (Corey-Chaykovsky) cluster_phosphorus Phosphorus Ylide Pathway (Wittig Reaction) S_Enone α,β-Unsaturated Ketone S_Betaine Betaine Intermediate S_Enone->S_Betaine 1,4-Conjugate Addition S_Ylide Sulfur Ylide (e.g., Me2S(O)CH2) S_Ylide->S_Betaine S_Enolate Enolate Intermediate S_Betaine->S_Enolate Proton Transfer S_Cyclopropane Cyclopropyl Ketone S_Enolate->S_Cyclopropane Intramolecular SN2 Cyclization P_Enone α,β-Unsaturated Ketone P_Oxaphosphetane Oxaphosphetane Intermediate P_Enone->P_Oxaphosphetane [2+2] Cycloaddition P_Ylide Phosphorus Ylide (e.g., Ph3PCHR) P_Ylide->P_Oxaphosphetane P_Alkene Alkene P_Oxaphosphetane->P_Alkene Decomposition P_Oxide Ph3P=O P_Oxaphosphetane->P_Oxide

Fig. 1: Comparative reaction pathways of sulfur and phosphorus ylides with α,β-unsaturated ketones.

Experimental Protocols

Protocol 1: Corey-Chaykovsky Cyclopropanation of Chalcone with Dimethylsulfoxonium Methylide

This protocol describes a typical procedure for the cyclopropanation of an α,β-unsaturated ketone using a sulfur ylide.[1]

Materials:

  • Chalcone

  • Trimethylsulfoxonium (B8643921) iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents) is washed with anhydrous hexanes to remove the mineral oil. Anhydrous DMSO is then added, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature. The mixture is stirred for approximately 1 hour until the solution becomes clear, indicating the formation of dimethyloxosulfonium methylide.

  • Cyclopropanation: In a separate flask, the chalcone (1.0 equivalent) is dissolved in anhydrous THF. The ylide solution is cooled to 0 °C in an ice bath. The chalcone solution is then added dropwise to the ylide solution over 15-20 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired cyclopropyl ketone.

Protocol 2: Tandem Michael Addition-Intramolecular Wittig Reaction

While not a direct cyclopropanation, this protocol illustrates the alternative reactivity of phosphorus ylides with activated alkenes, which can lead to cyclic products. This specific example demonstrates the formation of a seven-membered ring from a cyclic phosphonium (B103445) ylide and an α,β-unsaturated ester.[6]

Materials:

  • Cyclic phosphonium salt

  • α,β-Unsaturated ester (e.g., 8-phenylmenthyl cinnamate)

  • Base (e.g., n-Butyllithium)

  • Anhydrous solvent (e.g., THF)

  • Aqueous acid (for work-up, e.g., HCl)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Ylide Generation: The cyclic phosphonium salt is suspended in anhydrous THF under an inert atmosphere at -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes to generate the phosphorus ylide.

  • Tandem Reaction: A solution of the α,β-unsaturated ester in anhydrous THF is added to the ylide solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time, as determined by reaction monitoring (e.g., by TLC or NMR).

  • Work-up and Hydrolysis: The reaction is quenched with water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude enol ether is then hydrolyzed by treatment with aqueous acid (e.g., 1M HCl) in a suitable solvent like acetone (B3395972) to afford the final cyclic ketone.

  • Purification: The crude product is purified by column chromatography on silica gel.

Logical Workflow for Ylide Selection

The choice between a sulfur and a phosphorus ylide for reacting with an α,β-unsaturated ketone is primarily dictated by the desired product.

G start Start: α,β-Unsaturated Ketone desired_product Desired Product? start->desired_product cyclopropane Cyclopropyl Ketone desired_product->cyclopropane Cyclopropanation alkene Alkene (Olefination) desired_product->alkene Olefination other_cyclic Other Cyclic System (e.g., via tandem reaction) desired_product->other_cyclic Other Annulation use_sulfur Use Sulfur Ylide (Corey-Chaykovsky) cyclopropane->use_sulfur use_phosphorus Use Phosphorus Ylide (Wittig Reaction) alkene->use_phosphorus use_phosphorus_tandem Use Phosphorus Ylide (Tandem Michael-Wittig) other_cyclic->use_phosphorus_tandem

Fig. 2: Decision-making workflow for selecting an appropriate ylide.

Conclusion

For the direct and efficient synthesis of cyclopropyl ketones from α,β-unsaturated ketones, sulfur ylides are the reagents of choice. The Corey-Chaykovsky reaction is a robust and well-documented method that offers high yields and, with the use of chiral ylides, can provide access to enantioenriched products. Phosphorus ylides, on the other hand, primarily engage in Wittig olefination reactions with the carbonyl group of enones. While tandem reactions involving phosphorus ylides can lead to cyclic structures, these are generally not straightforward cyclopropanations and are highly substrate-dependent. Therefore, for the specific task of cyclopropanation of unsaturated ketones, a comparative study strongly favors the use of sulfur ylides. Researchers should consider the stability and reactivity of different sulfur ylides to optimize the yield and stereoselectivity for their particular substrate.

References

A Comparative Guide to Spectroscopic Validation of Epoxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of epoxides, critical intermediates in pharmaceutical and fine chemical production, necessitates rigorous analytical validation. Spectroscopic methods offer a powerful, non-destructive suite of tools for confirming the formation of the oxirane ring, elucidating stereochemistry, and quantifying reaction yield. This guide provides a comparative overview of the most common spectroscopic techniques for epoxide validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and detailed protocols.

At a Glance: Comparison of Spectroscopic Methods for Epoxide Validation

Parameter NMR Spectroscopy (¹H, ¹³C) Infrared (IR) Spectroscopy Mass Spectrometry (MS) UV-Vis Spectroscopy
Primary Use Structural elucidation, stereochemistry determination, quantificationFunctional group identification, reaction monitoringMolecular weight determination, structural fragmentation analysisQuantification (primarily after derivatization)
Sample Requirement 1-10 mg1-10 mg (solid), neat liquid, or solution< 1 mgMicrogram to milligram range
Analysis Time Minutes to hoursMinutesMinutesMinutes
Key Strengths - Unambiguous structural information- Excellent for stereoisomer differentiation- Quantitative- Rapid and simple- Good for monitoring disappearance of starting material (alkene)- High sensitivity- Provides molecular weight information- High sensitivity for quantitative analysis of chromophoric compounds or derivatives
Limitations - Lower sensitivity compared to MS- Complex spectra for large molecules- Can be ambiguous; C-O stretches are in the fingerprint region with potential overlaps[1].- Not ideal for stereochemical analysis- Does not directly provide stereochemical information- Fragmentation can be complex- Not universally applicable for all epoxides- Requires a chromophore or derivatization[2][3].

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most powerful and definitive method for the structural characterization of epoxides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, allowing for unambiguous confirmation of epoxide formation and determination of relative stereochemistry.

  • ¹H NMR: Protons on the epoxide ring typically appear in the range of 2.5 - 3.5 ppm [4][5]. The chemical shift is influenced by the substitution pattern and the presence of nearby electron-withdrawing or -donating groups. The coupling constants (J-values) between vicinal protons on the epoxide ring are highly informative for determining stereochemistry. For example, cis-protons generally exhibit a larger coupling constant than trans-protons. In diastereomeric epoxides, the coupling constants can be distinct; for instance, exo-epoxides may show a ³J(H,H) of around 2.5-2.6 Hz, while endo-epoxides can have additional couplings[6][7].

  • ¹³C NMR: The carbon atoms of the epoxide ring typically resonate in the range of 40 - 60 ppm [5]. This is upfield from the corresponding carbons in an open-chain ether due to ring strain[1].

¹H NMR can be used for quantitative analysis by integrating the signals of the epoxide protons against an internal standard of known concentration[8][9][10]. This allows for the determination of reaction conversion and product yield.

Infrared (IR) Spectroscopy: A Quick Check for Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence or absence of key functional groups. While not as definitive as NMR for structural elucidation, it is an excellent tool for monitoring the progress of an epoxidation reaction by observing the disappearance of the C=C stretching vibration of the starting alkene and the appearance of bands associated with the epoxide ring.

The characteristic vibrations of the epoxide ring include:

  • Asymmetric C-O-C stretch: A strong band typically appearing between 950 - 810 cm⁻¹ [11].

  • Symmetric C-O-C stretch ("ring breathing"): A band in the region of 880 - 750 cm⁻¹ [11].

  • C-O stretch: A band around 1250 cm⁻¹ .

  • The C-H stretching of the epoxide ring can sometimes be observed above 3000 cm⁻¹.

The absence of a strong C=O band (around 1700 cm⁻¹) and a broad O-H band (around 3300 cm⁻¹) can also help to confirm the presence of an epoxide over other oxygen-containing functional groups[1].

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the epoxide and its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying volatile epoxides in a mixture[12][13].

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the epoxide.

  • Fragmentation Pattern: Epoxides often undergo characteristic fragmentation through cleavage of the C-C bond of the oxirane ring[14]. The resulting fragments can provide clues about the substitution pattern of the epoxide. For example, in long-chain epoxides, cleavage at the oxirane ring is a key diagnostic feature for determining the position of the epoxide[14]. The fragmentation of cyclic epoxides can be more complex than that of acyclic epoxides.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Tool with a Catch

UV-Vis spectroscopy is generally not used for the direct identification of epoxides, as the oxirane ring itself does not possess a strong chromophore that absorbs in the UV-Vis range. However, it can be a valuable tool for quantitative analysis if the epoxide contains a chromophore or is derivatized with a UV-active reagent[2][3].

Epoxides can be reacted with various reagents to produce a derivative with a strong UV absorbance. A common method involves the reaction of the epoxide with a nucleophile that contains a chromophore. For example, epoxides can be derivatized with N,N-diethyldithiocarbamate (DTC), and the resulting product can be quantified by HPLC with UV detection[15][16].

Experimental Protocols

Quantitative ¹H NMR Analysis of Epoxide Formation

Objective: To determine the conversion of an alkene to an epoxide using an internal standard.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction mixture containing the alkene and epoxide

Procedure:

  • Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.

  • Accurately weigh a known amount of the reaction mixture and dissolve it in the same solution from step 1.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Integrate the signal of a well-resolved proton of the internal standard and a well-resolved proton of the epoxide.

  • Calculate the concentration of the epoxide using the following formula: Concentration_epoxide = (Integration_epoxide / N_protons_epoxide) * (N_protons_IS / Integration_IS) * (Moles_IS / Volume_solution) where N_protons is the number of protons giving rise to the integrated signal.

IR Spectroscopy Analysis of Epoxidation Reaction

Objective: To monitor the progress of an epoxidation reaction.

Materials:

  • IR spectrometer (FT-IR) with an appropriate sampling accessory (e.g., ATR, salt plates)

  • Reaction mixture at different time points

Procedure:

  • Acquire a background spectrum.

  • At t=0, withdraw a small aliquot of the reaction mixture and acquire its IR spectrum.

  • Identify the characteristic C=C stretching band of the starting alkene (typically around 1640-1680 cm⁻¹).

  • Periodically withdraw aliquots from the reaction mixture and acquire their IR spectra.

  • Monitor the decrease in the intensity of the alkene C=C stretching band and the appearance of the characteristic epoxide bands (e.g., around 850-950 cm⁻¹ and 1250 cm⁻¹).

  • The reaction is considered complete when the alkene C=C stretching band is no longer observed. For sample preparation, a liquid sample can be placed as a thin film between two salt plates (e.g., NaCl or KBr) or directly on an ATR crystal[17][18]. Solid samples can be prepared as a KBr pellet or as a mull with Nujol[17].

GC-MS Analysis of Volatile Epoxides

Objective: To identify and quantify volatile epoxides in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5MS)

  • Sample containing volatile epoxides, dissolved in a suitable solvent (e.g., hexane)

  • Internal standard (for quantification)

Procedure:

  • Prepare a calibration curve using standard solutions of the epoxide of interest and an internal standard.

  • Prepare the sample by dissolving a known amount in a known volume of solvent, also containing the internal standard.

  • Inject an aliquot of the sample into the GC-MS.

  • Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C), ramp to a higher temperature, and then hold.

  • Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 50-500) in electron ionization (EI) mode.

  • Identify the epoxide peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the epoxide by comparing the peak area of the epoxide to that of the internal standard using the calibration curve.

UV-Vis Quantification of Epoxides after Derivatization

Objective: To quantify an epoxide lacking a chromophore using UV-Vis spectroscopy.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Derivatizing agent (e.g., N,N-diethyldithiocarbamate - DTC)

  • Sample containing the epoxide

  • Buffer solutions

Procedure:

  • Prepare a series of standard solutions of the epoxide at known concentrations.

  • To each standard and the unknown sample, add an excess of the derivatizing agent (e.g., DTC) and allow the reaction to proceed under controlled conditions (e.g., 60°C for 20 minutes at neutral pH)[15][16].

  • Quench the reaction and remove any unreacted derivatizing agent if necessary. For DTC, this can be done by acidification which decomposes the excess DTC[15][16].

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the derivatized product.

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the epoxide in the unknown sample from the calibration curve.

Visualizing the Workflow

General Workflow for Spectroscopic Validation of Epoxide Formation

G General Workflow for Spectroscopic Validation cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_quant Quantification Start Alkene Starting Material Reaction Epoxidation Reaction Start->Reaction IR IR Spectroscopy (Quick Check) Reaction->IR Monitor Reaction NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Reaction->NMR Confirm Structure MS Mass Spectrometry (Molecular Weight) Reaction->MS Confirm MW QuantUV Quantitative UV-Vis (after derivatization) Reaction->QuantUV If applicable QuantNMR Quantitative NMR NMR->QuantNMR

Caption: A general workflow for the validation of epoxide formation using spectroscopic methods.

Logic for Differentiating Diastereomeric Epoxides using NMR

G Differentiating Diastereomers by NMR cluster_analysis NMR Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion H1_NMR ¹H NMR Spectrum ChemShift Analyze Chemical Shifts (δ) H1_NMR->ChemShift Coupling Analyze Coupling Constants (J) H1_NMR->Coupling C13_NMR ¹³C NMR Spectrum C13_NMR->ChemShift COSY 2D NMR (COSY, NOESY) COSY->Coupling NOE Analyze NOE Correlations COSY->NOE Stereochem Assign Relative Stereochemistry (syn/anti, exo/endo) ChemShift->Stereochem Coupling->Stereochem NOE->Stereochem

Caption: Logical workflow for the determination of epoxide stereochemistry using NMR spectroscopy.

References

Confirming Aziridine Synthesis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of aziridines—highly valuable three-membered nitrogen-containing heterocycles—is only half the battle.[1][2] Rigorous analytical confirmation is paramount to ensure the desired product has been obtained, given their potential as mutagenic and genotoxic substances.[3] This guide provides a comparative overview of the most common analytical techniques for confirming aziridine (B145994) synthesis, complete with experimental data and detailed protocols.

The inherent ring strain of aziridines makes them potent precursors for a variety of more complex nitrogen-containing molecules, such as those found in pharmaceuticals and natural products.[4] However, this reactivity also necessitates careful characterization to confirm the integrity of the three-membered ring and to identify potential byproducts, such as ring-opened amino alcohols or isomeric impurities.[5] The primary analytical tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, often used in conjunction with chromatographic separation techniques.[6][7]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, from initial reaction monitoring to final structural elucidation and purity assessment. Each method offers distinct advantages and limitations in the context of aziridine characterization.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy - Proton environment and connectivity- Diastereomeric ratio (cis/trans)- Excellent for determining relative stereochemistry- Provides quantitative information on purity and yield (qNMR)[5]- Complex splitting patterns can be difficult to interpret- Signal overlap in complex molecules
¹³C NMR Spectroscopy - Number and type of carbon environments- Confirms the presence of the strained aziridine ring carbons- Less prone to signal overlap than ¹H NMR- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times
Mass Spectrometry (MS) - Molecular weight confirmation- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues- High sensitivity, ideal for trace analysis[8]- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis[5][9]- Standard MS² may not provide diagnostic fragmentation for aziridines[3]- Isomers can be difficult to distinguish without specialized techniques[10]
FTIR Spectroscopy - Presence of functional groups- Quick and non-destructive- Useful for monitoring reaction progress (disappearance of starting materials, appearance of product)- Provides limited structural information on its own- Characteristic aziridine ring vibrations can be weak or overlap with other signals
Chromatography (TLC, GC, HPLC) - Purity assessment- Separation of isomers and byproducts- Essential for purification and purity analysis[1][5]- Chiral chromatography can separate enantiomers[11]- Aziridines can be unstable on certain stationary phases (e.g., silica (B1680970) gel)[5]- Method development can be time-consuming

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key analytical techniques used in the confirmation of aziridine synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including stereochemistry and purity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified aziridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the sample.[1]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants (J-values), and integration of the aziridine ring protons. The protons on the aziridine ring often exhibit a characteristic ABX or AA'BB' spin system.[12]

    • Acquire a ¹³C NMR spectrum to identify the upfield signals characteristic of the strained ring carbons.[13]

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space interactions, which is particularly useful for confirming stereochemistry.[13]

  • Data Analysis:

    • ¹H NMR: Protons on the aziridine ring typically appear in the upfield region (δ 1.0-3.5 ppm).[13] The coupling constants between cis protons are generally larger than those between trans protons.

    • ¹³C NMR: The carbon atoms of the aziridine ring are shielded and resonate at high field, typically in the range of δ 20-50 ppm.[13]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized aziridine and to obtain fragmentation data for structural verification.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for many aziridine derivatives.[14]

  • Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the product. Look for the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) peak.

    • Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to collision-activated dissociation (CAD) to generate a fragmentation pattern. While some aziridines may not show highly diagnostic fragmentation, specific derivatization techniques or advanced MS³ experiments can be employed for unambiguous identification.[3] Aziridination-assisted mass spectrometry can generate diagnostic ions to locate C=C bond positions in lipids.[10][14]

  • Data Analysis: Compare the observed mass-to-charge ratios (m/z) of the parent ion and fragment ions with the theoretically calculated values for the expected aziridine structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of key functional groups and confirm the formation of the aziridine ring.

Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (between salt plates), a solid (as a KBr pellet or using an ATR accessory), or as a solution in a suitable solvent.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for the disappearance of starting material absorbances (e.g., alkene C=C stretch, amine N-H stretch) and the appearance of characteristic product peaks. The N-H stretching vibration in N-unsubstituted aziridines appears around 3300 cm⁻¹. The C-N stretching and ring deformation vibrations can be observed in the fingerprint region, although they can be difficult to assign definitively.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming aziridine synthesis, from initial reaction monitoring to final structural elucidation.

G cluster_0 Initial Reaction Analysis cluster_1 Purification cluster_2 Structural Confirmation of Purified Product Reaction Mixture Reaction Mixture TLC TLC Analysis Reaction Mixture->TLC Monitor Progress Crude NMR Crude ¹H NMR Reaction Mixture->Crude NMR Preliminary Check Purification Column Chromatography TLC->Purification Crude NMR->Purification Purity Check TLC of Fractions Purification->Purity Check Purified Product Purified Product Purity Check->Purified Product NMR ¹H, ¹³C, 2D NMR Purified Product->NMR MS HRMS (ESI/GC-MS) Purified Product->MS FTIR FTIR Spectroscopy Purified Product->FTIR

Caption: Workflow for Aziridine Synthesis Confirmation.

G cluster_NMR NMR Analysis Pathway cluster_MS MS Analysis Pathway cluster_FTIR FTIR Analysis Pathway start_nmr Purified Aziridine h1_nmr ¹H NMR start_nmr->h1_nmr Proton Connectivity c13_nmr ¹³C NMR h1_nmr->c13_nmr Carbon Skeleton d2_nmr 2D NMR (COSY, HSQC, NOESY) c13_nmr->d2_nmr Detailed Structure & Stereochemistry start_ms Purified Aziridine lcms LC-MS / GC-MS start_ms->lcms Purity & MW hrms High-Resolution MS lcms->hrms Elemental Composition msms Tandem MS (MS/MS) hrms->msms Fragmentation Pattern start_ftir Purified Aziridine ftir_analysis FTIR Spectrum Acquisition start_ftir->ftir_analysis functional_groups Functional Group ID ftir_analysis->functional_groups

Caption: Detailed Analytical Pathways for Aziridine Characterization.

References

A Comparative Guide to the Regioselectivity of Corey-Chaykovsky Reactions: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction is a cornerstone of synthetic organic chemistry, enabling the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes from the reaction of sulfur ylides with various electrophiles.[1][2][3] When α,β-unsaturated carbonyl compounds (enones) are used as substrates, the reaction can proceed via two main pathways: a 1,2-addition leading to an epoxide or a 1,4-conjugate addition resulting in a cyclopropane (B1198618).[2] The regioselectivity of this reaction is highly dependent on the nature of the sulfur ylide employed. This guide provides a comparative analysis of the regioselectivity of two common sulfur ylides, dimethylsulfoxonium methylide (DMSOM) and dimethylsulfonium methylide (DMSM), in their reaction with enones, supported by data from Density Functional Theory (DFT) studies.

Data Presentation: Regioselectivity of Sulfur Ylides with Enones

DFT calculations have been instrumental in elucidating the mechanistic underpinnings of the observed regioselectivity. A key study by Xiang et al. (2019) investigated the reaction of DMSOM and DMSM with chalcone, a representative enone, to understand the factors governing the product distribution.[4] The calculated activation free energies (ΔG‡) for the competing epoxidation (1,2-addition) and cyclopropanation (1,4-addition) pathways provide a quantitative measure of the kinetic favorability of each route.

YlideReaction PathwayRate-Determining StepOverall Activation Free Energy (ΔG‡) in kcal/molPredicted Major Product
DMSOM (Me₂S(O)=CH₂)Cyclopropanation (1,4-addition)Michael Addition17.5Cyclopropane
Epoxidation (1,2-addition)Intramolecular Substitution23.0
DMSM (Me₂S=CH₂)Cyclopropanation (1,4-addition)Michael Addition15.5
Epoxidation (1,2-addition)Intramolecular Substitution13.3Epoxide

Data sourced from Xiang et al., Eur. J. Org. Chem. 2019, 582–590.[4]

Analysis of DFT Data:

The computational results clearly indicate that for DMSOM, the cyclopropanation pathway has a significantly lower activation barrier (17.5 kcal/mol) compared to the epoxidation pathway (23.0 kcal/mol).[4] This ~5.5 kcal/mol difference in activation energy strongly favors the formation of the cyclopropane product, which is consistent with experimental observations.[4]

Conversely, for DMSM, the epoxidation pathway is kinetically favored, with a lower activation barrier of 13.3 kcal/mol compared to 15.5 kcal/mol for cyclopropanation.[4] This preference for epoxidation with DMSM is also in agreement with experimental findings.[4] The study attributes these differences in reactivity to the relative stabilities of the ylides; the more stable DMSOM undergoes an irreversible 1,4-addition, while the more reactive DMSM can undergo a reversible 1,2-addition that leads to the epoxide.[4]

Experimental Protocols

The following section details the computational methodology employed in the DFT studies by Xiang et al. (2019) to determine the regioselectivity of the Corey-Chaykovsky reaction.

Computational (DFT) Protocol:

All calculations were performed using the Gaussian 09 program package. The geometries of all reactants, intermediates, transition states, and products were fully optimized using the B3LYP density functional. The 6-31G(d) basis set was used for all atoms. The nature of all stationary points was confirmed by frequency calculations at the same level of theory, with minima having zero imaginary frequencies and transition states having exactly one imaginary frequency. The intrinsic reaction coordinate (IRC) method was used to confirm that the transition states connect the correct reactants and products. To account for solvent effects, the SMD continuum solvation model was used with dimethyl sulfoxide (B87167) (DMSO) as the solvent. The reported energies are Gibbs free energies calculated at 298.15 K and 1 atm.[4]

Mandatory Visualization

The following diagrams illustrate the mechanistic pathways and logical relationships in the Corey-Chaykovsky reaction with enones.

Corey_Chaykovsky_Regioselectivity cluster_start Reactants Enone α,β-Unsaturated Carbonyl (Enone) TS_12 TS (1,2-Addition) Enone->TS_12 TS_14 TS (1,4-Addition) Enone->TS_14 Ylide Sulfur Ylide (DMSOM or DMSM) Ylide->TS_12 Ylide->TS_14 Betaine_12 Betaine Intermediate TS_12->Betaine_12 TS_epoxide TS (Ring Closure) Betaine_12->TS_epoxide Intramolecular Substitution Epoxide Epoxide Product TS_epoxide->Epoxide Enolate Enolate Intermediate TS_14->Enolate TS_cyclo TS (Ring Closure) Enolate->TS_cyclo Intramolecular Substitution Cyclopropane Cyclopropane Product TS_cyclo->Cyclopropane

Caption: Competing pathways in the Corey-Chaykovsky reaction of an enone with a sulfur ylide.

Logical_Relationship cluster_ylide Ylide Type cluster_pathway Kinetic Preference cluster_product Major Product DMSOM DMSOM (More Stable) Pathway_14 1,4-Addition Pathway (Lower ΔG‡ for DMSOM) DMSOM->Pathway_14 Favors DMSM DMSM (Less Stable) Pathway_12 1,2-Addition Pathway (Lower ΔG‡ for DMSM) DMSM->Pathway_12 Favors Cyclopropane Cyclopropane Pathway_14->Cyclopropane Leads to Epoxide Epoxide Pathway_12->Epoxide Leads to

References

Mechanistic comparison of sulfur ylides in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Mechanistic Showdown: Stabilized vs. Non-Stabilized Sulfur Ylides in Organic Synthesis

For researchers, scientists, and professionals in drug development, the choice of reagent can dictate the success of a synthetic route. Sulfur ylides, versatile reagents for the formation of three-membered rings, offer a powerful toolset. However, the outcome of their reactions is critically dependent on the type of ylide employed. This guide provides a detailed mechanistic comparison of stabilized (sulfoxonium) and non-stabilized (sulfonium) sulfur ylides, supported by experimental data, to inform rational reagent selection in organic synthesis.

The reactivity of sulfur ylides in reactions like the Johnson-Corey-Chaykovsky reaction allows for the synthesis of epoxides, aziridines, and cyclopropanes.[1][2][3] This reaction involves the addition of a sulfur ylide to electrophiles such as ketones, aldehydes, imines, or enones.[1][2] A key distinction in the application of sulfur ylides lies in their stability, which directly influences their reactivity and the products formed.[2]

Distinguishing Sulfur Ylides: A Tale of Two Stabilities

Sulfur ylides are broadly categorized into two classes: non-stabilized (sulfonium) ylides and stabilized (sulfoxonium) ylides.[4] The fundamental difference lies in the oxidation state of the sulfur atom and the presence of electron-withdrawing groups.[4][5]

  • Non-stabilized (Sulfonium) Ylides: These ylides, such as dimethylsulfonium methylide ((CH₃)₂SCH₂), are more reactive and less stable.[6] They are typically generated in situ at low temperatures.[6] The lack of an electron-withdrawing group on the sulfur atom makes the adjacent carbanion highly nucleophilic.[4]

  • Stabilized (Sulfoxonium) Ylides: In contrast, stabilized ylides like dimethylsulfoxonium methylide ((CH₃)₂SOCH₂), also known as the Corey-Chaykovsky reagent, are more stable due to the presence of an oxygen atom double-bonded to the sulfur.[1][2] This S=O group helps to delocalize the negative charge of the adjacent carbanion, reducing its nucleophilicity and increasing its stability.[2][4]

The difference in stability and nucleophilicity between these two types of ylides leads to distinct mechanistic pathways and product selectivity, particularly in reactions with α,β-unsaturated carbonyl compounds.[2][7]

Mechanistic Divergence: A Fork in the Reaction Pathway

The reaction of sulfur ylides with carbonyl compounds generally proceeds via nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate.[8][9] This is followed by an intramolecular nucleophilic substitution to form a three-membered ring.[8][9]

In contrast to the Wittig reaction, where the strong P=O double bond formation drives the reaction towards olefination through a four-membered oxaphosphetane intermediate, the sulfur ylide reaction favors the formation of epoxides due to the excellent leaving group ability of the sulfonium (B1226848) or sulfoxide (B87167) group.[1][8]

The following diagram illustrates the general mechanism of the Corey-Chaykovsky reaction for epoxide formation.

Figure 1. General mechanism of the Corey-Chaykovsky reaction.

Reaction with α,β-Unsaturated Carbonyls: A Test of Selectivity

A crucial point of divergence in the reactivity of stabilized and non-stabilized sulfur ylides is observed in their reactions with α,β-unsaturated carbonyl compounds. This difference is governed by kinetic versus thermodynamic control.

  • Non-stabilized (Sulfonium) Ylides (Kinetic Control): The highly reactive, non-stabilized ylides undergo a rapid and irreversible 1,2-addition to the carbonyl group.[2][7] This kinetically favored pathway leads to the formation of epoxides.[2][7]

  • Stabilized (Sulfoxonium) Ylides (Thermodynamic Control): The more stable sulfoxonium ylides add to the carbonyl group in a reversible manner.[7] While the 1,2-addition can occur, it is reversible, allowing for the thermodynamically favored 1,4-conjugate addition to the double bond to take place.[7] The resulting enolate then undergoes an intramolecular cyclization to form a cyclopropane (B1198618) ring.[9]

The following diagram illustrates this divergent reactivity.

Ylide_Selectivity enone α,β-Unsaturated Carbonyl sulfonium Non-stabilized Sulfonium Ylide ((CH₃)₂SCH₂) enone->sulfonium sulfoxonium Stabilized Sulfoxonium Ylide ((CH₃)₂SOCH₂) enone->sulfoxonium kinetic_path 1,2-Addition (Kinetic Control) thermo_path 1,4-Addition (Thermodynamic Control) epoxide Epoxide kinetic_path->epoxide cyclopropane Cyclopropane thermo_path->cyclopropane Experimental_Workflow start Start step1 Suspend Trimethylsulfonium/-sulfoxonium salt in anhydrous solvent (e.g., THF, DMSO) start->step1 step2 Add a strong base (e.g., NaH, n-BuLi) under inert atmosphere (N₂ or Ar) step1->step2 step3 Stir at appropriate temperature to form the ylide step2->step3 step4 Slowly add the carbonyl substrate dissolved in the same solvent step3->step4 step5 Monitor reaction by TLC until completion step4->step5 step6 Quench the reaction (e.g., with water or NH₄Cl) step5->step6 step7 Workup and purify the product step6->step7 end End step7->end

References

A Comparative Guide to the Stereochemical Outcomes of Ylide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical aspect of molecular design and construction. The geometry of a carbon-carbon double bond significantly influences a molecule's biological activity and physicochemical properties. Olefination reactions employing ylide reagents are among the most powerful methods for achieving this transformation. This guide provides an objective comparison of the stereochemical outcomes of various phosphorus and sulfur ylide reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the optimal synthetic strategy.

The two most prominent classes of ylide reagents used for olefination are phosphorus ylides, utilized in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, and sulfur ylides, which have traditionally been associated with epoxidation but have recently shown utility in olefination. The choice of reagent and reaction conditions dictates the stereochemical outcome, yielding either the (E)- or (Z)-alkene.

Phosphorus Ylides: The Workhorses of Olefination

Phosphorus ylides are the most established reagents for converting carbonyl compounds into alkenes. The stereoselectivity of these reactions is primarily governed by the electronic nature of the substituents on the ylide carbanion.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. The stability of the ylide is the key determinant of the resulting alkene geometry.

  • Non-stabilized Ylides: These ylides, bearing alkyl or other electron-donating groups, are highly reactive and typically afford (Z)-alkenes with good to excellent selectivity under standard salt-free conditions.[1][2][3] The reaction is kinetically controlled, proceeding through an early, puckered transition state that minimizes steric interactions, leading to the syn-oxaphosphetane intermediate, which decomposes to the (Z)-alkene.[3][4]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[1][2][5] Their reactions are generally thermodynamically controlled, favoring the formation of the more stable (E)-alkene.[1][2][5] The initial cycloaddition is often reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate.[5]

  • Semi-stabilized Ylides: Ylides stabilized by aryl or vinyl groups often exhibit poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[1]

To overcome the inherent selectivity of non-stabilized ylides, the Schlosser modification can be employed to favor the formation of (E)-alkenes.[1][6][7][8] This method involves the in-situ deprotonation and subsequent reprotonation of the betaine (B1666868) intermediate at low temperatures to isomerize the erythro intermediate to the more stable threo form, which then collapses to the (E)-alkene.[1][7]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts. The standard HWE reaction is highly (E)-selective.[9] This selectivity arises from the thermodynamic preference for the anti-oxaphosphetane intermediate, which leads to the (E)-alkene.[10]

For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is the method of choice.[9][10] This protocol employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and specific reaction conditions (e.g., KHMDS and 18-crown-6 (B118740) at low temperature) to promote kinetic control and favor the formation of the syn-oxaphosphetane, leading to the (Z)-alkene with high selectivity.[9][10]

Sulfur Ylides: An Emerging Paradigm in Olefination

Traditionally, sulfur ylides react with carbonyl compounds to produce epoxides (Corey-Chaykovsky reaction). However, recent advancements have demonstrated that specific sulfur ylides can be powerful reagents for stereodivergent olefination.

Thiouronium Ylides

Thiouronium ylides have been shown to react with aldehydes to produce (Z)-alkenes with high stereoselectivity, offering a valuable alternative to the Still-Gennari modification of the HWE reaction.[11][12][13][14][15] This transformation is proposed to proceed through an episulfide intermediate, which then undergoes stereospecific sulfur extrusion. Notably, the same reagents can react with N-tosylimines to provide (E)-alkenes, highlighting the stereodivergent nature of this methodology.[11][12][13][15]

Quantitative Data on Stereochemical Outcomes

The following table summarizes the typical stereochemical outcomes for various ylide reagents with representative aldehydes.

Ylide TypeReagent/ModificationAldehydeE:Z RatioReference(s)
Phosphorus Ylides
Non-stabilized WittigPh₃P=CH(CH₂)₃CH₃C₆H₅CHO12:88[3]
Stabilized WittigPh₃P=CHCO₂EtC₆H₅CHO>95:5[2][5]
Schlosser ModificationPh₃P=CHCH₃ + PhLi, then t-BuOHC₆H₅CHO>99:1[7][8]
HWE (Standard)(EtO)₂P(O)CH₂CO₂Et + NaHC₆H₅CHO>95:5[9]
HWE (Still-Gennari)(CF₃CH₂O)₂P(O)CH₂CO₂Et + KHMDS/18-c-6C₆H₅CHO3:97[10][16]
HWE (Still-Gennari)(CF₃CH₂O)₂P(O)CH₂CO₂Et + KHMDS/18-c-6n-C₇H₁₅CHO12:88[16]
Sulfur Ylides
Thiouronium YlideSee experimental protocolC₆H₅CHO<5:95[11][14]
Thiouronium YlideSee experimental protocolCyclohexanecarboxaldehyde<5:95[11][14]
Thiouronium YlideSee experimental protocoln-C₇H₁₅CHO<5:95[11][14]

Experimental Protocols

General Procedure for the Wittig Reaction (Z-Selective)

To a suspension of the phosphonium salt (1.1 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere is added a strong base (e.g., n-BuLi, NaHMDS, or KHMDS, 1.05 equiv). The resulting mixture is stirred for 1 hour at room temperature to form the ylide. The reaction is then cooled to -78 °C, and a solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for the Horner-Wadsworth-Emmons Reaction (E-Selective)

To a suspension of NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere is added the phosphonate (B1237965) reagent (1.1 equiv) dropwise. The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0 °C, and a solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for the Still-Gennari Modification of the HWE Reaction (Z-Selective)

To a solution of 18-crown-6 (1.2 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere is added KHMDS (1.1 equiv, as a solution in THF or toluene). After stirring for 10 minutes, a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 equiv) in anhydrous THF is added dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of a solution of the aldehyde (1.0 equiv) in anhydrous THF. The reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[10]

General Procedure for the Thiouronium Ylide Olefination (Z-Selective)

To a solution of the aldehyde (1.0 equiv) and the thiouronium salt (1.1 equiv) in anhydrous THF (1.0 M) at -78 °C under an inert atmosphere is added 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine (BMTG, 1.2 equiv). The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[11][14]

Mechanistic Pathways and Logical Relationships

The stereochemical outcome of these olefination reactions is a direct consequence of the underlying reaction mechanism. The following diagrams illustrate the key steps and intermediates that govern the E/Z selectivity.

Wittig_Mechanism cluster_non_stabilized Non-stabilized Ylide (Z-selective) cluster_stabilized Stabilized Ylide (E-selective) Ylide_ns R¹-CH=PPh₃ (R¹ = alkyl) TS_syn [Syn Transition State] (Puckered, Kinetically Favored) Ylide_ns->TS_syn Aldehyde_ns R²CHO Aldehyde_ns->TS_syn Oxaphosphetane_syn Syn-Oxaphosphetane TS_syn->Oxaphosphetane_syn Fast Alkene_Z (Z)-Alkene Oxaphosphetane_syn->Alkene_Z Syn-elimination Ylide_s R¹-CH=PPh₃ (R¹ = EWG) Reversible Ylide_s->Reversible Aldehyde_s R²CHO Aldehyde_s->Reversible TS_anti [Anti Transition State] (Thermodynamically Favored) Oxaphosphetane_anti Anti-Oxaphosphetane TS_anti->Oxaphosphetane_anti Reversible Alkene_E (E)-Alkene Oxaphosphetane_anti->Alkene_E Syn-elimination Reversible->TS_anti

Caption: Mechanism of the Wittig reaction showing kinetic vs. thermodynamic control.

HWE_Mechanism cluster_standard_hwe Standard HWE (E-selective) cluster_still_gennari Still-Gennari Modification (Z-selective) Phosphonate_std (RO)₂P(O)CH₂R¹ Carbanion_std Phosphonate Carbanion Phosphonate_std->Carbanion_std Deprotonation Base_std Base (e.g., NaH) Base_std->Carbanion_std Intermediate_anti Anti-Oxaphosphetane (Thermodynamically Favored) Carbanion_std->Intermediate_anti Nucleophilic Attack (Reversible) Aldehyde_std R²CHO Aldehyde_std->Intermediate_anti Alkene_E_hwe (E)-Alkene Intermediate_anti->Alkene_E_hwe Syn-elimination Phosphonate_sg (CF₃CH₂O)₂P(O)CH₂R¹ Carbanion_sg Phosphonate Carbanion Phosphonate_sg->Carbanion_sg Deprotonation Base_sg KHMDS, 18-crown-6, -78°C Base_sg->Carbanion_sg Intermediate_syn Syn-Oxaphosphetane (Kinetically Favored) Carbanion_sg->Intermediate_syn Nucleophilic Attack (Irreversible) Aldehyde_sg R²CHO Aldehyde_sg->Intermediate_syn Alkene_Z_hwe (Z)-Alkene Intermediate_syn->Alkene_Z_hwe Syn-elimination

Caption: Comparison of standard HWE and Still-Gennari modification pathways.

Thiouronium_Ylide_Workflow Start Thiouronium Salt + Aldehyde Ylide_Formation Ylide Formation (Base) Start->Ylide_Formation Cycloaddition [2+1] Cycloaddition Ylide_Formation->Cycloaddition Episulfide Episulfide Intermediate Cycloaddition->Episulfide Sulfur_Extrusion Stereospecific Sulfur Extrusion Episulfide->Sulfur_Extrusion Alkene_Z_sulfur (Z)-Alkene Sulfur_Extrusion->Alkene_Z_sulfur

Caption: Proposed workflow for Z-selective olefination with thiouronium ylides.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethylsulfoxonium Methylide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive reagents like dimethylsulfoxonium methylide is paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of dimethylsulfoxonium methylide, ensuring operational integrity and minimizing risk.

Dimethylsulfoxonium methylide, a highly reactive sulfur ylide, is a valuable reagent in organic synthesis, primarily known for its role in the Corey-Chaykovsky reaction to generate epoxides and cyclopropanes.[1][2] Its utility, however, is matched by its reactivity, necessitating careful consideration for its proper disposal. Due to its nature as a strong nucleophile and base, direct disposal is unsafe. The recommended procedure involves a quenching (deactivation) step to neutralize its reactivity prior to collection as chemical waste.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All handling and disposal steps should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Avoid Incompatibilities: Keep dimethylsulfoxonium methylide away from strong acids, oxidizing agents, and electrophiles, as it can react vigorously.

Summary of Key Chemical Data and Hazards

For quick reference, the following table summarizes the essential information for dimethylsulfoxonium methylide.

PropertyData
Chemical Name Dimethylsulfoxonium methylide
Common Name Corey's Reagent
Molecular Formula C₃H₈OS
Appearance Typically generated in situ as a solution in dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).
Primary Hazards Reactive, corrosive, and may be harmful if inhaled, ingested, or absorbed through the skin.
Key Reactivity Strong nucleophile and base. Reacts with carbonyls, imines, and α,β-unsaturated systems.[2][3]
Incompatibilities Strong acids, oxidizing agents, electrophiles, water (reacts to protonate).

Step-by-Step Disposal Protocol

The following protocol details the recommended procedure for the safe quenching and disposal of residual dimethylsulfoxonium methylide solutions. This process is based on the principle of protonating the reactive ylide to form the much less reactive trimethylsulfoxonium (B8643921) salt.

Experimental Protocol: Quenching of Dimethylsulfoxonium Methylide
  • Preparation:

    • Ensure all necessary PPE is worn and the procedure is conducted within a certified fume hood.

    • Prepare a quenching solution. A suitable choice is a 1:1 mixture of a protic solvent (e.g., isopropanol (B130326) or methanol) and a hydrocarbon solvent (e.g., heptane (B126788) or toluene). The protic solvent will neutralize the ylide, and the hydrocarbon will help to control the reaction rate and dissipate heat.

    • Have a container for the neutralized waste ready and properly labeled.

  • Quenching Procedure:

    • In a separate flask, place the quenching solution. The amount of quenching solution should be at least 10 times the volume of the dimethylsulfoxonium methylide solution to be quenched.

    • Using a dropping funnel, add the dimethylsulfoxonium methylide solution slowly and dropwise to the vigorously stirred quenching solution. This slow addition is critical to control the exothermic reaction.

    • During the addition, monitor the reaction temperature. If the temperature rises significantly, pause the addition and allow the mixture to cool. An ice bath can be used to cool the quenching flask if necessary.

    • After the addition is complete, continue to stir the mixture for at least 30 minutes to ensure complete neutralization of the ylide.

  • Waste Collection:

    • Once the quenching is complete and the solution has returned to room temperature, the neutralized mixture can be transferred to a properly labeled hazardous waste container.

    • The waste should be labeled as "Neutralized Dimethylsulfoxonium Methylide Waste" and should include the composition of the final solution (e.g., DMSO, isopropanol, heptane, and trimethylsulfoxonium salts).

    • Follow your institution's specific guidelines for the collection and disposal of chemical waste. Do not pour down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the dimethylsulfoxonium methylide disposal procedure.

G cluster_prep Preparation cluster_quench Quenching cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_solution Prepare Quenching Solution (e.g., Isopropanol/Heptane) prep_hood->prep_solution quench_add Slowly Add Ylide Solution to Stirred Quenching Solution prep_solution->quench_add quench_monitor Monitor Temperature quench_add->quench_monitor quench_stir Stir for 30 Minutes Post-Addition quench_add->quench_stir Once Addition is Complete quench_monitor->quench_add If Temp Rises, Pause & Cool disp_transfer Transfer to Labeled Hazardous Waste Container quench_stir->disp_transfer disp_follow Follow Institutional Waste Disposal Guidelines disp_transfer->disp_follow end_process End of Process disp_follow->end_process start Start Disposal Process start->prep_ppe

Caption: Workflow for the safe disposal of dimethylsulfoxonium methylide.

References

Personal protective equipment for handling Dimethylsulfoxonium methylide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dimethylsulfoxonium Methylide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dimethylsulfoxonium methylide. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical handling.

Dimethylsulfoxonium methylide, also known as Corey-Chaykovsky reagent, is a versatile sulfur ylide used in organic synthesis for the preparation of epoxides, cyclopropanes, and aziridines.[1] Due to its reactive nature, proper personal protective equipment (PPE) and handling protocols are mandatory to minimize risks of exposure and injury.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended personal protective equipment for handling Dimethylsulfoxonium methylide. The selection of appropriate PPE is contingent on the specific laboratory conditions and the scale of the reaction.

Protection LevelEquipmentSpecifications and Use Cases
Primary (Mandatory) Eye and Face ProtectionChemical splash goggles are required at all times. A face shield should be worn over safety glasses when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2][3]
Hand ProtectionChemical-resistant gloves (e.g., nitrile or neoprene) are essential.[3] Gloves should be inspected before each use and changed immediately upon any sign of contamination. For tasks with higher risk, consider wearing double gloves.
Protective ClothingA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[3] The lab coat must be buttoned and fit properly to cover as much skin as possible.[3]
FootwearClosed-toe, closed-heel shoes that cover the entire foot are mandatory.[3]
Secondary (Recommended/Situational) Respiratory ProtectionWork should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If engineering controls are insufficient, a respirator may be required. Respirator use necessitates a formal respiratory protection program, including medical evaluation and fit testing.[2][3]
Emergency EquipmentAn accessible and recently tested safety shower and eyewash station are critical.[4] Ensure all personnel are trained on their locations and proper use.
Experimental Protocol: Safe Handling of Dimethylsulfoxonium Methylide

This protocol outlines the essential steps for the safe handling and use of Dimethylsulfoxonium methylide in a laboratory setting.

1. Preparation and Pre-Reaction Setup:

  • Engineering Controls: All manipulations involving Dimethylsulfoxonium methylide must be performed in a certified chemical fume hood with the sash at the lowest practical height.

  • Clear Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting the experiment.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the apparatus is properly set up for work under an inert atmosphere (e.g., nitrogen or argon).

2. Handling and Dispensing:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]

  • Dispensing: Use appropriate tools (e.g., spatulas, syringes) for transferring the reagent. Avoid creating dust or aerosols.

  • Container Management: Keep the reagent container tightly closed when not in use to prevent degradation and contamination.

3. During Reaction:

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

  • Temperature Control: If necessary, use a cooling bath to manage the reaction temperature.

4. Post-Reaction Quenching and Workup:

  • Quenching: Carefully and slowly quench the reaction mixture as per the specific experimental procedure, often with a proton source like water or a saturated aqueous ammonium (B1175870) chloride solution. This should be done in the fume hood.

  • Extraction and Purification: Perform all extraction and purification steps within the fume hood.

Disposal Plan

Proper disposal of Dimethylsulfoxonium methylide and related waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste materials containing Dimethylsulfoxonium methylide, including reaction residues, contaminated solvents, and disposable labware, in a designated and clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical names of the contents.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's approved waste disposal program.[5] Follow all local, state, and federal regulations for chemical waste disposal.

    • Never dispose of Dimethylsulfoxonium methylide down the drain.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact:

    • Immediately remove any contaminated clothing.[5]

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.[6]

    • Seek immediate medical attention if skin irritation or a rash occurs.[5]

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[4]

    • Remove contact lenses if present and easy to do so.[5]

    • Seek immediate medical attention.[5]

  • Inhalation:

    • Move the affected person to fresh air immediately.[5][7]

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[8]

  • Ingestion:

    • Do NOT induce vomiting.[5]

    • Rinse the mouth with water.[5]

    • Seek immediate medical attention. Call a poison control center or doctor.[5][9]

  • Spill:

    • Minor Spill: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7] Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.

    • Major Spill: Evacuate the immediate area and alert others. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's emergency response team.

Workflow for Safe Handling of Dimethylsulfoxonium Methylide

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.